Potassium (prop-2-ynyloxymethyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro(prop-2-ynoxymethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3O.K/c1-2-3-9-4-5(6,7)8;/h1H,3-4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLRQXCZBWAQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC#C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678469 | |
| Record name | Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898544-65-5 | |
| Record name | Borate(1-), trifluoro[(2-propyn-1-yloxy)methyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898544-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro{[(prop-2-yn-1-yl)oxy]methyl}borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis
An In-Depth Technical Guide to Potassium (prop-2-ynyloxymethyl)trifluoroborate for Advanced Chemical Synthesis
Executive Summary: This guide provides a comprehensive technical overview of potassium (prop-2-ynyloxymethyl)trifluoroborate, a versatile and highly stable organoboron reagent. We delve into its structural characteristics, physicochemical properties, and robust synthesis protocols. The core of this document focuses on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering detailed methodologies for the formation of Csp²-Csp³ and Csp³-Csp³ bonds. Furthermore, we explore the strategic importance of this building block in drug discovery and medicinal chemistry, highlighting the utility of its terminal alkyne moiety for post-coupling modifications via bioorthogonal "click" chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical tools for the synthesis of complex molecules.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. Traditionally, this chemistry has relied on organoboron reagents like boronic acids and their esters.[1] However, these compounds are not without their challenges.
Limitations of Traditional Organoboron Reagents
Boronic acids often suffer from instability, being prone to dehydration to form cyclic boroxine anhydrides and susceptible to protodeboronation under certain conditions, which can lead to unpredictable stoichiometry and reduced reaction yields.[1][2] While boronate esters offer improved stability, their preparation can be less atom-economical.[1]
Potassium Organotrifluoroborates: A Paradigm of Stability and Reactivity
Potassium organotrifluoroborate salts have emerged as superior alternatives to traditional organoboron reagents.[3][4] These crystalline solids are generally stable to air and moisture, can be purified by simple recrystallization, and have a long shelf-life, making them exceptionally easy to handle.[5][6][7] The tetracoordinate boron center masks the reactivity of the carbon-boron bond, which can be unveiled in situ under the conditions required for cross-coupling.[5]
Spotlight on Potassium (prop-2-ynyloxymethyl)trifluoroborate
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a bifunctional reagent of significant interest. It combines the robust stability of the trifluoroborate moiety with the versatile reactivity of a terminal alkyne. This unique combination allows for its facile incorporation into aryl, heteroaryl, and alkyl scaffolds via Suzuki-Miyaura coupling, introducing a propargyl ether group that serves as a handle for subsequent functionalization, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" chemistry reactions.
Physicochemical Properties and Structural Elucidation
Molecular Structure
The structure consists of a potassium cation (K⁺) and a trifluoroborate anion. In the anion, the boron atom is covalently bonded to three fluorine atoms and a (prop-2-ynyloxymethyl) group.
Key Physicochemical Data
The key properties of Potassium (prop-2-ynyloxymethyl)trifluoroborate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 898544-65-5 | [8][9] |
| Molecular Formula | C₄H₅BF₃KO | [8][9] |
| Molecular Weight | 175.99 g/mol | [8] |
| Appearance | White powder/solid | [10] |
| SMILES Code | F(COCC#C)F.[K+] | [8] |
| InChI Key | VBLRQXCZBWAQBO-UHFFFAOYSA-N | [9] |
Stability and Handling Protocols
As a member of the potassium organotrifluoroborate family, this reagent exhibits excellent stability to air and moisture compared to its boronic acid counterpart.[3][7] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer at temperatures under -20°C to ensure maximum integrity.[8]
Synthesis and Purification: A Robust Protocol
The most efficient and widely adopted method for synthesizing potassium alkoxymethyltrifluoroborates is through the SN2 displacement of potassium bromomethyltrifluoroborate with an appropriate alkoxide.[11][12][13]
Reaction Principle
The synthesis begins with the deprotonation of propargyl alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide then displaces the bromide from potassium bromomethyltrifluoroborate to yield the final product in high purity and yield.
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from the general procedure established by Molander et al. for alkoxymethyltrifluoroborates.[11]
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the flask to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 3 equivalents, 60% dispersion in mineral oil) to the stirred solvent.
-
Slowly add propargyl alcohol (3 equivalents) dropwise to the suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring until hydrogen gas evolution ceases (typically 1-2 hours). The formation of the sodium propargyl alkoxide is now complete.
-
SN2 Reaction: In a separate flask, dissolve potassium bromomethyltrifluoroborate (1 equivalent) in a minimal amount of anhydrous THF.
-
Cool the previously prepared alkoxide solution back to 0°C.
-
Slowly add the solution of potassium bromomethyltrifluoroborate to the alkoxide solution.
-
Allow the reaction mixture to stir at room temperature overnight (12-16 hours).
-
Workup and Isolation: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
Purification and Characterization
The crude product is typically purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether, to yield the potassium (prop-2-ynyloxymethyl)trifluoroborate as a white, crystalline solid.[6] Characterization is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹⁹F NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS).
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of potassium (prop-2-ynyloxymethyl)trifluoroborate lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11] This allows for the efficient installation of the propargyloxy-methyl moiety onto various molecular scaffolds.
Mechanistic Overview
The catalytic cycle is believed to involve an initial oxidative addition of the aryl halide to a Pd(0) species, followed by a transmetalation step with the organotrifluoroborate. The presence of a base is crucial, as it is thought to facilitate the formation of a more reactive difluoro(organo)borane or a transmetalating B-O-Pd intermediate. The cycle concludes with reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.
Protocol: Palladium-Catalyzed Cross-Coupling with Aryl Chlorides
The cross-coupling of alkoxymethyltrifluoroborates with challenging aryl chlorides has been effectively optimized.[11][12]
| Component | Loading / Conditions | Role |
| Aryl/Heteroaryl Halide | 1.0 equivalent | Electrophile |
| Potassium (prop-2-ynyloxymethyl)trifluoroborate | 1.1 - 1.5 equivalents | Nucleophile |
| Palladium(II) Acetate (Pd(OAc)₂) | 3 mol % | Catalyst Precursor |
| RuPhos | 6 mol % | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 3.0 equivalents | Base |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Reaction Medium |
| Temperature | 80 - 100 °C | Thermal Energy |
Step-by-Step Procedure: [11]
-
To a reaction vessel, add the aryl chloride (0.5 mmol), potassium (prop-2-ynyloxymethyl)trifluoroborate (0.55 mmol), Pd(OAc)₂ (0.015 mmol), RuPhos (0.03 mmol), and Cs₂CO₃ (1.5 mmol).
-
Seal the vessel and purge with an inert gas (N₂ or Ar).
-
Add the degassed 10:1 dioxane/water solvent mixture via syringe.
-
Place the reaction mixture in a preheated oil bath at the specified temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the desired alkoxymethylated product.
Reaction Scope and Limitations
This methodology is robust and tolerates a wide array of functional groups, including esters, nitriles, and protected amines, on the aryl chloride coupling partner.[11] Good yields are typically obtained for electron-rich, electron-neutral, and electron-poor aryl chlorides. While highly effective for aryl chlorides and bromides, the coupling with some heteroaryl halides may require further optimization.[11]
Csp³-Csp³ Coupling with Benzyl Chlorides
Recent advancements have extended the utility of alkoxymethyltrifluoroborates to Csp³-Csp³ bond formation. They have been successfully cross-coupled with activated alkyl electrophiles like benzyl chlorides using a PEPPSI precatalyst system, further broadening their synthetic utility.[14]
Strategic Importance in Drug Discovery and Development
Introduction of the Propargyl Ether Moiety
The ability to introduce a propargyl ether group is highly valuable in medicinal chemistry. This moiety can act as a bioisostere, influence compound solubility and metabolic stability, and serve as a key pharmacophoric element. The cross-coupling strategy provides a late-stage method for installing this group, which is a significant advantage in the synthesis of analog libraries.[14]
A Gateway to Bioorthogonal Chemistry
The terminal alkyne of the propargyl group is the key to its strategic importance. It serves as a reactive handle for "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the efficient and chemoselective conjugation of the coupled product to other molecules, such as fluorescent tags, peptides, or drug payloads bearing an azide group, providing a powerful tool for creating complex bioconjugates and molecular probes.
Conclusion
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a highly stable, versatile, and efficient reagent for modern organic synthesis. Its straightforward preparation and exceptional performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for introducing the synthetically powerful propargyl ether moiety into a wide range of molecular architectures. Its utility as a gateway to bioorthogonal chemistry further cements its role as a critical building block for researchers in synthetic chemistry, materials science, and drug development.
References
-
Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]
-
Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]
-
Dreher, S. D., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 13(1), 106-108. [Link]
-
Molander, G. A., et al. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. Organic Letters, 14(12), 3154–3157. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
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Frontier Specialty Chemicals. (n.d.). Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate. Frontier Specialty Chemicals. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
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D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]
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Physical and chemical properties of potassium (prop-2-ynyloxymethyl)trifluoroborate
An In-Depth Technical Guide to Potassium (prop-2-ynyloxymethyl)trifluoroborate for Advanced Research Applications
Introduction: The Strategic Advantage of Functionalized Organotrifluoroborates
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for stable, versatile, and highly functional building blocks is paramount. Potassium organotrifluoroborate salts have emerged as a superior class of reagents, addressing many limitations of their predecessors like boronic acids and esters. These crystalline solids are generally stable to air and moisture, making them exceptionally easy to handle and store over long periods.[1][2][3][4][5][6][7] Their tetracoordinate boron center renders the carbon-boron bond robust, yet its reactivity can be readily unleashed under specific catalytic conditions, primarily for carbon-carbon bond formation.[1][2]
Potassium (prop-2-ynyloxymethyl)trifluoroborate stands out within this class as a bifunctional linchpin reagent. It uniquely combines the proven stability and reactivity of the trifluoroborate moiety for cross-coupling reactions with a terminal alkyne—a versatile handle for bioorthogonal "click chemistry." This dual functionality allows for a modular and powerful approach to synthesizing complex molecules, enabling researchers to first construct a core scaffold via Suzuki-Miyaura coupling and then introduce further complexity or conjugate the molecule to biomolecules, surfaces, or polymers. This guide provides a comprehensive overview of its properties, synthesis, and core applications for researchers at the forefront of chemical innovation.
Section 1: Core Physicochemical Properties
The utility of any chemical reagent begins with a fundamental understanding of its physical and chemical characteristics. Potassium (prop-2-ynyloxymethyl)trifluoroborate is a crystalline solid, a common trait for this salt class, which facilitates its handling and accurate measurement.[3][5]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅BF₃KO | [8][9][10] |
| Molecular Weight | 175.99 g/mol | [8][9][10] |
| Appearance | Crystalline solid | [3][5] |
| Stability | Air and moisture-stable at room temperature for extended periods. | [1][2][4][5][6] |
| Storage | For long-term preservation, store under an inert atmosphere in a freezer (-20°C). | [8][9] |
| Solubility | Soluble in polar solvents such as methanol, acetonitrile, DMF, and acetone.[3] Its limited solubility in some organic solvents can necessitate specialized purification techniques like continuous Soxhlet extraction to remove inorganic byproducts.[11] | [3][11] |
| SMILES | C#CCOC(F)F.[K+] | [10] |
Section 2: Synthesis and Experimental Protocol
The synthesis of potassium (prop-2-ynyloxymethyl)trifluoroborate is a direct and efficient process, exemplifying the accessibility of the alkoxymethyltrifluoroborate class. The core transformation is a nucleophilic substitution (SN2) reaction.[1][11][12]
Synthetic Strategy
The primary route involves the reaction of a suitable alkoxide with potassium bromomethyltrifluoroborate. For the title compound, the sodium or potassium salt of propargyl alcohol (prop-2-yn-1-ol) serves as the nucleophile that displaces the bromide, forming the desired ether linkage. The precursor, potassium bromomethyltrifluoroborate, is itself prepared from dibromomethane, a trialkyl borate, and n-BuLi, followed by treatment with potassium hydrogen fluoride (KHF₂).[11][13]
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from the general procedure for preparing potassium alkoxymethyltrifluoroborates.[11][12]
Materials:
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Hydride (KH)
-
Potassium bromomethyltrifluoroborate
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (1.5 equivalents) portion-wise.
-
Slowly add propargyl alcohol (1.4 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the sodium propargyl alkoxide.
-
Nucleophilic Substitution: Add potassium bromomethyltrifluoroborate (1.0 equivalent) to the flask. Heat the reaction mixture to 50°C and stir overnight.[14]
-
Work-up and Purification: After cooling to room temperature, quench the reaction carefully with a minimal amount of water. Remove the THF under reduced pressure.
-
The resulting solid residue contains the product and inorganic salts. Due to the low solubility of the product in many organic solvents, purification is best achieved by continuous Soxhlet extraction with acetone.[11]
-
Extract the solid residue with hot acetone for 24-48 hours. The desired product will dissolve and collect in the distillation flask, leaving the inorganic byproducts behind in the thimble.
-
Concentrate the acetone solution under reduced pressure to yield the pure potassium (prop-2-ynyloxymethyl)trifluoroborate as a crystalline solid.
Section 3: Chemical Reactivity & Core Applications
The synthetic power of potassium (prop-2-ynyloxymethyl)trifluoroborate lies in its two orthogonal reactive sites: the trifluoroborate for cross-coupling and the alkyne for cycloaddition.
Suzuki-Miyaura Cross-Coupling
Potassium organotrifluoroborates are esteemed partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][4][15] They serve as stable precursors to the reactive organoboron species, which is generated in situ. This allows for the formation of a C-C bond between the alkoxymethyl group and an aryl or heteroaryl electrophile.
Causality: The reaction is typically catalyzed by a palladium(0) species, often generated from a palladium(II) precatalyst like Pd(OAc)₂. A phosphine ligand, such as RuPhos, is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1] A base (e.g., K₂CO₃) is required to promote the formation of the reactive tricoordinate boronate from the tetracoordinate trifluoroborate salt.
Typical Reaction Scheme: This reaction allows for the direct installation of the propargyl ether moiety onto aromatic and heteroaromatic systems, a valuable transformation in medicinal chemistry.[11][12]
Caption: Suzuki-Miyaura coupling using the title reagent.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group is a premier functional handle for "click chemistry," a concept defined by its high yield, stereospecificity, and simple reaction conditions.[16] The CuAAC reaction allows for the covalent ligation of the alkyne-containing molecule to another molecule bearing an azide group, forming a highly stable 1,2,3-triazole ring.[3][5]
Causality: The reaction is catalyzed by a Copper(I) species, which can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[16] This bioorthogonal reaction is exceptionally robust and can be performed in aqueous environments, making it ideal for labeling and conjugating biomolecules in drug development.
Protocol: Representative "Click" Reaction
-
Preparation: Dissolve the azide-containing substrate (1.0 equivalent) and potassium (prop-2-ynyloxymethyl)trifluoroborate (1.1 equivalents) in a suitable solvent system (e.g., a mixture of water and t-butanol).
-
Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours, and progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the product can often be isolated by simple extraction or filtration, fulfilling the purification-friendly tenet of click chemistry.[16]
This dual reactivity makes the title compound a powerful tool for Fragment-Based Drug Discovery (FBDD) and the development of Antibody-Drug Conjugates (ADCs), where modular assembly is key.
Section 4: Safety and Handling
While potassium organotrifluoroborate salts are valued for their stability, standard laboratory safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]
-
Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[19]
-
Storage: As previously noted, long-term storage in a freezer under an inert atmosphere is recommended to ensure maximum purity and reactivity over time.[8][9]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
Potassium (prop-2-ynyloxymethyl)trifluoroborate is more than just a stable organoboron reagent; it is a strategic building block for modern chemical synthesis. Its inherent stability simplifies handling and storage, while its dual reactivity provides a reliable platform for both sophisticated cross-coupling and bioorthogonal click chemistry applications. For researchers in drug development, chemical biology, and materials science, this compound offers a robust and efficient pathway to construct complex molecular architectures and conjugate them with precision, thereby accelerating the pace of discovery and innovation.
References
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Molander, G. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. organic-chemistry.org. [Link]
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Frontier Specialty Chemicals. (n.d.). Potassium (3-(benzyloxy)prop-1-en-2-yl)trifluoroborate. frontiersci.com. [Link]
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PubChem. (n.d.). Potassium vinyltrifluoroborate. National Center for Biotechnology Information. [Link]
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Molander, G. A., & Biolatto, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC. [Link]
-
Sandrock, D. L., & Molander, G. A. (2010). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Potassium tetrafluoroborate. carlroth.com. [Link]
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Molander, G. A., & Biolatto, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. ACS Publications. [Link]
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Molander, G. A. (2011). Organotrifluoroborates: Another Branch of the Mighty Oak. ACS Publications. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. ACS Publications. [Link]
-
Frontier Specialty Chemicals. (n.d.). Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate. frontiersci.com. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: potassium fluoride. chemos.de. [Link]
-
Semantic Scholar. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. semanticscholar.org. [Link]
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An In-Depth Technical Guide to Potassium (prop-2-ynyloxymethyl)trifluoroborate (CAS 898544-65-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical information, safety data, synthesis, and applications of Potassium (prop-2-ynyloxymethyl)trifluoroborate, a versatile reagent in modern organic synthesis. Drawing upon established principles and recent research, this document aims to equip researchers with the knowledge to effectively and safely utilize this compound in their work.
Chemical Identity and Physicochemical Properties
Potassium (prop-2-ynyloxymethyl)trifluoroborate, registered under CAS number 898544-65-5, is a member of the increasingly important class of organotrifluoroborate salts. These salts are valued for their stability and utility as synthetic building blocks.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 898544-65-5 | [1][2] |
| Molecular Formula | C4H5BF3KO | |
| Molecular Weight | 175.99 g/mol | [2] |
| IUPAC Name | Potassium trifluoro(prop-2-yn-1-yloxymethyl)boranuide | N/A |
| Synonyms | Potassium {[(prop-2-yn-1-yl)oxy]methyl}trifluoroborate, Potassium [(propargyloxy)methyl]trifluoroborate | [3][4] |
| Chemical Structure | See Figure 1 | N/A |
| SMILES | C#CCO(F)F.[K+] | N/A |
| InChIKey | IOVBHRLCKWXSCG-UHFFFAOYSA-N | N/A |
Figure 1: Chemical Structure of Potassium (prop-2-ynyloxymethyl)trifluoroborate
A representation of the ionic structure of the compound.
Physical and Chemical Properties
Due to the lack of specific experimental data, a detailed table of physical properties such as melting point, boiling point, and solubility is not provided to maintain scientific integrity. Researchers should handle the compound as a stable solid under standard laboratory conditions.
Synthesis and Reaction Mechanisms
The synthesis of alkoxymethyltrifluoroborates, including the title compound, has been well-documented. A common and efficient method involves the nucleophilic substitution of a halomethyltrifluoroborate with an alkoxide.
General Synthetic Pathway
The synthesis of Potassium (prop-2-ynyloxymethyl)trifluoroborate can be achieved through the SN2 displacement of potassium bromomethyltrifluoroborate with propargyl alcohol in the presence of a suitable base to form the corresponding alkoxide.[3][4][5]
Figure 2: General Synthesis of Potassium Alkoxymethyltrifluoroborates
A workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of Potassium (prop-2-ynyloxymethyl)trifluoroborate (General Procedure)
-
To a solution of propargyl alcohol in a suitable anhydrous solvent (e.g., THF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C to generate the corresponding alkoxide.
-
Allow the reaction to stir at room temperature for a specified time to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve potassium bromomethyltrifluoroborate in an appropriate solvent.
-
Add the solution of potassium bromomethyltrifluoroborate to the freshly prepared propargyl alkoxide solution.
-
The reaction mixture is then stirred at room temperature or heated as necessary, and the progress is monitored by a suitable analytical technique (e.g., TLC, NMR).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, often by recrystallization.[4]
Note: This is a generalized protocol. Researchers should consult specific literature for detailed experimental conditions and purification methods.
Applications in Organic Synthesis
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a valuable reagent for the introduction of the propargyloxy-methyl group into organic molecules. This functional group is of interest in medicinal chemistry and materials science due to the presence of the terminal alkyne, which can participate in various click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Suzuki-Miyaura Cross-Coupling Reactions
Organotrifluoroborate salts are excellent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[8][9][10] Potassium (prop-2-ynyloxymethyl)trifluoroborate can be coupled with a variety of aryl and heteroaryl halides or triflates to form the corresponding propargyl ethers.
Figure 3: Suzuki-Miyaura Coupling Pathway
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Stability of potassium (prop-2-ynyloxymethyl)trifluoroborate in air and moisture
An In-Depth Technical Guide to the Stability of Potassium (prop-2-ynyloxymethyl)trifluoroborate
Introduction: The Rise of Organotrifluoroborates in Modern Chemistry
In the landscape of synthetic chemistry and drug development, the demand for robust, versatile, and easy-to-handle reagents is perpetual. For decades, organoboron compounds, particularly boronic acids and their esters, have been central to cornerstone reactions like the Suzuki-Miyaura cross-coupling. However, their utility is often hampered by inherent instabilities, such as a propensity for dehydration to form boroxines and susceptibility to protodeboronation, which can complicate purification, storage, and stoichiometry.[1]
The emergence of potassium organotrifluoroborates (R-BF₃K) has marked a significant advancement, offering a superior alternative. These crystalline salts are generally characterized by their remarkable stability in the presence of both air and moisture, allowing them to be stored indefinitely on the shelf without special precautions.[2][3][4] This guide focuses on a specific, highly functionalized member of this class: Potassium (prop-2-ynyloxymethyl)trifluoroborate . Bearing a terminal alkyne, this reagent is primed for use in bioorthogonal chemistry, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), making it a valuable tool for drug development, chemical biology, and materials science. This document serves as a technical guide for researchers, providing a deep dive into the chemical principles governing its stability and offering robust protocols for its assessment and handling.
The Chemical Foundation of Stability
The exceptional stability of potassium organotrifluoroborates is not a matter of chance but is rooted in their fundamental electronic and structural properties. Unlike their trigonal planar boronic acid precursors, the boron center in an organotrifluoroborate exists as a tetracoordinate 'ate' complex.
Key Stabilizing Factors:
-
Tetracoordinate Boron Center: The formation of the [R-BF₃]⁻ anion results in a tetrahedral boron center with a filled octet. This configuration is significantly more stable and less electrophilic than the electron-deficient, six-electron boron center in boronic acids (RB(OH)₂).
-
Strong Boron-Fluorine Bonds: The B-F bond is one of the strongest single bonds in chemistry.[5] The three B-F bonds in the trifluoroborate moiety provide a robust shield against hydrolysis and other degradative reactions. While hydrolysis can be induced under specific conditions (typically aqueous base or acid) to release the active boronic acid for subsequent reactions, this process is generally slow and controlled.[6][7]
-
Crystalline Solid-State: Most potassium organotrifluoroborates are crystalline solids.[8] This solid-state matrix protects individual molecules from atmospheric moisture and oxygen, contributing to their excellent long-term shelf stability.
Stability Profile of Potassium (prop-2-ynyloxymethyl)trifluoroborate in Air and Moisture
Based on the extensive literature on analogous compounds, potassium (prop-2-ynyloxymethyl)trifluoroborate is expected to be highly stable under ambient storage conditions.[1][3] The (prop-2-ynyloxymethyl) substituent, which is connected to the boron atom via a stable C-B bond, does not introduce any functionalities that are inherently reactive towards air or neutral water.
Potential Degradation Pathways:
While exceptionally stable, no compound is infinitely inert. Under forcing conditions (e.g., prolonged exposure to acidic or basic aqueous media), the following pathway is the most probable route of degradation:
-
Hydrolysis of the Trifluoroborate: The primary pathway for decomposition is the stepwise hydrolysis of the B-F bonds. This process ultimately converts the trifluoroborate salt into the corresponding (prop-2-ynyloxymethyl)boronic acid. Studies have shown that for many organotrifluoroborates, this hydrolysis is a necessary activation step for participation in cross-coupling reactions.[6] It is noteworthy that trifluoroborates bearing alkynyl groups have been reported to hydrolyze extremely slowly, suggesting that the propargyl moiety in the target compound may confer additional stability.[6]
-
Ether Linkage Stability: The ether linkage (C-O-C) within the organic substituent is generally stable under neutral and basic conditions and is not expected to be a primary point of degradation under normal storage.
The logical pathway for the hydrolysis of potassium (prop-2-ynyloxymethyl)trifluoroborate is visualized below.
Experimental Design for Stability Assessment
To empirically validate the stability of potassium (prop-2-ynyloxymethyl)trifluoroborate, a structured experimental plan is essential. The following protocols provide a framework for a comprehensive stability assessment.
Experimental Workflow Overview
Protocol A: Long-Term Stability at Ambient Conditions
-
Sample Preparation: Begin with a well-characterized, high-purity batch of potassium (prop-2-ynyloxymethyl)trifluoroborate.
-
Time-Zero (t=0) Analysis:
-
Record the visual appearance (e.g., white crystalline solid).
-
Perform Karl Fischer titration to determine the initial water content.
-
Acquire high-resolution ¹H, ¹⁹F, and ¹¹B NMR spectra in a suitable solvent (e.g., DMSO-d₆).[9] These spectra serve as the primary baseline.
-
Develop and run an LC-MS method to establish the initial purity profile and retention time.
-
-
Storage: Place a accurately weighed sample (e.g., 1-2 g) in a clear glass vial with a screw cap. Store the vial under ambient laboratory conditions (e.g., 20-25 °C, uncontrolled humidity), exposed to light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), repeat the full suite of analyses performed at t=0 on an aliquot of the stored sample.
-
Data Evaluation: Compare the results at each time point to the t=0 data. Look for:
-
Changes in physical appearance.
-
Significant increases in water content.
-
The appearance of new peaks or changes in the integration of existing peaks in the NMR spectra.
-
The appearance of new peaks (impurities/degradants) or a decrease in the main peak area in the LC-MS chromatogram.
-
Protocol B: Forced Degradation Study
-
Objective: To understand the stability limits and identify potential degradation products under accelerated stress conditions.
-
Conditions:
-
High Humidity: Store a sample in a humidity chamber (e.g., 40 °C / 75% Relative Humidity) for 1-2 weeks.
-
Aqueous Slurry: Prepare a saturated slurry of the compound in deionized water at room temperature. Stir for 24-48 hours.
-
-
Analysis: After the stress period, isolate the solid material (if applicable) and analyze both the solid and the aqueous phases. Use NMR and LC-MS to identify any new species formed, comparing them to the anticipated boronic acid degradant.
Analytical Methodologies for Monitoring Stability
The choice of analytical technique is critical for obtaining meaningful stability data.
-
¹H NMR Spectroscopy: Provides a detailed fingerprint of the organic (prop-2-ynyloxymethyl) moiety. The appearance of new signals or shifts in existing signals can indicate structural changes.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive and direct method for monitoring the integrity of the trifluoroborate group.[10] A single, sharp signal is expected for the three equivalent fluorine atoms. The emergence of other fluorine-containing species would be readily apparent.
-
¹¹B NMR Spectroscopy: Directly probes the boron center. A characteristic signal confirms the presence of the tetracoordinate trifluoroborate.[11] Conversion to a tricoordinate boronic acid would result in a significant downfield shift in the ¹¹B NMR spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An essential tool for quantitative purity assessment. A stability-indicating LC method should be developed that can separate the parent compound from potential impurities and degradants. The mass spectrometer can then be used to identify the mass of these other species, aiding in their structural elucidation.[12]
Table 1: Representative Stability Data Summary (Template)
| Parameter | Time 0 | 6 Months | 12 Months | 24 Months |
| Appearance | White Crystalline Solid | No Change | No Change | No Change |
| Purity (¹H NMR) | >99% | >99% | >99% | >99% |
| Purity (LC-MS) | 99.5% | 99.4% | 99.5% | 99.3% |
| Water Content (KF) | 0.15% | 0.21% | 0.25% | 0.30% |
| ¹⁹F NMR | Single peak at X ppm | No Change | No Change | No Change |
Recommended Handling and Storage
Drawing from the established high stability of its chemical class, potassium (prop-2-ynyloxymethyl)trifluoroborate does not require stringent handling protocols.[8][13] However, to ensure the highest purity and longest shelf-life, especially for use in sensitive applications, the following best practices are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage (>1 year), keeping the container inside a desiccator is advisable to minimize slow water absorption.
-
Handling: Standard laboratory personal protective equipment (gloves, safety glasses) should be used. No inert atmosphere is required for weighing or handling the solid material.
Conclusion
Potassium (prop-2-ynyloxymethyl)trifluoroborate stands as a robust and reliable chemical tool, combining the exceptional stability of the organotrifluoroborate class with the versatile reactivity of a terminal alkyne. Its inherent resistance to degradation by atmospheric air and moisture simplifies its storage, handling, and application, making it a superior alternative to more sensitive organoboron reagents. By employing the systematic analytical protocols outlined in this guide, researchers and drug development professionals can confidently verify its stability and purity, ensuring the integrity of their experimental outcomes and the quality of their final products.
References
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- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]
A Technical Guide to the Solubility of Potassium (prop-2-ynyloxymethyl)trifluoroborate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of potassium (prop-2-ynyloxymethyl)trifluoroborate, a key reagent in modern synthetic chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on the general solubility of potassium organotrifluoroborates, outlines the key chemical principles governing its dissolution, and provides detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various common organic solvents. This document is intended for researchers, scientists, and drug development professionals who utilize organotrifluoroborate chemistry and require a deep understanding of solvent selection and solution-phase behavior for reaction optimization, purification, and formulation.
Introduction to Potassium (prop-2-ynyloxymethyl)trifluoroborate
Potassium (prop-2-ynyloxymethyl)trifluoroborate (CAS No. 898544-65-5) is a member of the versatile class of organotrifluoroborate salts.[1] These reagents have gained significant traction in organic synthesis, serving as stable, crystalline, and easy-to-handle alternatives to their boronic acid and ester counterparts.[2] Their enhanced stability towards air and moisture makes them particularly valuable in a wide range of applications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2]
The structure of potassium (prop-2-ynyloxymethyl)trifluoroborate, featuring a potassium cation and a trifluoroborate anion with an organic substituent containing a propargyl ether moiety, dictates its physicochemical properties, including its solubility. An understanding of its behavior in different solvent systems is paramount for its effective use in synthesis and downstream processing.
Compound Profile:
| Property | Value |
| CAS Number | 898544-65-5 |
| Molecular Formula | C4H5BF3KO |
| Molecular Weight | 175.99 g/mol |
| Appearance | Typically a white to off-white solid |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[3][4] |
Theoretical Framework and Expected Solubility Profile
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces between the solute and solvent molecules.[5] For ionic compounds like potassium (prop-2-ynyloxymethyl)trifluoroborate, several factors are at play:
-
Ionic Nature: The presence of the potassium cation (K+) and the trifluoroborate anion ([R-BF3]-) imparts a significant ionic character to the molecule. This high polarity suggests that the compound will be more soluble in polar solvents that can effectively solvate these ions.
-
Lattice Energy: The strength of the electrostatic interactions in the crystal lattice of the salt must be overcome by the energy of solvation for dissolution to occur.
-
Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are better able to shield the charged ions from each other, facilitating their separation and dissolution.
-
The Organic Substituent: The (prop-2-ynyloxymethyl) group introduces an organic character to the anion. While the ether and alkyne functionalities can participate in hydrogen bonding and dipole-dipole interactions, the overall contribution of this relatively small organic part is balanced against the highly polar trifluoroborate group.
Based on the general properties of potassium organotrifluoroborates, a qualitative solubility profile in common organic solvents can be predicted. It is generally observed that these salts exhibit poor solubility in nonpolar organic solvents, with solubility increasing with solvent polarity.[6]
Table 1: Predicted Qualitative Solubility of Potassium (prop-2-ynyloxymethyl)trifluoroborate
| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| Hexane | 1.89 | Insoluble | Lacks the polarity to overcome the ionic lattice energy. |
| Toluene | 2.38 | Insoluble | Aromatic but still largely nonpolar; insufficient for significant dissolution. |
| Ethereal Solvents | |||
| Diethyl Ether | 4.34 | Sparingly Soluble to Insoluble | Low polarity; may show minimal solubility. |
| Tetrahydrofuran (THF) | 7.52 | Sparingly Soluble | Moderate polarity; may dissolve small amounts, potentially enhanced by heating. |
| Halogenated Solvents | |||
| Dichloromethane (DCM) | 9.08 | Sparingly Soluble to Insoluble | While polar, often a poor solvent for ionic salts. |
| Chloroform | 4.81 | Insoluble | Similar to DCM. |
| Ester Solvents | |||
| Ethyl Acetate | 6.02 | Sparingly Soluble | Moderate polarity; limited solubility is expected. |
| Ketone Solvents | |||
| Acetone | 21.01 | Soluble | A polar aprotic solvent capable of solvating the cation and anion.[6] |
| Polar Aprotic Solvents | |||
| Acetonitrile (MeCN) | 36.64 | Soluble | High polarity makes it a good candidate for dissolving potassium trifluoroborates.[6] |
| Dimethylformamide (DMF) | 38.25 | Soluble | A highly polar solvent, expected to be effective. |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Soluble | One of the most polar organic solvents; very likely to dissolve the compound. |
| Polar Protic Solvents | |||
| Methanol (MeOH) | 32.6 | Soluble | Capable of hydrogen bonding and solvating ions effectively. |
| Ethanol (EtOH) | 24.6 | Soluble | Similar to methanol, though slightly less polar. |
| Water | 78.54 | Soluble | Highly polar protic solvent, expected to readily dissolve the salt. |
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, direct experimental determination is necessary. The following protocols are provided as robust starting points for researchers.
Protocol for Qualitative Solubility Determination
This method provides a rapid assessment of solubility in a range of solvents.
Objective: To classify the compound as "soluble," "sparingly soluble," or "insoluble" in a given solvent at ambient temperature.
Materials:
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate
-
A range of anhydrous organic solvents (see Table 1)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of potassium (prop-2-ynyloxymethyl)trifluoroborate to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 60 seconds.
-
Visually inspect the sample against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, transparent solution.
-
Sparingly Soluble: A significant portion of the solid remains undissolved, or the solution appears cloudy/saturated with fine particles.
-
Insoluble: The solid shows no apparent sign of dissolution.
-
-
If the compound is sparingly soluble or insoluble, the mixture can be gently warmed to observe the effect of temperature on solubility.
-
Record the observations for each solvent tested.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.[5]
Objective: To determine the saturation solubility (e.g., in mg/mL or mol/L) of the compound in a specific solvent at a constant temperature.
Materials:
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate
-
Selected anhydrous organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or ¹H NMR with an internal standard)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of potassium (prop-2-ynyloxymethyl)trifluoroborate to several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.[5]
-
Solvent Addition: Accurately add a known volume or mass of the organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered aliquot under reduced pressure and weigh the remaining solid residue.
-
Spectroscopic/Chromatographic Method: Dilute the filtered aliquot to a known volume and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).
-
-
Calculation: Calculate the solubility using the determined concentration and the volume of the aliquot taken. The experiment should be performed in triplicate to ensure reproducibility.
Visualizations of Experimental Workflows
Diagram 1: Workflow for Qualitative Solubility Assessment
Caption: A flowchart for the qualitative determination of solubility.
Diagram 2: Workflow for Quantitative Solubility by the Shake-Flask Method
Caption: Step-by-step workflow for the quantitative shake-flask method.
Conclusion
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a valuable synthetic reagent whose utility is directly linked to its solution-phase behavior. While specific solubility data remains to be broadly published, a strong predictive framework based on its ionic and organic character can be established. This guide has outlined this framework, predicting good solubility in polar solvents such as acetone, acetonitrile, DMF, DMSO, and alcohols, and poor solubility in nonpolar solvents like hexane and toluene.
Crucially, this guide provides robust, step-by-step protocols for both qualitative and quantitative solubility determination, empowering researchers to generate the precise data needed for their specific applications. By following these self-validating experimental designs, scientists can ensure accurate and reliable solvent selection, leading to improved reaction efficiency, reproducibility, and overall success in their synthetic endeavors.
References
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ResearchGate. Thermodynamic properties and solubilityof potassium fluoride in aqueous solutions at various temperatures. Available at: [Link]
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ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions. Available at: [Link]
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ResearchGate. Potassium Phenyltrifluoroborate1,2. Available at: [Link]
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ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]
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Academia.edu. Potassium organotrifluoroborates: new perspectives in organic synthesis. Available at: [Link]
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ResearchGate. How to determine the solubility of a substance in an organic solvent ?. Available at: [Link]
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PubMed. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. Available at: [Link]
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Quora. How will you determine the solubility of a solid in a liquid solvent?. Available at: [Link]
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University of Toronto. Solubility of Organic Compounds. Available at: [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
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NIH National Library of Medicine. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Available at: [Link]
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Wipf Group, University of Pittsburgh. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link]
-
YouTube. Common Organic Solvents: Acetone, Ethanol, Acetonitrile, Dichloromethane, DMSO, DMF, THF.... Available at: [Link]
-
Semantic Scholar. Solubility of KF in four organic solvents and thermodynamic dissolution functions. Available at: [Link]
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The Inner Workings of C-C Bond Formation: A Technical Guide to the Suzuki-Miyaura Reaction with Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The advent of potassium organotrifluoroborate salts (R-BF₃K) as coupling partners has significantly broadened the scope and utility of this transformation.[1][2] Renowned for their bench-top stability to air and moisture, ease of handling, and monomeric nature, organotrifluoroborates serve as robust, protected surrogates for the often-unstable boronic acids.[1][2][3][4] This guide provides an in-depth exploration of the mechanistic intricacies of Suzuki-Miyaura reactions involving these versatile reagents. We will dissect the critical activation step, delve into the nuances of the palladium-catalyzed cycle, and offer practical insights into optimizing reaction conditions for applications in research and pharmaceutical development.
Introduction: The Superiority of Organotrifluoroborates
While traditional boronic acids are mainstays in Suzuki-Miyaura couplings, they are not without their drawbacks. Boronic acids can exist as equilibrium mixtures of monomers, dimers, and cyclic trimeric anhydrides (boroxines), which complicates precise stoichiometric control.[5] Furthermore, they are often susceptible to side reactions such as protodeboronation and oxidative homocoupling.[6][7][8][9]
Potassium organotrifluoroborates elegantly circumvent these issues.[2] Their tetracoordinate boron center, shielded by electronegative fluorine atoms, renders them less Lewis acidic and remarkably stable.[3][10] This stability allows for their use in near-stoichiometric amounts, improving reaction efficiency and cost-effectiveness.[5] The core of their utility lies in a "slow release" mechanism, where the active boronic acid is generated in situ, maintaining a low concentration that minimizes undesirable side reactions.[3][6][7][8][9]
The Core Mechanism: A Two-Part Symphony
The mechanism of the Suzuki-Miyaura reaction with organotrifluoroborates is best understood as a two-stage process:
-
Part A: Activation via Hydrolysis. The inert [R-BF₃]⁻K⁺ salt is activated to form a transmetalation-competent organoboron species.
-
Part B: The Palladium Catalytic Cycle. The classic sequence of oxidative addition, transmetalation, and reductive elimination proceeds to form the new C-C bond.
Part A: The Critical Activation Step - Hydrolysis of the Trifluoroborate
Despite their stability, organotrifluoroborates are not directly active in the palladium catalytic cycle.[3] They must first undergo hydrolysis to generate the corresponding boronic acid (RB(OH)₂), which is the true reactive species.[1][3] This hydrolysis is a deceptively complex equilibrium process and is the lynchpin for a successful coupling reaction.
R-BF₃⁻K⁺ + 2H₂O ⇌ R-B(OH)₂ + 3F⁻ + K⁺ + 2H⁺
The rate of this hydrolysis must be carefully balanced with the rate of the subsequent catalytic turnover.[6][8][9] Optimal conditions ensure that the boronic acid is consumed as it is formed, keeping its standing concentration low.[6][8][9]
Several factors critically influence the rate and efficiency of this hydrolysis:
-
The Role of the Base: A base (e.g., Cs₂CO₃, K₂CO₃, Et₃N) is essential. Its primary role is to drive the equilibrium forward by neutralizing the protons generated and sequestering the fluoride ions.[7] This prevents the reverse reaction and facilitates the formation of the boronic acid.
-
Solvent Effects: Protic solvents, particularly mixtures of an organic solvent like THF or isopropanol with water, are crucial for facilitating the hydrolysis.[11][12]
-
Substrate Electronics: The electronic nature of the organic group (R) on the trifluoroborate has a profound impact. Electron-donating groups can stabilize the resulting boronic acid through π-donation or hyperconjugation, leading to faster hydrolysis.[7] Conversely, groups with high s-character at the C-B bond can stabilize the trifluoroborate form, slowing hydrolysis.[7]
-
The "Acid-Base Paradox": Intriguingly, some organotrifluoroborates, particularly those with aryl groups like p-F-phenyl or naphthyl, exhibit an "acid-base paradox."[6][8][9] Their hydrolysis is actually catalyzed by acid, leading to very slow release under the basic conditions of the Suzuki-Miyaura reaction, which is beneficial for preventing side reactions.[6][8][9]
-
Physical Factors: Research has shown that even the reaction vessel's material and shape can affect the hydrolysis profile.[6][8] Glass surfaces can act as a fluorophile, sequestering fluoride ions and driving the hydrolysis forward.[7] Furthermore, inorganic bases can induce phase-splitting in THF/water mixtures, and the efficiency of stirring can impact the interaction between the phases, thereby influencing the hydrolysis rate.[6][7][8]
The following diagram illustrates the key equilibrium in the activation of potassium organotrifluoroborates.
Caption: The crucial hydrolysis equilibrium for activating organotrifluoroborates.
Part B: The Palladium Catalytic Cycle
Once the active boronic acid is generated, it enters the classic Suzuki-Miyaura catalytic cycle, driven by a palladium(0) catalyst. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][14][15][16]
Caption: The palladium-catalyzed cycle for Suzuki-Miyaura coupling.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to ligands (L), which undergoes oxidative addition into the carbon-halide (or triflate) bond of the electrophile (R¹-X). This forms a Pd(II) intermediate.[13][14] This step is often the rate-determining step of the overall cycle.[14] The reactivity of the halide follows the general trend I > Br > Cl.[14] The development of sterically bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has been instrumental in facilitating the oxidative addition of less reactive aryl chlorides.[5][17][18]
-
Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The boronic acid, generated from the trifluoroborate hydrolysis, is activated by the base to form a more nucleophilic tetracoordinate 'ate' complex, such as [R²-B(OH)₃]⁻.[19][20] This borate species then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate (R¹-Pd(II)-R²).[13] The exact nature of the transmetalating species can be complex and dependent on reaction conditions, but the formation of a borate is widely accepted as crucial for facilitating this step.[11][19][20]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the diorganopalladium(II) complex. This forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13][14] For this step to occur, the ligands on the palladium complex typically need to adopt a cis orientation.[21]
Practical Considerations & Experimental Protocol
Achieving high yields and selectivity requires careful control of reaction parameters. The interplay between catalyst, ligand, base, solvent, and temperature is critical.
Key Parameter Selection
| Parameter | Common Choices & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf), [Pd₂(dba)₃] : These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) species.[5] Ligandless systems using Pd(OAc)₂ have also proven effective in some cases.[22] |
| Ligands | Phosphines (e.g., PPh₃, RuPhos, XPhos), NHCs : Sterically bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, enabling the use of less reactive electrophiles (e.g., aryl chlorides) and lower reaction temperatures.[5][17] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, Et₃N : The choice of base is critical. Cs₂CO₃ is often highly effective due to its high solubility in organic solvents. The base must be strong enough to facilitate hydrolysis and boronic acid activation but not so strong as to cause degradation of sensitive functional groups.[23] |
| Solvent | THF/H₂O, Dioxane/H₂O, i-PrOH/H₂O : A mixture of an organic solvent and water is typically required to solubilize the organic substrates and the inorganic base, while also providing the necessary water for trifluoroborate hydrolysis.[12][24] |
| Temperature | Room Temperature to 100 °C : The required temperature depends on the reactivity of the coupling partners and the efficacy of the catalyst system. Modern, highly active catalysts can often enable reactions at lower temperatures.[5] |
General Experimental Protocol: Cross-Coupling of an Aryl Bromide with Potassium Phenyltrifluoroborate
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Potassium Phenyltrifluoroborate (1.1 mmol, 1.1 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium phenyltrifluoroborate (1.1 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add these solids to the reaction vessel.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add toluene (4 mL) and water (0.4 mL) to the reaction vessel.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Conclusion
Potassium organotrifluoroborates have proven to be exceptionally valuable partners in Suzuki-Miyaura cross-coupling reactions.[5][25] Their enhanced stability, ease of handling, and participation in a "slow release" mechanism address many of the limitations associated with traditional boronic acids. A thorough understanding of the crucial hydrolysis step, which is governed by a complex interplay of base, solvent, and substrate, is paramount to harnessing their full potential. By rationally selecting the palladium catalyst, ligands, and reaction conditions, researchers can effectively leverage the power of organotrifluoroborates to construct complex molecular architectures, accelerating discovery in medicinal chemistry and materials science.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
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Science of Synthesis. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
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Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]
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Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
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Peng, C. L. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. PubMed. [Link]
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Molander, G. A., & Ito, T. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(21), 3615–3618. [Link]
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Molander, G. A. (n.d.). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Scilit. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Darses, S., et al. (n.d.). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH. [Link]
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Unspecified Author. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
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Molander, G. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]
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Murray, B., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Publications. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Rivero, M. R. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [Link]
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. PubMed. [Link]
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Molander, G. A., & Beaumard, F. (2011). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 76(19), 7837–7848. [Link]
-
Murray, B., et al. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Unspecified Author. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Thomas, A. A., & Denmark, S. E. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1210. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. [Link]
-
Unspecified Author. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Unspecified Author. (2023). A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design. UBC Library Open Collections. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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The Propargyl Trifluoroborate Toolkit: A Guide to Synthesis, Stability, and Application
Foreword: Beyond the Boronic Acid
For decades, the Suzuki-Miyaura cross-coupling has been a cornerstone of C-C bond formation, with the boronic acid serving as a reliable workhorse. However, researchers, particularly in the fast-paced environments of drug discovery and process development, are well-acquainted with their limitations: instability to storage, a tendency to form cyclic trimeric anhydrides (boroxines) that complicate stoichiometry, and susceptibility to protodeboronation under certain reaction conditions.[1]
Enter the era of potassium organotrifluoroborates (R-BF₃K). These crystalline, bench-stable salts represent a significant leap forward in the utility of organoboron chemistry.[1] By complexing the boron atom with three fluorine atoms, the resulting tetracoordinate species is rendered stable to air, moisture, and heat, effectively acting as a robust "protected" form of the corresponding boronic acid.[1] This guide focuses specifically on a highly valuable subclass: propargyl-functionalized trifluoroborate reagents. The propargyl motif is a privileged scaffold in medicinal chemistry, and the ability to install it reliably and chemoselectively is of paramount importance. This document serves as an in-depth technical resource on the synthesis, handling, and diverse reactivity of these powerful synthetic tools.
Part 1: The Reagent Core - Synthesis, Structure, and Stability
The Foundational Advantage: Why Trifluoroborates?
The utility of potassium organotrifluoroborates stems directly from their structure. The anionic tetracoordinate boron center makes the reagent nucleophilic, yet exceptionally stable compared to its boronic acid counterpart.[1] This stability is not merely a matter of convenience for storage; it translates directly to more reliable and reproducible reaction outcomes.
Key Advantages Over Boronic Acids:
-
Enhanced Stability: Indefinitely stable to air and moisture at room temperature, eliminating the need for special handling or storage precautions.[1]
-
Monomeric Nature: Unlike boronic acids which exist in equilibrium with their boroxine anhydrides, trifluoroborates are always monomeric, ensuring precise stoichiometric control in reactions.
-
Functional Group Tolerance: The trifluoroborate moiety is remarkably robust, allowing for chemical manipulations on other parts of the molecule while leaving the carbon-boron bond intact for subsequent reactions.[1]
Synthesis of Potassium Propargyltrifluoroborate
The most common and reliable method for preparing potassium organotrifluoroborates involves the reaction of an organometallic precursor with a trialkyl borate, followed by quenching with an aqueous solution of potassium hydrogen fluoride (KHF₂).[1]
Detailed Experimental Protocol: Synthesis of Potassium Propargyltrifluoroborate
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (Argon or Nitrogen), and a dropping funnel.
-
Step 1: Grignard Reagent Formation
-
To the flask, add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of propargyl bromide (1.0 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Step 2: Borylation
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.1 eq) dropwise, maintaining the internal temperature below -65 °C.
-
After addition, allow the mixture to slowly warm to room temperature and stir overnight.
-
-
Step 3: Formation of the Trifluoroborate Salt
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq). A thick white precipitate will form.
-
Stir the resulting slurry vigorously at room temperature for 1-2 hours.
-
-
Step 4: Isolation and Purification
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add acetone to the remaining solid/aqueous mixture and stir for 30 minutes.
-
Filter the mixture, collecting the solid inorganic salts.
-
Concentrate the acetone filtrate to yield the crude product.
-
Recrystallize the crude solid from hot acetone or an acetone/ether mixture to afford pure potassium propargyltrifluoroborate as a white crystalline solid.
-
The Propargyl/Allenyl Duality
A critical concept when working with these reagents is the inherent equilibrium between the propargyl and allenyl isomers. In solution, and particularly during reactions, the organoboron species can exist as both forms. The reaction of potassium allenyltrifluoroborate with aldehydes, for instance, proceeds with high regioselectivity to yield homopropargylic alcohols.[2] This indicates that the allenyl form is the reactive nucleophile, attacking the electrophile at its γ-carbon, which results in the propargylated product after a formal Sₑ2' mechanism. This duality is the key to its synthetic utility, but the researcher must be aware that the regiochemical outcome can be influenced by the electrophile and reaction conditions.
Part 2: Reactivity and Synthetic Applications
The stability and defined stoichiometry of propargyltrifluoroborates make them premier reagents for introducing the propargyl group into complex molecules.
Cornerstone Reaction: Propargylation of Aldehydes and Imines
The addition of the propargyl/allenyltrifluoroborate to carbonyls and imines is one of its most powerful applications, providing direct access to homopropargylic alcohols and amines—scaffolds of high value in medicinal chemistry.
A study by Oliveira et al. demonstrated that the commercially available resin Amberlyst A-31 can efficiently promote the regio- and chemoselective propargylation of a wide range of aldehydes using potassium allenyltrifluoroborate.[2] The reaction proceeds smoothly at room temperature, tolerates diverse functional groups, and delivers the desired homopropargylic alcohols in high yields.[2]
Table 1: Representative Yields for Amberlyst A-31 Promoted Propargylation of Aldehydes [2]
| Aldehyde Substrate | Product (Homopropargylic Alcohol) | Yield (%) |
| Benzaldehyde | 1-Phenylbut-3-yn-1-ol | 95 |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)but-3-yn-1-ol | 94 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-yn-1-ol | 92 |
| Cinnamaldehyde | 1-Phenylpenta-1,4-dien-3-ol | 85 |
| Cyclohexanecarboxaldehyde | 1-Cyclohexylbut-3-yn-1-ol | 80 |
Detailed Experimental Protocol: Resin-Promoted Propargylation of an Aldehyde [2]
-
Apparatus: A standard round-bottom flask with a magnetic stir bar, open to the atmosphere.
-
Procedure:
-
To the flask, add the aldehyde (1.0 mmol), potassium allenyltrifluoroborate (1.5 mmol), and dichloromethane (DCM, 5 mL).
-
Add Amberlyst A-31 resin (200% m/m with respect to the aldehyde).
-
Stir the suspension vigorously at room temperature (25 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times typically range from 1.5 to 7 hours.
-
Upon completion, filter the reaction mixture to remove the resin, washing the resin with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure homopropargylic alcohol.
-
Cross-Coupling Reactions: A Suzuki-Miyaura Perspective
Potassium organotrifluoroborates are highly effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[1][3][4] The generally accepted mechanism involves a slow, base-mediated hydrolysis of the trifluoroborate to the corresponding boronic acid in situ. This boronic acid then enters the catalytic cycle. This slow-release mechanism can be advantageous, as it maintains a low concentration of the reactive boronic acid, minimizing side reactions such as homocoupling.
While protocols for aryl- and alkenyltrifluoroborates are well-established, the specific use of propargyltrifluoroborates in Suzuki-Miyaura coupling is less documented. However, the fundamental mechanism should remain operative. The primary challenge lies in the potential for the propargyl group to undergo side reactions under catalytic conditions. Nevertheless, for researchers exploring novel synthetic routes, this remains a promising avenue.
Other Potential Transformations
The robust nature of the trifluoroborate group allows it to serve as a stable precursor to a propargyl anion equivalent in other important reactions:
-
Petasis Borono-Mannich Reaction: This multicomponent reaction combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[5][6] The use of organotrifluoroborates in acid-promoted Petasis reactions has been shown to expand the scope of this transformation, making it a viable strategy for synthesizing complex propargylamines.[7]
-
Chan-Lam Coupling: This copper-catalyzed reaction forms aryl C-N or C-O bonds from boronic acids and amines or alcohols.[8][9] The use of organotrifluoroborates in Chan-Lam couplings is also established, offering a potential route to N- or O-propargylated compounds, although this specific application with propargyl partners requires further exploration.[10]
Part 3: Strategic Value in Drug Discovery
The ultimate value of a synthetic reagent is measured by its ability to solve real-world challenges. In drug discovery, the pressure to rapidly synthesize and test diverse molecular scaffolds is immense. Propargyl-functionalized trifluoroborates offer distinct strategic advantages in this setting.
The Late-Stage Functionalization Advantage: Drug development often involves synthesizing a core scaffold and then creating a library of analogues by modifying peripheral functional groups. This "late-stage functionalization" requires reactions that are highly chemoselective and tolerant of the complex functionality already present in the molecule.
-
Mild Conditions: Reactions like the resin-promoted propargylation of aldehydes occur at room temperature and under neutral conditions, preserving sensitive functional groups that would be incompatible with highly basic or reactive Grignard or organolithium reagents.[2]
-
Chemoselectivity: The reaction of potassium allenyltrifluoroborate with aldehydes is highly chemoselective, targeting the carbonyl group while leaving other functionalities like esters, amides, or aromatic halides untouched.[2]
-
Scaffold Hopping and Library Synthesis: The reliability and operational simplicity of these reagents make them ideal for automated or parallel synthesis platforms, enabling the rapid generation of libraries of propargylated compounds for structure-activity relationship (SAR) studies.
The propargylamine moiety is a key pharmacophore in numerous approved drugs and clinical candidates. The ability to introduce this group efficiently and cleanly into complex, drug-like molecules is a significant enabling technology. Propargyltrifluoroborates provide a robust and reliable solution, bridging the gap between the need for this critical functional group and the synthetic challenges often associated with its installation.
Conclusion
Potassium propargyl- and allenyltrifluoroborates are more than just stable alternatives to traditional organoboron reagents; they are versatile and highly effective tools for modern organic synthesis. Their exceptional stability, ease of handling, and predictable reactivity make them particularly well-suited for the demanding environment of pharmaceutical and agrochemical research. By providing a mild and chemoselective method for installing the invaluable propargyl moiety, these reagents empower chemists to build complex molecular architectures with greater efficiency and confidence. As the drive for more sophisticated and functionally dense molecules continues, the adoption of the propargyl trifluoroborate toolkit will undoubtedly accelerate innovation and discovery.
References
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Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
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Divergent, C.-. and R. A.-P., & Cross-Coupling Reactions for the Construction of 1,4-Enallenes and 1,5-Enynes. (n.d.). Transition metal‐catalyzed selective cross‐coupling reactions of propargyl precursors. ResearchGate. Available at: [Link]
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Wikipedia. (2023). Chan–Lam coupling. Available at: [Link]
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Plashkevych, O., & Pushkarev, V. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Beilstein Journal of Organic Chemistry, 11, 735-746. Available at: [Link]
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An, G., & Li, X. (2020). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. ACS Catalysis, 10(15), 8346-8373. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Petasis Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available at: [Link]
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Renaud, J., & Ouellet, S. G. (2010). The acid promoted Petasis reaction of organotrifluoroborates with imines and enamines. Organic & Biomolecular Chemistry, 8(16), 3753-3760. Available at: [Link]
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Molander, G. A., & Wisniewski, S. R. (2020). Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. The Journal of Organic Chemistry, 85(15), 9739-9750. Available at: [Link]
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Wang, F., & Wang, D. (2020). Transition-Metal-Catalyzed Asymmetric Defluorinative Reactions. Organic Chemistry Frontiers, 7(24), 4055-4081. Available at: [Link]
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Molander, G. A., & Fumagalli, T. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry, 71(15), 5743-5747. Available at: [Link]
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Reddy, T. R., & Ghorai, M. K. (2022). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. The Journal of Organic Chemistry, 87(24), 16489-16503. Available at: [Link]
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Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube. Available at: [Link]
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Isom, E. L., & McNally, A. (2016). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 18(21), 5708-5711. Available at: [Link]
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Chen, Y., et al. (2024). Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters. Chemistry – A European Journal, 30(19), e202303533. Available at: [Link]
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Shrestha, R., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 48, 128250. Available at: [Link]
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The Advent of Alkoxymethyltrifluoroborates: A Paradigm Shift in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and development of potassium alkoxymethyltrifluoroborates have marked a significant advancement in the field of organic synthesis, offering a robust and versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of these remarkable reagents, from their conceptualization and synthesis to their diverse applications, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic intricacies that underpin their enhanced stability and reactivity compared to traditional organoboron compounds. Furthermore, this document will serve as a practical resource, offering detailed experimental protocols, a comparative analysis with other organoboron reagents, a troubleshooting guide for common synthetic challenges, and essential safety information. As we explore the expanding scope of alkoxymethyltrifluoroborates, including their burgeoning role in photoredox and radical chemistry, it becomes evident that these reagents are not merely alternatives but enablers of novel synthetic strategies, particularly in the realms of pharmaceutical and materials science.
Introduction: The Quest for a Superior Organoboron Reagent
For decades, organoboron compounds have been indispensable tools for carbon-carbon bond formation, with the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction standing as a testament to their synthetic prowess. However, traditional organoboron reagents, such as boronic acids and their esters, are not without their limitations. Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, which can complicate stoichiometry. They are also susceptible to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond, reducing the yield of the desired product.[1][2][3]
The quest for more stable, reliable, and versatile organoboron reagents led to the development of potassium organotrifluoroborates. These tetracoordinate boron species exhibit remarkable stability to air and moisture, are typically crystalline solids that are easy to handle, and can be stored for extended periods without degradation.[2][3] This inherent stability translates to a broader functional group tolerance and often leads to more reproducible and higher-yielding reactions.
Historical Context: A Leap from Stannanes to Borates
Prior to the widespread adoption of alkoxymethyltrifluoroborates, the introduction of the alkoxymethyl moiety often relied on the use of alkoxymethylstannanes in Stille cross-coupling reactions. However, this method was fraught with challenges, including the inherent toxicity of organotin compounds and difficulties in purification. A significant breakthrough came in 2006 from the Molander group, who reported a practical and efficient synthesis of potassium alkoxymethyltrifluoroborates and demonstrated their utility in Suzuki-Miyaura cross-coupling reactions.[4] This development provided a safer, more atom-economical, and synthetically versatile alternative to the existing methodologies.
Synthesis and Properties of Alkoxymethyltrifluoroborates
The most widely adopted method for the preparation of potassium alkoxymethyltrifluoroborates is the SN2 displacement of potassium bromomethyltrifluoroborate with a variety of alkoxides. This method is highly efficient and allows for the synthesis of a diverse range of alkoxymethyltrifluoroborates in excellent yields.[4]
General Synthetic Scheme:
The precursor, potassium bromomethyltrifluoroborate, can be prepared on a large scale, making this route amenable to industrial applications.[4] A key practical challenge in the synthesis of alkoxymethyltrifluoroborates is their low solubility in common organic solvents, which can complicate their isolation from inorganic byproducts. This is often overcome through the use of continuous Soxhlet extraction, a technique that allows for the efficient separation and purification of the desired product.[4]
Enhanced Stability: The "Slow Release" Principle
The superior performance of potassium organotrifluoroborates in cross-coupling reactions is largely attributed to their hydrolytic stability. In the presence of water, the trifluoroborate salt slowly hydrolyzes to release the corresponding boronic acid, which is the active species in the catalytic cycle. This "slow release" mechanism maintains a low steady-state concentration of the reactive boronic acid in the reaction mixture, thereby minimizing side reactions such as protodeboronation and oxidative homocoupling.[4][5][6][7]
The rate of hydrolysis is highly dependent on the electronic and steric nature of the organic substituent. A detailed study by Lloyd-Jones and Lennox revealed that the hydrolysis rates can span over five orders of magnitude, allowing for a predictable and tunable release of the active boronic acid.[5][6][7] For instance, aryltrifluoroborates with electron-donating groups tend to hydrolyze faster than those with electron-withdrawing groups.[5][6][7] This controlled release is a key advantage over using boronic acids directly, where a high initial concentration can lead to a greater propensity for undesired side reactions.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application
The palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium alkoxymethyltrifluoroborates with aryl and heteroaryl halides is a cornerstone of their application in organic synthesis. This reaction provides a direct and efficient method for the formation of aryl- and heteroarylmethylethers, which are common motifs in pharmaceuticals and natural products.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involving an organotrifluoroborate is generally understood to proceed through the following key steps, after the initial hydrolysis of the trifluoroborate to the boronic acid:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex, forming an Ar-Pd-R intermediate and displacing the halide.
-
Reductive Elimination: The Ar-Pd-R complex undergoes reductive elimination to form the desired C-C bond in the product (Ar-R) and regenerate the Pd(0) catalyst.
Scope and Limitations
The Suzuki-Miyaura cross-coupling of alkoxymethyltrifluoroborates is compatible with a wide range of functional groups and has been successfully applied to a diverse array of aryl and heteroaryl chlorides and bromides.[4] Electron-rich, electron-poor, and sterically hindered substrates have all been shown to be effective coupling partners.
Table 1: Representative Scope of the Suzuki-Miyaura Cross-Coupling of Potassium Alkoxymethyltrifluoroborates with Aryl Chlorides
| Entry | Alkoxymethyltrifluoroborate (R in ROCH₂BF₃K) | Aryl Chloride | Product | Yield (%) |
| 1 | Benzyl | 4-Chlorobenzonitrile | 4-(Benzyloxymethyl)benzonitrile | 85 |
| 2 | Isopropyl | 4-Chloroanisole | 1-(Isopropoxymethyl)-4-methoxybenzene | 92 |
| 3 | Methyl | 2-Chlorotoluene | 1-(Methoxymethyl)-2-methylbenzene | 88 |
| 4 | Phenyl | 4-Chlorobenzonitrile | 4-(Phenoxymethyl)benzonitrile | 65 |
Data compiled from Molander, G. A.; Canturk, B. Org. Lett. 2008, 10 (11), 2135–2138.[4]
While the reaction is generally robust, the coupling of certain heteroaryl halides can be challenging and may require further optimization of reaction conditions.[4]
Expanding Horizons: Beyond the Suzuki-Miyaura Reaction
While the Suzuki-Miyaura reaction remains the primary application, the utility of alkoxymethyltrifluoroborates is expanding into other areas of organic synthesis, particularly in the realm of radical chemistry.
Photoredox and Radical Chemistry
Recent studies have demonstrated that organotrifluoroborates can serve as excellent precursors for the generation of carbon-centered radicals under photoredox conditions. This has opened up new avenues for the formation of C-C and C-heteroatom bonds. For instance, alkoxymethyl radicals can be generated from the corresponding trifluoroborates and participate in addition reactions to alkenes and other radical traps. This emerging area of research is poised to significantly broaden the synthetic utility of this class of reagents.
Comparative Analysis with Other Organoboron Reagents
The choice of an organoboron reagent can have a profound impact on the outcome of a cross-coupling reaction. The following table provides a comparative overview of potassium alkoxymethyltrifluoroborates, boronic acids, and boronic esters.
Table 2: Comparison of Common Organoboron Reagents
| Property | Potassium Alkoxymethyltrifluoroborates | Boronic Acids | Boronic Esters |
| Physical State | Crystalline solids | Often solids, can be oils | Often liquids or low-melting solids |
| Stability | High (air and moisture stable) | Moderate (can form boroxines) | Moderate (can be hydrolytically unstable) |
| Handling | Easy | Can be challenging due to hygroscopicity | Generally easy, but may require inert atmosphere |
| Stoichiometry | Precise | Can be imprecise due to boroxine formation | Precise |
| Protodeboronation | Less prone due to "slow release" | More susceptible | Susceptibility varies |
| Purification | Generally straightforward | Can be difficult | Generally straightforward |
The enhanced stability and ease of handling of trifluoroborates make them particularly attractive for use in high-throughput screening and automated synthesis platforms.
Practical Guidance: Protocols and Troubleshooting
Detailed Experimental Protocol: Synthesis of Potassium Benzyloxymethyltrifluoroborate
Disclaimer: This protocol is for informational purposes only and should be carried out by trained chemists in a suitable laboratory setting.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C and add potassium hydride (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add potassium bromomethyltrifluoroborate (1.2 eq) and reflux the mixture for 12-18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
The crude product is purified by Soxhlet extraction with acetone to afford the desired potassium benzyloxymethyltrifluoroborate as a white solid.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a reaction vial, add the aryl chloride (1.0 eq), potassium alkoxymethyltrifluoroborate (1.5 eq), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).
-
Add a degassed solvent system (e.g., toluene/water, 10:1).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
Table 3: Common Problems and Solutions in Suzuki-Miyaura Reactions with Alkoxymethyltrifluoroborates
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand- Ensure thorough degassing of the solvent system- Screen different bases (e.g., K₃PO₄, K₂CO₃) and solvent systems |
| Protodeboronation of Starting Material | - Reaction temperature is too high- Prolonged reaction time- Inefficient transmetalation | - Lower the reaction temperature- Monitor the reaction closely and stop when complete- Use a more electron-rich ligand to promote transmetalation |
| Homocoupling of the Boron Reagent | - Presence of oxidants (e.g., O₂)- High concentration of boronic acid | - Ensure rigorous exclusion of air from the reaction- Consider a slower addition of the trifluoroborate or a lower reaction temperature |
| Difficulty in Product Purification | - Co-elution with ligand or byproducts | - Use a different phosphine ligand that is easier to remove- Employ a catch-and-release purification strategy if applicable |
Safety and Handling
Potassium alkoxymethyltrifluoroborates are generally stable and less hazardous than many other organometallic reagents. However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust.
-
Precursors: Potassium bromomethyltrifluoroborate is a lachrymator and should be handled with care in a fume hood. Potassium hydride is a flammable solid and reacts violently with water.
-
Catalysts and Ligands: Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate care. Many phosphine ligands are air-sensitive.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
Potassium alkoxymethyltrifluoroborates have firmly established themselves as a superior class of organoboron reagents for a variety of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability, ease of handling, and the advantageous "slow release" of the active boronic acid species address many of the shortcomings of their predecessors. The continued expansion of their applications into areas such as photoredox catalysis promises to further solidify their importance in the synthetic chemist's toolbox. As the demand for more efficient, sustainable, and robust synthetic methods grows, particularly in the pharmaceutical and materials science industries, the role of alkoxymethyltrifluoroborates is set to become even more prominent.
References
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Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134 (18), 7431–7441. [Link]
-
Molander, G. A.; Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]
-
Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed2012 . [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal2012 . [Link]
-
Molander, G. A.; Jean-Gérard, L. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC2009 . [Link]
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Molander, G. A. Organotrifluoroborate Salts. Chem-Station2015 . [Link]
-
Lennox, A. J. J. Organotrifluoroborate Coupling. ResearchGate2015 . [Link]
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Vedejs, E.; et al. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC2012 . [Link]
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Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]
-
Molander, G. A.; Yun, C-S.; Ribagorda, M.; Biolatto, B. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2003 , 68 (14), 5534–5539. [Link]
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Molander, G. A.; Ito, T. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC2009 . [Link]
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Wikipedia. Organoboron chemistry. Wikipedia2023 . [Link]
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Kim, J. Y. Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. ScholarlyCommons2014 . [Link]
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- 4. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Guide to the Synthesis and Spectroscopic Characterization of Potassium (Prop-2-ynyloxymethyl)trifluoroborate
This technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of potassium (prop-2-ynyloxymethyl)trifluoroborate, a versatile reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of organotrifluoroborate salts. We will delve into the practical aspects of its preparation and the nuanced interpretation of its nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Introduction: The Utility of Organotrifluoroborates
Potassium organotrifluoroborate salts have emerged as highly valuable reagents in organic chemistry, offering significant advantages over their boronic acid and ester counterparts.[1][2] Their enhanced stability to air and moisture, coupled with their ease of handling, makes them ideal for a wide range of applications, including the renowned Suzuki-Miyaura cross-coupling reactions.[1][3] The propargyl moiety in the title compound introduces a reactive alkyne functionality, opening avenues for its use in click chemistry, further derivatization, and the synthesis of complex molecular architectures.[4]
This guide will provide a robust protocol for the synthesis of potassium (prop-2-ynyloxymethyl)trifluoroborate and a detailed predictive analysis of its spectroscopic data, empowering researchers to confidently prepare and characterize this and similar compounds.
Synthesis of Potassium (Prop-2-ynyloxymethyl)trifluoroborate
The synthesis of potassium (prop-2-ynyloxymethyl)trifluoroborate can be efficiently achieved via a nucleophilic substitution reaction. This method involves the displacement of a halide from a suitable precursor with the alkoxide of propargyl alcohol.[5] A well-established and reliable precursor for this transformation is potassium bromomethyltrifluoroborate.[5]
Experimental Protocol
Materials:
-
Potassium bromomethyltrifluoroborate
-
Propargyl alcohol
-
Potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Acetone
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF and propargyl alcohol (1.2 equivalents). Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the potassium propargyl alkoxide.
-
Nucleophilic Substitution: In a separate flame-dried flask, dissolve potassium bromomethyltrifluoroborate (1.0 equivalent) in anhydrous DMF.
-
Transfer the solution of potassium bromomethyltrifluoroborate to the flask containing the potassium propargyl alkoxide via cannula at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using ¹⁹F NMR spectroscopy.
-
Work-up and Purification: Upon completion of the reaction, quench the mixture by the slow addition of water.
-
Remove the DMF under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any unreacted propargyl alcohol and other organic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as hot acetone, to yield potassium (prop-2-ynyloxymethyl)trifluoroborate as a white, crystalline solid.[3]
Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized potassium (prop-2-ynyloxymethyl)trifluoroborate. The following sections detail the expected NMR and IR spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates.[1][6] For a comprehensive analysis, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra should be acquired.
General NMR Acquisition Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for potassium organotrifluoroborates.[1]
-
Internal References:
Caption: Workflow for the synthesis and NMR-based structural confirmation.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | d | 2H | -O-CH₂ -C≡CH |
| ~3.5 | t | 1H | -C≡CH |
| ~3.3 | s | 2H | -O-CH₂ -BF₃K |
-
Rationale: The methylene protons adjacent to the oxygen and the alkyne are expected to appear as a doublet due to coupling with the terminal alkyne proton. The terminal alkyne proton should appear as a triplet, coupling with the adjacent methylene protons. The methylene protons attached to the trifluoroborate group are expected to be a singlet, though slight broadening due to coupling with ¹¹B may be observed.
| Chemical Shift (δ, ppm) | Assignment |
| ~80 | -C ≡CH |
| ~78 | -C≡C H |
| ~70 | -O-C H₂-BF₃K |
| ~58 | -O-C H₂-C≡CH |
-
Rationale: The alkynyl carbons will appear in the characteristic region of 70-85 ppm. The methylene carbon attached to the trifluoroborate group will be influenced by the electronegative oxygen and the boron atom. The resonance for the carbon atom directly bonded to the boron atom may appear as a broad signal due to the quadrupolar nature of the ¹¹B nucleus.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -135 to -145 | q | ~7-10 | -BF₃ |
-
Rationale: The three equivalent fluorine atoms in the trifluoroborate group typically resonate in the range of -129 to -141 ppm.[1] They will appear as a quartet due to coupling with the ¹¹B nucleus (I = 3/2).
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~3-5 | q | ~7-10 | -B F₃ |
-
Rationale: The boron atom in an alkyltrifluoroborate salt typically shows a signal in the upfield region of the spectrum. This signal will be split into a quartet by the three attached fluorine atoms (I = 1/2). The resolution of this quartet can sometimes be improved by using specific pulse sequences.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable complementary technique for identifying the key functional groups present in the molecule.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of a solid sample.
-
Sample Preparation: A small amount of the dry, crystalline product is placed directly on the ATR crystal.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, sharp | ≡C-H stretch |
| ~2900 | Medium | C-H (aliphatic) stretch |
| ~2120 | Weak, sharp | C≡C stretch |
| ~1100-1000 | Strong, broad | B-F stretch |
| ~1100 | Strong | C-O-C stretch |
-
Rationale: The most characteristic peaks will be the sharp ≡C-H stretch of the terminal alkyne around 3300 cm⁻¹, the weak C≡C stretch near 2120 cm⁻¹, and the very strong, broad absorption bands for the B-F bonds in the 1100-1000 cm⁻¹ region. The C-O ether linkage will also show a strong absorption in the fingerprint region.
Conclusion and Outlook
This guide provides a detailed framework for the synthesis and comprehensive spectroscopic characterization of potassium (prop-2-ynyloxymethyl)trifluoroborate. By following the outlined protocols and utilizing the predictive spectral data, researchers can confidently prepare and verify the structure of this versatile building block. The unique combination of a stable trifluoroborate salt and a reactive alkyne functionality makes this compound a valuable asset for the development of novel synthetic methodologies and the construction of complex molecular targets in medicinal and materials chemistry.
References
-
da Silva, F. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
-
Shaikh, A. C., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(16), 4933. [Link]
-
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]
-
Kumpinš, V., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. In Carbohydrate Chemistry. CRC Press. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2012). Preparation of Tetrabutylammonium Organotrifluoroborates from Boronic Acids and Tetrabutylammonium Tetrafluoroborate. Organic Syntheses, 89, 261. [Link]
-
da Silva, F. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(12), 2031–2034. [Link]
Sources
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Harnessing the Power of Propargyl Functionality in Suzuki-Miyaura Cross-Coupling Reactions with Potassium (Prop-2-ynyloxymethyl)trifluoroborate
Introduction: Expanding the Suzuki-Miyaura Toolbox with Functionalized Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The choice of the organoboron coupling partner is critical to the success of this transformation. While boronic acids and their esters are widely used, they can suffer from drawbacks such as instability, difficult purification, and uncertain stoichiometry due to the formation of cyclic anhydrides (boroxines).[4]
Potassium organotrifluoroborates have emerged as highly attractive alternatives, offering significant advantages in terms of their stability and ease of handling.[5][6] These crystalline, monomeric solids are air- and moisture-stable, allowing for indefinite storage and precise stoichiometric control in reactions.[6][7] Their tetracoordinate nature confers enhanced stability, and under specific reaction conditions, they slowly release the reactive tricoordinate boron species in situ, which can minimize side reactions.[1] This application note provides a detailed guide to the synthesis and application of potassium (prop-2-ynyloxymethyl)trifluoroborate, a versatile building block that introduces a reactive alkyne moiety for subsequent post-coupling transformations.
The Strategic Advantage of Potassium (Prop-2-ynyloxymethyl)trifluoroborate
The inclusion of the propargyl group (prop-2-ynyl) within the trifluoroborate reagent offers a significant strategic advantage in multi-step synthesis. The terminal alkyne serves as a versatile chemical handle for a wide array of transformations, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and various cyclization reactions. By incorporating this functionality via a Suzuki-Miyaura cross-coupling, complex molecular architectures can be assembled in a convergent and efficient manner.
The use of potassium (prop-2-ynyloxymethyl)trifluoroborate represents a dissonant synthetic approach, providing a nucleophilic alkoxymethylating agent that offers greater flexibility in retrosynthetic analysis compared to traditional methods.[5]
Synthesis of Potassium (Prop-2-ynyloxymethyl)trifluoroborate
A robust and convenient synthesis of potassium alkoxymethyltrifluoroborates proceeds via a nucleophilic substitution (SN2) reaction using potassium bromomethyltrifluoroborate as a key precursor.[5][8] This method is highly adaptable for the preparation of potassium (prop-2-ynyloxymethyl)trifluoroborate.
The synthesis involves the deprotonation of propargyl alcohol with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This nucleophile then displaces the bromide from potassium bromomethyltrifluoroborate.
Experimental Protocol: Synthesis
Materials:
-
Propargyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Potassium bromomethyltrifluoroborate
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Acetone
Procedure:
-
Alkoxide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (3.0 equivalents relative to potassium bromomethyltrifluoroborate) portion-wise with stirring. To this suspension, add propargyl alcohol (3.0 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
SN2 Reaction: Add potassium bromomethyltrifluoroborate (1.0 equivalent) to the freshly prepared sodium propargyl oxide solution. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture in vacuo to remove the THF.
-
The resulting solid residue contains the desired product along with inorganic byproducts. Due to the low solubility of alkoxymethyltrifluoroborates in many organic solvents, purification can be challenging.[5]
-
Option 1 (Trituration): Triturate the dried solid with hot acetone, which will dissolve the product while leaving behind inorganic salts. Filter the hot solution and concentrate the filtrate until the product begins to precipitate. Add diethyl ether to complete the precipitation.[9]
-
Option 2 (Soxhlet Extraction): For optimal yields, continuous Soxhlet extraction of the crude solid with acetone is highly effective.[5]
-
-
Drying: Collect the purified white solid by filtration and dry under high vacuum to yield potassium (prop-2-ynyloxymethyl)trifluoroborate.
Suzuki-Miyaura Cross-Coupling: Mechanism and Protocol
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[10] A key step for organotrifluoroborates is the initial hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step. This hydrolysis is facilitated by the base present in the reaction mixture.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Hydrolysis of Trifluoroborate: The potassium (prop-2-ynyloxymethyl)trifluoroborate undergoes base-mediated hydrolysis to form the corresponding boronic acid or boronate species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new organopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Optimized Protocol for Cross-Coupling
Based on established procedures for similar alkoxymethyltrifluoroborates, the following protocol is recommended for the cross-coupling of potassium (prop-2-ynyloxymethyl)trifluoroborate with aryl halides.[5]
Materials:
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate
-
Aryl halide (e.g., aryl chloride or bromide)
-
Palladium(II) acetate (Pd(OAc)2)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add Pd(OAc)2 (3 mol%) and RuPhos (6 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equivalent), potassium (prop-2-ynyloxymethyl)trifluoroborate (1.5 equivalents), and cesium carbonate (2.0 equivalents).
-
Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 10:1 ratio (to achieve a 0.1 M concentration with respect to the aryl halide).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl (prop-2-ynyloxymethyl) ether.
Data Presentation: Representative Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)2 (3 mol%) | A common and effective palladium precursor. |
| Ligand | RuPhos (6 mol%) | A sterically hindered, electron-rich phosphine ligand that is highly effective for coupling with challenging substrates like aryl chlorides.[5] |
| Base | Cs2CO3 (2.0 equiv.) | Facilitates the hydrolysis of the trifluoroborate and the transmetalation step. Cesium carbonate is often effective in these systems. |
| Solvent | 1,4-Dioxane / H2O (10:1) | A common solvent mixture for Suzuki-Miyaura reactions that balances the solubility of organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially for less reactive aryl chlorides. |
| Concentration | 0.1 M (in Ar-X) | A standard concentration that typically provides good reaction rates. |
Troubleshooting and Best Practices
-
Low Yields: If low yields are observed, consider increasing the catalyst loading or trying a different ligand (e.g., SPhos or XPhos), particularly for very electron-rich or sterically hindered aryl halides.[9] Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Protodeboronation: Although organotrifluoroborates are less prone to protodeboronation than boronic acids, it can still occur.[7] Using a slight excess (1.2-1.5 equivalents) of the trifluoroborate salt is recommended to drive the reaction to completion.
-
Incomplete Reaction: For particularly unreactive aryl chlorides, increasing the reaction temperature or time may be necessary. In some cases, switching to the corresponding aryl bromide or iodide will significantly increase reactivity.
-
Purification Issues: The cesium salts formed during the reaction can sometimes complicate purification. A thorough aqueous work-up is essential to remove the majority of these salts before chromatography.
Conclusion
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a valuable and versatile reagent for modern organic synthesis. Its bench-top stability and the strategic utility of the incorporated alkyne handle make it an excellent choice for Suzuki-Miyaura cross-coupling reactions. The protocols outlined in this application note provide a robust framework for the synthesis and successful application of this reagent, enabling the efficient construction of complex molecules for research, drug discovery, and materials science.
References
-
Molander, G. A., & Canturk, B. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135-2138. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 76(19), 8149–8154. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. This reference discusses the general challenges with boronic acids, which is relevant context. A direct URL for this exact paper is not in the provided search results, but the general knowledge is supported by multiple sources.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Peng, C. L. (2023). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. [Link]
-
Molander, G. A., & Vince, J. M. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481-7485. [Link]
-
Molander, G. A., & Gravel, M. (2002). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(23), 8424-8429. [Link]
-
Molander, G. A., & Ito, T. (2001). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 3(3), 393-396. [Link]
-
The Chemists' Cookbook. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Bode, J. W. (2017). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. longdom.org [longdom.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling with Potassium (Prop-2-ynyloxymethyl)trifluoroborate
Introduction: A Modern Tool for Complex Molecule Synthesis
In the landscape of pharmaceutical and materials science, the efficient construction of complex molecular architectures is paramount. The introduction of specific structural motifs can profoundly influence the biological activity and physical properties of a compound. Propargylated molecules, containing the versatile alkyne functionality, are of particular interest as they serve as valuable precursors for a myriad of chemical transformations, including click chemistry, hydrogenations, and further cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[1] The evolution of this reaction has seen the development of various organoboron reagents, each with unique advantages. Among these, potassium organotrifluoroborates have emerged as exceptionally useful coupling partners.[2] Their bench-top stability, high crystallinity, and resistance to protodeboronation under many conditions make them superior alternatives to the often-unstable boronic acids.[3]
This guide provides a detailed protocol for the synthesis and subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium (prop-2-ynyloxymethyl)trifluoroborate. This reagent offers a novel and efficient method for the direct introduction of the propargyloxy-methyl moiety onto aryl and heteroaryl scaffolds, a dissonant disconnect that provides greater flexibility in synthetic design.[4] We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights gleaned from extensive research in the field to ensure reliable and reproducible results.
Synthesis of Potassium (Prop-2-ynyloxymethyl)trifluoroborate
The preparation of potassium (prop-2-ynyloxymethyl)trifluoroborate is efficiently achieved via a nucleophilic substitution (SN2) reaction. This method involves the displacement of the bromide from potassium bromomethyltrifluoroborate with the alkoxide generated from propargyl alcohol. This approach is highly effective for synthesizing a variety of alkoxymethyltrifluoroborates in excellent yields.[4]
Reaction Scheme:
Caption: Synthesis of the target trifluoroborate.
Experimental Protocol: Synthesis
Materials:
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Potassium bromomethyltrifluoroborate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Diethyl ether
Procedure:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (0.2 M relative to propargyl alcohol). Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (3.0 equivalents) to the stirred THF.
-
Slowly add propargyl alcohol (3.0 equivalents) dropwise to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. The formation of the sodium alkoxide should result in a clear solution or a fine suspension.
-
Nucleophilic Substitution: In a separate flame-dried flask, suspend potassium bromomethyltrifluoroborate (1.0 equivalent) in anhydrous THF.
-
Transfer the freshly prepared sodium propargyl alkoxide solution to the potassium bromomethyltrifluoroborate suspension via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Remove the THF under reduced pressure.
-
The desired potassium (prop-2-ynyloxymethyl)trifluoroborate is often insoluble in organic solvents. Isolate the crude product by filtration.
-
To purify, wash the solid sequentially with water, acetone, and diethyl ether to remove unreacted starting materials and salts. For highly pure material, Soxhlet extraction may be employed.[4]
-
Dry the resulting white solid under vacuum to yield potassium (prop-2-ynyloxymethyl)trifluoroborate. The product is a stable, crystalline solid that can be stored indefinitely in air.[5]
Palladium-Catalyzed Cross-Coupling Protocol
The Suzuki-Miyaura coupling of potassium (prop-2-ynyloxymethyl)trifluoroborate with aryl or heteroaryl halides provides a direct route to propargyl aryl ethers. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with challenging substrates like aryl chlorides.[4][6]
Optimized Reaction Conditions
Based on extensive studies with related primary alkyl- and alkoxymethyltrifluoroborates, a highly effective catalyst system has been identified.[4][6]
| Component | Recommended Reagent | Loading/Equivalents | Purpose |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | 2-3 mol % | Source of catalytically active Pd(0) |
| Ligand | RuPhos | 4-6 mol % | Stabilizes Pd(0) and facilitates oxidative addition |
| Base | Cesium Carbonate (Cs₂CO₃) | 3.0 equivalents | Activates the trifluoroborate for transmetalation |
| Solvent System | 1,4-Dioxane / Water | 10:1 ratio (0.25 M) | Promotes solubility and facilitates the reaction |
| Temperature | 80-100 °C | - | Provides thermal energy for the catalytic cycle |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol: Cross-Coupling
Materials:
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate
-
Aryl or Heteroaryl Halide (Chloride, Bromide, or Iodide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed, deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), combine the aryl halide (1.0 equivalent), potassium (prop-2-ynyloxymethyl)trifluoroborate (1.1-1.5 equivalents), cesium carbonate (3.0 equivalents), palladium(II) acetate (2-3 mol %), and RuPhos (4-6 mol %).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio to achieve a final concentration of ~0.25 M with respect to the aryl halide.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. If using a Schlenk tube, perform three vacuum/backfill cycles.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Mechanism and Scientific Rationale
The Suzuki-Miyaura catalytic cycle is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The use of organotrifluoroborates introduces a specific activation step.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Expertise & Experience: The choice of RuPhos as a ligand is critical. It is a sterically bulky, electron-rich phosphine that promotes the oxidative addition of less reactive aryl chlorides and accelerates the reductive elimination step.[4] Cesium carbonate is a sufficiently strong base to hydrolyze the trifluoroborate salt to the corresponding boronic acid or a difluoroborane in situ, which is the active species in the transmetalation step.
-
Trustworthiness: A key consideration for this specific protocol is the stability of the terminal alkyne on the propargyl group. Under typical Suzuki-Miyaura conditions, the propargyl group is generally stable and does not interfere with the coupling. The reaction conditions are not conducive to Sonogashira-type coupling of the terminal alkyne, which typically requires a copper co-catalyst and an amine base. However, prolonged reaction times or very high temperatures could potentially lead to side reactions. Therefore, monitoring the reaction is advised to avoid degradation.
-
Authoritative Grounding: The tetracoordinate nature of the boron atom in potassium organotrifluoroborates, fortified by strong boron-fluorine bonds, renders them as "protected" forms of boronic acids.[6] This enhanced stability prevents premature decomposition and protodeboronation, which can plague reactions using boronic acids, thus allowing for more precise stoichiometry and reproducible yields.[2]
References
-
D. S. D. M. de Oliveira, et al. (2018). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Omega, 3(10), 14334-14343. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Chen, J., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(12), 3564–3570. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 5(13), 2267–2270. [Link]
-
Kim, J., & Lee, S. (2009). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Bulletin of the Korean Chemical Society, 30(9), 1973-1974. [Link]
-
Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Letters, 3(3), 393–396. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(16), 6337–6344. [Link]
-
Alacid, E., & Nájera, C. (2009). Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]
-
Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92435-92440. [Link]
-
Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
D’Andola, C. J., et al. (2012). One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 90, 261-273. [Link]
Sources
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- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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The Rising Star of Click Chemistry: A Guide to Potassium (prop-2-ynyloxymethyl)trifluoroborate
In the ever-evolving landscape of bioconjugation and drug discovery, the quest for robust, efficient, and biocompatible chemical reactions is paramount. Among the elite class of reactions that fit this description, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its reliability and broad applicability. This guide delves into a particularly promising reagent for this reaction: Potassium (prop-2-ynyloxymethyl)trifluoroborate . Its unique structural features and advantageous chemical properties make it a valuable tool for researchers, scientists, and drug development professionals.
This document provides an in-depth look at the synthesis, mechanism, and application of this versatile reagent, complete with detailed protocols and expert insights to empower your research endeavors.
The Advantage of the Trifluoroborate Moiety: Stability Meets Reactivity
Potassium organotrifluoroborates are a class of compounds renowned for their exceptional stability.[1] Unlike many other organometallic reagents, they are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage without special precautions.[1] This inherent stability simplifies experimental setup and enhances reproducibility, a critical factor in both academic research and industrial drug development pipelines.
The trifluoroborate group, while contributing to the stability of the molecule, does not impede the reactivity of the alkyne functionality in the CuAAC reaction. This allows for the "click" reaction to proceed under mild, often aqueous conditions, making it highly suitable for biological applications.[2]
Synthesis of Potassium (prop-2-ynyloxymethyl)trifluoroborate
The synthesis of potassium (prop-2-ynyloxymethyl)trifluoroborate can be achieved through a straightforward nucleophilic substitution reaction. A general and efficient method for the preparation of potassium alkoxymethyltrifluoroborates involves the SN2 displacement of potassium bromomethyltrifluoroborate with the corresponding alkoxide.[1]
Conceptual Synthesis Workflow
Caption: Synthetic route to the target compound.
Protocol: Synthesis of Potassium (prop-2-ynyloxymethyl)trifluoroborate
Disclaimer: This is a representative protocol based on the synthesis of similar alkoxymethyltrifluoroborates.[1] Researchers should perform their own optimization and safety assessment.
Materials:
-
Propargyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bromomethyltrifluoroborate
-
Diethyl ether
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of propargyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
In a separate flask, dissolve potassium bromomethyltrifluoroborate (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution of potassium bromomethyltrifluoroborate to the prepared sodium propargyl oxide solution at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield potassium (prop-2-ynyloxymethyl)trifluoroborate as a crystalline solid.
The Heart of the Matter: The CuAAC Click Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition is a powerful transformation that forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[3] The reaction is highly efficient, stereospecific, and biocompatible, making it a cornerstone of modern chemical biology and drug discovery.[2][4]
Mechanism of the CuAAC Reaction
Caption: Simplified catalytic cycle of the CuAAC reaction.
Application Protocol: Bioconjugation via CuAAC
This protocol provides a general procedure for the conjugation of an azide-modified biomolecule with potassium (prop-2-ynyloxymethyl)trifluoroborate.
Materials:
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate
-
Azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.0)
Stock Solutions:
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate: 10 mM in DMSO or water.
-
Azide-functionalized biomolecule: Concentration as required for the specific application, in a suitable buffer.
-
Copper(II) sulfate: 100 mM in deionized water.
-
Sodium ascorbate: 500 mM in deionized water (prepare fresh).
-
THPTA: 100 mM in deionized water.
Experimental Workflow
Caption: A typical workflow for a bioconjugation experiment.
Procedure:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-functionalized biomolecule (to a final concentration of 10-100 µM).
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate (to a final concentration of 100-500 µM).
-
THPTA (to a final concentration of 500 µM).
-
Copper(II) sulfate (to a final concentration of 100 µM).
-
-
Gently mix the solution by pipetting up and down.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Immediately mix the solution again.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4 °C overnight.
-
The progress of the reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescent visualization if a fluorescent azide was used, or mass spectrometry).
-
Upon completion, the resulting conjugate can be purified using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
Table 1: Representative Reaction Conditions for CuAAC
| Parameter | Recommended Range | Notes |
| Alkyne Concentration | 100 - 500 µM | A 5-10 fold excess over the limiting reagent (typically the biomolecule) is common. |
| Azide Concentration | 10 - 100 µM | Depends on the specific biomolecule and application. |
| Copper(II) Sulfate | 50 - 250 µM | Higher concentrations can lead to faster reactions but may also increase the risk of protein precipitation or degradation.[5] |
| Sodium Ascorbate | 1 - 5 mM | A large excess is used to maintain copper in the active Cu(I) state.[5] |
| Ligand (e.g., THPTA) | 5-fold excess over Cu(II) | Ligands accelerate the reaction and protect the biomolecule from oxidative damage.[5] |
| pH | 7.0 - 8.0 | The reaction is generally tolerant of a wide pH range.[6] |
| Temperature | 4 - 37 °C | Room temperature is often sufficient. |
| Reaction Time | 1 - 12 hours | Dependent on the specific reactants and concentrations. |
Troubleshooting and Expert Insights
-
Protein Precipitation: If protein precipitation is observed, consider reducing the copper concentration, increasing the ligand-to-copper ratio, or adding a mild denaturant such as glycerol (5-10%).
-
Low Reaction Yield: Ensure that the sodium ascorbate solution is freshly prepared, as it is susceptible to oxidation. Degassing the reaction buffer can also be beneficial to remove dissolved oxygen.
-
Alternative Copper Sources: While CuSO₄ with a reducing agent is common, copper(I) salts such as CuBr or CuI can also be used, though they are less soluble in aqueous solutions.
-
Ligand Choice: While THPTA is an excellent choice for aqueous reactions, other ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be used in organic or mixed aqueous/organic solvent systems.[7]
Conclusion and Future Outlook
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a highly promising reagent that combines the stability and ease of handling of organotrifluoroborates with the efficiency and versatility of click chemistry. Its unique structure allows for the introduction of a flexible ether linkage adjacent to the stable triazole ring, a feature that can be exploited in the design of novel linkers for antibody-drug conjugates, probes for chemical biology, and advanced materials. As the demand for robust and reliable bioconjugation methods continues to grow, the adoption of well-behaved reagents like potassium (prop-2-ynyloxymethyl)trifluoroborate is set to accelerate innovation across the scientific disciplines.
References
-
(2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
(2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Curr. Protoc. Chem. Biol. [Link]
-
(2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. NIH. [Link]
-
(2010). Recent applications of click chemistry in drug discovery. PubMed. [Link]
-
(2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
-
(2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Taylor & Francis eBooks. Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. interchim.fr [interchim.fr]
- 7. interchim.fr [interchim.fr]
Application Notes and Protocols for Bioconjugation Using Potassium (prop-2-ynyloxymethyl)trifluoroborate
Authored by a Senior Application Scientist
Introduction
In the dynamic field of bioconjugation, the development of robust, stable, and versatile chemical tools is paramount for the synthesis of well-defined bioconjugates for therapeutic and diagnostic applications. Potassium (prop-2-ynyloxymethyl)trifluoroborate (P-Alk-TFB) has emerged as a promising reagent in this domain, offering a unique combination of stability and reactivity. Organotrifluoroborates, as a class, are crystalline solids that are notably stable to air and moisture, a significant advantage over their boronic acid counterparts which can be prone to dehydration and other side reactions.[1][2][3] This enhanced stability simplifies handling and storage, ensuring reproducibility in complex biological settings.[1][2]
The propargyl ether moiety of P-Alk-TFB provides a terminal alkyne, a versatile functional handle for "click chemistry" reactions, namely the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] These reactions are renowned for their high efficiency, selectivity, and biocompatibility.[6][7] Furthermore, the trifluoroborate group can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the direct installation of the alkyne functionality onto aryl halides present on biomolecules.[8][9] This dual reactivity makes P-Alk-TFB a powerful tool for introducing alkynes into biological systems for subsequent conjugation.
This guide provides an in-depth exploration of the applications of P-Alk-TFB in bioconjugation, with detailed protocols for both direct functionalization of biomolecules via Suzuki-Miyaura coupling and subsequent click chemistry ligation.
I. Properties and Handling of Potassium (prop-2-ynyloxymethyl)trifluoroborate
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a white to off-white solid that is generally stable under ambient conditions.[1][2] However, as with all reagents, proper handling and storage are crucial to maintain its integrity.
| Property | Recommendation |
| Storage | Store in a cool, dry place away from moisture. Keep container tightly sealed. |
| Handling | Handle in a well-ventilated area. Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. |
| Stability | P-Alk-TFB is significantly more stable to air and moisture than the corresponding boronic acid.[1][2][3] However, prolonged exposure to acidic or basic aqueous conditions can lead to hydrolysis. |
II. Bioconjugation Strategies
The utility of P-Alk-TFB in bioconjugation primarily revolves around two key strategies:
-
Direct Alkynylation of Biomolecules via Suzuki-Miyaura Cross-Coupling: This approach involves the palladium-catalyzed reaction between an aryl halide-modified biomolecule and P-Alk-TFB to introduce a terminal alkyne.
-
Two-Step Ligation via Click Chemistry: Following the introduction of the alkyne handle, the biomolecule can be conjugated to an azide-functionalized molecule of interest using either CuAAC or SPAAC.
III. Experimental Protocols
Protocol 1: Alkynylation of a Protein via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for introducing the (prop-2-ynyloxymethyl) handle onto a protein that has been pre-functionalized with an aryl iodide.
A. Rationale
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be adapted for bioconjugation.[10][11][12] The use of a water-soluble palladium catalyst and careful control of reaction conditions are essential to maintain protein integrity. The reaction is driven by the transmetalation of the organotrifluoroborate to the palladium center, followed by reductive elimination to form the desired product.
B. Materials
-
Iodoaryl-functionalized protein (e.g., modified with N-succinimidyl-4-iodobenzoate)
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate (P-Alk-TFB)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Borate buffer (50 mM, pH 8.5)
-
Degassed, deionized water
-
Size-exclusion chromatography (SEC) column for protein purification
C. Procedure
-
Preparation of the Palladium Catalyst Solution: In a microcentrifuge tube, prepare a fresh 10 mM stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and TPPTS (1:3 molar ratio) in degassed, deionized water.
-
Reaction Setup:
-
In a separate tube, dissolve the iodoaryl-modified protein in the borate buffer to a final concentration of 1-5 mg/mL.
-
Add P-Alk-TFB to the protein solution to a final concentration of 5-10 mM. Gently mix to dissolve.
-
Initiate the reaction by adding the palladium catalyst solution to a final concentration of 100-500 µM.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-12 hours with gentle agitation.
-
Purification:
-
Following incubation, purify the alkynylated protein using a desalting column or size-exclusion chromatography to remove excess reagents and the palladium catalyst.
-
Monitor the purification by measuring protein absorbance at 280 nm.
-
-
Characterization: Confirm the successful alkynylation of the protein using techniques such as mass spectrometry (to detect the mass shift corresponding to the addition of the (prop-2-ynyloxymethyl) group) or by proceeding to a click chemistry reaction with an azide-functionalized fluorescent dye.
D. Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 8.0 - 9.0 | Facilitates the transmetalation step of the Suzuki-Miyaura reaction. |
| Temperature | 25 - 42°C | Balances reaction rate with protein stability. |
| P-Alk-TFB Concentration | 5 - 20 mM | A molar excess is used to drive the reaction to completion. |
| Palladium Catalyst | 100 - 500 µM | A lower concentration minimizes potential protein damage, while a higher concentration can increase the reaction rate. |
Protocol 2: CuAAC Ligation of an Alkynylated Protein
This protocol details the copper-catalyzed click reaction between the alkynylated protein from Protocol 1 and an azide-containing molecule.
A. Rationale
CuAAC is a highly efficient and specific reaction for forming a stable triazole linkage between an alkyne and an azide.[13] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. A copper-chelating ligand is often included to stabilize the Cu(I) oxidation state and accelerate the reaction.[14][15]
B. Materials
-
Alkynylated protein (from Protocol 1)
-
Azide-functionalized molecule of interest (e.g., azide-PEG, azide-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
C. Procedure
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkynylated protein in PBS to a final concentration of 1-5 mg/mL.
-
Add the azide-functionalized molecule to a final concentration that is in 5-10 fold molar excess over the protein.
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 100-500 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification: Purify the final bioconjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
-
Characterization: Analyze the final bioconjugate by SDS-PAGE to observe the increase in molecular weight and by other relevant methods (e.g., fluorescence spectroscopy if a fluorescent azide was used).
Protocol 3: SPAAC Ligation of an Alkynylated Protein
This protocol describes the copper-free click reaction between the alkynylated protein and a strained cyclooctyne-functionalized molecule.
A. Rationale
SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[16] The reaction is driven by the release of ring strain in the cyclooctyne upon reaction with the azide, although in this protocol we are reacting an alkyne-modified protein with a strained cyclooctyne-azide. For the purpose of this guide, we will assume the protein is alkynylated and the molecule of interest bears the strained cyclooctyne.
B. Materials
-
Alkynylated protein (from Protocol 1)
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
C. Procedure
-
Reaction Setup:
-
Dissolve the alkynylated protein in PBS to a final concentration of 1-5 mg/mL.
-
Add the strained cyclooctyne-functionalized molecule to a final concentration that is in 5-10 fold molar excess over the protein.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the final bioconjugate using a desalting column or size-exclusion chromatography.
-
Characterization: Analyze the final bioconjugate as described for the CuAAC protocol.
IV. Conclusion
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a valuable reagent for bioconjugation, offering a stable and versatile platform for the introduction of alkyne functionalities into biomolecules. Its ability to participate in both Suzuki-Miyaura cross-coupling and subsequent click chemistry reactions provides a powerful and flexible toolkit for the construction of well-defined bioconjugates. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this reagent in their own drug development and research endeavors.
V. References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Stefani, H. A., & Cella, R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3871–3875. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Chen, J., et al. (2023). Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. Science Advances, 9(17), eadg4924. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
-
Chen, J., et al. (2023). Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. Science Advances, 9(17). [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]
-
Molander, G. A., & Elia, M. D. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 8(19), 4183–4186. [Link]
-
Baskin, J. M., et al. (2007). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 46(40), 7636-7639. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of organic chemistry, 67(24), 8424–8429. [Link]
-
D'Amico, V. L., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 77(17), 7525–7532. [Link]
-
Pitre, S. P., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Organic letters, 24(31), 5769–5774. [Link]
-
Molander, G. A., & Ham, J. (2006). Potassium alkyltrifluoroborate synthesis. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Synthesis of alkynyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]
-
Holub, J. M., & Kirshenbaum, K. (2010). Tricks with clicks: modification of peptidomimetic oligomers via copper-catalyzed azide-alkyne [3 + 2] cycloaddition. Chemical Society reviews, 39(4), 1325–1337. [Link]
-
Le Saux, T., et al. (2019). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules (Basel, Switzerland), 24(23), 4256. [Link]
-
Hein, C. D., et al. (2008). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 6(15), 2637-2651. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tricks with clicks: modification of peptidomimetic oligomers via copper-catalyzed azide-alkyne [3 + 2] cycloaddition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 9. Potassium alkynyltrifluoroborate synthesis [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate | [frontierspecialtychemicals.com]
- 14. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Amine-Specific Protein Labeling with (Prop-2-ynyloxymethyl)trifluoroborate
Introduction: A Paradigm Shift in Amine-Specific Bioconjugation
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging probes, and functionalized protein therapeutics. For decades, the workhorse for targeting primary amines, such as the ε-amino group of lysine residues and the N-terminus, has been the N-hydroxysuccinimide (NHS) ester.[1][2][3] While effective, NHS esters suffer from significant hydrolytic instability, requiring careful control of aqueous reaction conditions and often leading to variable labeling efficiencies.[4]
This application note details a powerful and robust alternative: amine-specific labeling using (prop-2-ynyloxymethyl)trifluoroborate and related alkynone β-trifluoroborate reagents. This chemistry offers remarkable chemoselectivity for amines even in the presence of other nucleophiles like thiols. The resulting conjugates exhibit high stability, and the incorporated alkyne handle serves as a versatile anchor for downstream functionalization via bioorthogonal "click chemistry".[5][6][7] This two-step approach decouples the initial protein modification from the introduction of the final payload (e.g., a fluorophore, drug molecule, or biotin tag), providing significant modularity and flexibility to researchers in drug development and proteomics.
The Underpinning Chemistry: Mechanism of Action
The reactivity of alkynone β-trifluoroborates towards primary and secondary amines is a highly specific form of conjugate addition. The trifluoroborate group plays a crucial role in activating the alkyne for nucleophilic attack by the amine. Following the initial addition, a rapid intramolecular cyclization occurs, forming a highly stable five-membered oxaboracycle.[7] This process is highly efficient under biocompatible conditions (e.g., physiological pH and temperature).
A key advantage of this reagent class is its exquisite chemoselectivity. Unlike many Michael acceptors, alkynone β-trifluoroborates show a strong preference for amines over thiols (cysteine residues), a common challenge in protein modification.[7] This specificity minimizes undesirable side reactions and leads to a more homogeneous product. The resulting alkyne-tagged protein is stable and ready for subsequent ligation reactions.
Caption: Mechanism of trifluoroborate reaction with a protein amine.
Experimental Workflow Overview
The overall process is a two-stage strategy: (1) Initial labeling of the target protein with the trifluoroborate reagent to install an alkyne handle, followed by purification. (2) A subsequent bioorthogonal click reaction to conjugate the desired payload (e.g., an azide-functionalized fluorophore or drug) to the alkyne-tagged protein.
Caption: Overall experimental workflow for protein functionalization.
Detailed Protocols
Protocol 1: Alkyne Labeling of Target Protein
This protocol describes the covalent attachment of the alkyne handle to primary amines on the target protein.
A. Materials & Reagents:
-
Target Protein (e.g., IgG antibody)
-
(Prop-2-ynyloxymethyl)trifluoroborate reagent
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4. Crucially, avoid amine-containing buffers like Tris, as they will compete for the reagent. [4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or Tangential Flow Filtration (TFF) system appropriate for the protein size.
B. Procedure:
-
Protein Preparation:
-
Prepare a solution of the target protein at a concentration of 5-10 mg/mL in the Reaction Buffer. If the protein is in an incompatible buffer, perform a buffer exchange using an appropriate method (SEC or dialysis).
-
Ensure the protein solution is free of aggregates by centrifugation or filtration (0.22 µm filter).
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of the (prop-2-ynyloxymethyl)trifluoroborate reagent in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the trifluoroborate reagent stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio must be determined empirically for each protein to achieve the desired degree of labeling (DoL).
-
Example Calculation: For a 1 mg/mL solution of a 150 kDa IgG (6.67 µM), adding the reagent to a final concentration of 133 µM would represent a 20-fold molar excess.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for 12-18 hours.
-
-
Purification:
-
Remove the excess, unreacted trifluoroborate reagent and solvent immediately following the incubation period.
-
For lab-scale preparations, a PD-10 desalting column is effective. Equilibrate the column with the Reaction Buffer, apply the reaction mixture, and collect the protein-containing fractions as per the manufacturer's instructions.
-
The resulting purified, alkyne-labeled protein can be stored at 4°C for immediate use in the next step or at -80°C for long-term storage.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized payload (e.g., Azide-Fluorophore) onto the alkyne-labeled protein.
A. Materials & Reagents:
-
Purified Alkyne-Labeled Protein (from Protocol 1)
-
Azide-functionalized payload (e.g., Azide-PEG4-Biotin, Alexa Fluor 488 Azide)
-
CuAAC Catalyst System:
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock in water. (A copper-stabilizing ligand).
-
Sodium Ascorbate: 100 mM stock in water (freshly prepared). (Reducing agent).
-
-
Reaction Buffer (as in Protocol 1)
-
Purification System (SEC or TFF)
B. Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified alkyne-labeled protein (at 1-5 mg/mL) with a 5-10 fold molar excess of the azide-functionalized payload. .
-
-
Catalyst Preparation (Pre-mixing):
-
In a separate tube, prepare the Cu(I) catalyst complex. Add the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. Mix gently. This complex helps protect the protein from potential damage by free copper ions.[8]
-
-
Click Reaction:
-
Add the pre-mixed CuSO₄/THPTA solution to the protein/azide mixture to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2.5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent payload.
-
-
Purification:
-
Purify the final protein conjugate away from excess payload and catalyst components using an appropriate method (SEC or TFF) as described in Protocol 1, Step 4.
-
Characterization and Quality Control
Validating the success of the conjugation is a critical step.
| Parameter | Method | Expected Outcome |
| Covalent Labeling | SDS-PAGE | An increase in the apparent molecular weight of the labeled protein vs. the unlabeled control. If a fluorescent payload is used, the band can be visualized under UV light before Coomassie staining.[9] |
| Degree of Labeling (DoL) | Mass Spectrometry (LC-MS) | Deconvolution of the mass spectrum will show a distribution of species corresponding to the protein with 0, 1, 2, 3...etc. labels attached. This provides an average DoL. |
| Purity | Size-Exclusion HPLC (SE-HPLC) | A single, sharp peak for the conjugated protein, indicating the absence of aggregates and removal of excess reagents. |
| Functional Integrity | Target-Specific Assay | The biological activity of the protein (e.g., antigen binding for an antibody via ELISA) should be retained post-conjugation. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low/No Labeling | Incompatible buffer (e.g., Tris). | Perform buffer exchange into a non-amine-containing buffer like phosphate or bicarbonate.[4] |
| Reagent hydrolysis or inactivity. | Prepare reagent stock solutions fresh in anhydrous solvent. | |
| Insufficient molar excess of reagent. | Increase the molar excess of the trifluoroborate or azide-payload in their respective steps. | |
| Protein Aggregation/Precipitation | High concentration of organic solvent. | Ensure the volume of DMF/DMSO added is less than 10% of the total reaction volume. |
| Copper-induced damage during CuAAC. | Ensure a sufficient excess of a copper-chelating ligand (e.g., THPTA) is used.[8] Consider copper-free click chemistry (SPAAC) if the protein is particularly sensitive.[10][11] | |
| Low Conjugate Yield | Inefficient purification. | Optimize the purification method (e.g., select a different SEC column pore size, optimize TFF parameters). |
| Premature quenching of the click reaction. | Ensure the sodium ascorbate solution is prepared fresh immediately before use. |
References
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Available at: [Link]
-
Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine cycloadditions. Accounts of Chemical Research, 44(9), 816-827. Available at: [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available at: [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]
-
Liu, Z., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols, 10(9), 1423-1432. Available at: [Link]
-
Forster, Y., & Haas, E. (1993). Preparation and characterization of three fluorescent labels for proteins, suitable for structural studies. Analytical Biochemistry, 209(1), 9-14. Available at: [Link]
-
Wang, Y., et al. (2023). Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents. Science Advances, 9(17), eadg3000. Available at: [Link]
-
Scigine. (2020). Protein DNA Bioconjugate Protocol. YouTube. Available at: [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (A general reference for bioconjugation, often cited for NHS ester chemistry). Available at: [Link]
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Singh, S., et al. (2014). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. Methods in Enzymology, 536, 87-94. Available at: [Link]
Sources
- 1. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Alkynone β-trifluoroborates: A new class of amine-specific biocompatible click reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation and characterization of three fluorescent labels for proteins, suitable for structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Late-Stage Functionalization of Complex Molecules with Organotrifluoroborates
Authored by: Gemini, Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Late-stage functionalization (LSF) is a transformative strategy in modern medicinal chemistry and materials science, enabling the direct modification of complex molecular scaffolds to rapidly generate analogues for structure-activity relationship (SAR) studies.[1][2] This guide provides an in-depth exploration of potassium organotrifluoroborates as superior reagents for these transformations, particularly in the context of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, practical advantages, and detailed experimental protocols, offering field-proven insights to empower researchers in accelerating their discovery programs.
Introduction: The Strategic Advantage of Organotrifluoroborates in LSF
The goal of late-stage functionalization is to introduce chemical diversity at a late step in a synthetic sequence, thereby bypassing the need for lengthy de novo synthesis of each new analogue.[2][3] This approach is invaluable in drug discovery, where rapid iteration on a lead compound is critical for optimizing potency, selectivity, and pharmacokinetic properties.[1]
While various nucleophilic partners can be used for LSF, potassium organotrifluoroborates ([R-BF₃]K) have emerged as exceptionally robust and versatile reagents.[4] Unlike their boronic acid and boronate ester counterparts, which can be prone to decomposition, oligomerization (forming boroxines), and difficult purification, organotrifluoroborates offer significant operational advantages.[5]
Key Advantages:
-
Enhanced Stability: Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[5][6][7]
-
Ease of Handling: Their stability simplifies experimental setup, often eliminating the need for strictly anhydrous or inert conditions during handling and weighing.[7]
-
Monomeric Nature: They exist as well-defined monomeric salts, which prevents the stoichiometry issues that can arise from the trimeric boroxine equilibrium of boronic acids.[5][8]
-
Broad Functional Group Tolerance: The [BF₃]⁻ moiety is stable to a wide range of reaction conditions, allowing it to be carried through multiple synthetic steps before its use in a key coupling reaction.[9][10]
-
Attenuated Reactivity: They act as "protected" forms of boronic acids.[4][8] Their participation in cross-coupling requires a slow, controlled hydrolysis to the active boronic acid, which can minimize side reactions like homocoupling.[8][11][12]
Mechanistic Principles: The Suzuki-Miyaura Reaction
The primary application of organotrifluoroborates in LSF is the Suzuki-Miyaura cross-coupling reaction. A nuanced understanding of the mechanism is critical to appreciate why these reagents are so effective. The reaction is not a direct coupling of the organotrifluoroborate. Instead, it serves as a stable precursor that slowly releases the active coupling partner, the boronic acid, under the basic reaction conditions.[4][8][11]
The catalytic cycle, shown below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide on the complex molecule), forming a Pd(II) intermediate.[13]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires the conversion of the trifluoroborate to a boronic acid (or a related boronate species) via hydrolysis, which is facilitated by the base.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
The rate-limiting step can vary, but the "slow-release" hydrolysis of the trifluoroborate to the boronic acid is a key feature.[11][12] This controlled release maintains a low concentration of the highly reactive boronic acid, suppressing undesired side reactions and leading to cleaner, higher-yielding transformations.[8][12]
Caption: Suzuki-Miyaura cycle using an organotrifluoroborate.
Experimental Protocols & Application Notes
This section provides a general, robust protocol for the late-stage Suzuki-Miyaura cross-coupling of a complex aryl chloride with a potassium aryltrifluoroborate. Aryl chlorides are often preferred substrates in drug discovery due to their lower cost and wider availability compared to bromides or iodides.
Protocol 1: Palladium-Catalyzed LSF of an Aryl Chloride
Reaction Scheme: Ar-Cl + K[F₃B-Ar'] --(Pd catalyst, Ligand, Base)--> Ar-Ar'
Materials & Reagents:
-
Substrate (Ar-Cl): Complex molecule containing an aryl chloride moiety (1.0 equiv).
-
Nucleophile: Potassium aryltrifluoroborate (1.2–1.5 equiv).
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%).
-
Ligand: SPhos (2,6-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Solvent: A biphasic mixture, typically Toluene/H₂O or CPME/H₂O (10:1 v/v).
| Component | Role & Rationale |
| Pd₂(dba)₃ | Catalyst Precursor: A stable Pd(0) source that becomes catalytically active in solution. |
| SPhos | Ligand: A sterically bulky, electron-rich phosphine that promotes the oxidative addition to challenging Ar-Cl bonds and facilitates reductive elimination.[13] |
| Base (Cs₂CO₃ / K₃PO₄) | Promoter: Crucial for facilitating both the hydrolysis of the trifluoroborate to the active boronic acid and the subsequent transmetalation step.[6][11] Cesium bases are often superior for difficult couplings. |
| Solvent System | Reaction Medium: A biphasic mixture is often essential. The organic phase solubilizes the substrate and catalyst, while the aqueous phase contains the base and facilitates the necessary hydrolysis of the trifluoroborate.[11] |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the complex aryl chloride (e.g., 0.5 mmol, 1.0 equiv), potassium aryltrifluoroborate (0.6 mmol, 1.2 equiv), and the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial, weigh the Pd₂(dba)₃ (e.g., 0.005 mmol, 1 mol%) and SPhos (0.01 mmol, 2 mol%). Add these solids to the main reaction flask.
-
Scientist's Note: For sensitive substrates or high-throughput screening, preparing a stock solution of the catalyst/ligand mixture in the reaction solvent can improve accuracy and reproducibility.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with a stream of inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Toluene, 0.4 mL H₂O) via syringe.
-
Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is highly recommended to remove dissolved oxygen.
-
-
Reaction: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously to ensure adequate mixing between the two phases.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. A typical reaction time is 12-24 hours.
-
Workup: a. Cool the reaction to room temperature. b. Dilute with an organic solvent like Ethyl Acetate (EtOAc) and water. c. Transfer to a separatory funnel. The aqueous layer will contain the inorganic boron byproducts. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired functionalized molecule.
Workflow Visualization
Caption: General workflow for a late-stage Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., Buchwald or Fu-type ligands), or increasing the temperature. Ensure the base is of high purity and the solvents are adequately degassed.
-
Protodeboronation: This side reaction, where the organoboron reagent is replaced by a hydrogen atom, can compete with the desired coupling.[13] Using a less aqueous solvent system or a milder base might mitigate this. The slow-release nature of trifluoroborates already helps minimize this issue compared to boronic acids.[12]
-
Homocoupling: Formation of Ar-Ar or Ar'-Ar' dimers can occur. This is often a sign of catalyst decomposition or the presence of oxygen. Ensure a strictly inert atmosphere.
-
Substrate Scope: The electronic nature of the coupling partners matters. Electron-poor aryl halides and electron-rich organotrifluoroborates generally react faster. For challenging combinations, extensive optimization of the catalyst, ligand, and base may be necessary.[13]
Conclusion
Potassium organotrifluoroborates are not merely alternatives to boronic acids; they are superior reagents for many applications, especially in the demanding context of late-stage functionalization. Their unparalleled stability, ease of handling, and favorable reactivity profile empower chemists to rapidly and reliably diversify complex molecular architectures. By understanding the mechanistic principles and adopting robust experimental protocols, researchers can fully leverage the power of these reagents to accelerate innovation in drug discovery and beyond.
References
-
Organotrifluoroborate Salts. Chem-Station Int. Ed. (2015). [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.[Link]
-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health (PMC).[Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health (PMC).[Link]
-
Electrochemical Late-Stage Functionalization. National Institutes of Health (PMC).[Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh.[Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (PMC).[Link]
-
Organic Syntheses Procedure: POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses.[Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications - Chemical Reviews.[Link]
-
Late-Stage Defluorinative Functionalization: Synthesis of Thioamides and Heterocycles from Trifluoromethylarenes. RSC Publishing.[Link]
-
Organotrifluoroborates: Another Branch of the Mighty Oak. ACS Publications - The Journal of Organic Chemistry.[Link]
-
Recent developments in organoboron chemistry - old dogs, new tricks. CORE.[Link]
-
Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. ACS Publications - The Journal of Organic Chemistry.[Link]
-
Organotrifluoroborate. Wikipedia.[Link]
-
Recent Advances in Organotrifluoroborates Chemistry. ResearchGate.[Link]
-
Synthesis and late-stage functionalization of complex molecules through C-H fluorination and nucleophilic aromatic substitution. PubMed.[Link]
-
Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. National Institutes of Health (PMC).[Link]
-
Late-stage functionalization. Wikipedia.[Link]
-
Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung.[Link]
-
A Chemoselective Strategy for Late-Stage Functionalization of Complex Small Molecules with Polypeptides and Proteins. Thieme Chemistry.[Link]
-
Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung.[Link]
Sources
- 1. Electrochemical Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 3. Late-Stage Functionalization [kofo.mpg.de]
- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Protected Aryl Alcohols via Palladium-Catalyzed Cross-Coupling of Potassium Alkoxymethyltrifluoroborates
Introduction: A Modern Approach to Phenol Protection
In the landscape of multi-step organic synthesis, the strategic protection of functional groups is paramount to achieving desired chemical transformations with high selectivity. Aryl alcohols (phenols), in particular, present a recurring challenge due to the acidity of the hydroxyl proton and the nucleophilicity of the resulting phenoxide. Traditional protection strategies, such as the Williamson ether synthesis, often require harsh basic conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[1][2]
This application note details a robust and versatile palladium-catalyzed methodology for the synthesis of alkoxymethyl (AM) protected aryl alcohols. The protocol leverages the exceptional stability and reactivity of potassium alkoxymethyltrifluoroborates in a Suzuki-Miyaura type cross-coupling reaction with activated phenol derivatives, such as aryl mesylates.[3][4] This approach offers a significant advantage by forming the protective ether bond under conditions that are broadly functional-group tolerant, providing a powerful tool for researchers in medicinal chemistry and complex molecule synthesis.
The Reagent: Advantages of Potassium Organotrifluoroborates
The success of this methodology is intrinsically linked to the unique properties of potassium organotrifluoroborate salts. Unlike their boronic acid and ester counterparts, which can be difficult to purify, have uncertain stoichiometry, and are often sensitive to air and moisture, organotrifluoroborates offer superior practical utility.[5][6]
Key Advantages:
-
Benchtop Stability: Potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids that can be handled and stored without special precautions.[5][7][8]
-
Defined Stoichiometry: As stable salts, they are easily weighed and dispensed with high precision, ensuring reproducible reaction outcomes.[7]
-
Enhanced Functional Group Tolerance: The tetracoordinate boron center is "protected," masking the reactivity of the carbon-boron bond.[8] This allows them to endure a variety of reaction conditions that would degrade traditional organoboron reagents.
-
Controlled Reactivity: The active, trivalent boron species is released in situ under the reaction conditions, providing a controlled flux of the nucleophilic partner into the catalytic cycle.[9][10]
Reaction Mechanism: A C–O Suzuki-Miyaura Coupling Pathway
The formation of the aryl alkoxymethyl ether proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling mechanism. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The base plays a crucial role in activating the trifluoroborate salt for the transmetalation step.[13]
Caption: The catalytic cycle for the C–O cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the aryl mesylate (Ar-OMs) to form a Pd(II) intermediate.
-
Transmetalation: The potassium alkoxymethyltrifluoroborate, activated by a base, transfers the alkoxymethyl group to the palladium center, displacing the mesylate group.
-
Reductive Elimination: The final step involves the formation of the C–O bond of the desired product (Ar-O-CH₂OR'), regenerating the Pd(0) catalyst, which re-enters the cycle.[12]
Experimental Protocol: Protection of 4-Bromophenol
This protocol provides a representative procedure for the protection of 4-bromophenol with potassium (methoxymethyl)trifluoroborate.
Materials and Reagents
-
4-Bromophenol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Potassium (methoxymethyl)trifluoroborate (K[MOMBF₃])
-
Palladium(II) chloride bis(1,5-cyclooctadiene) [PdCl₂(COD)]
-
1,1'-Bis(diisopropylphosphino)ferrocene (dippf)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Palladium catalysts and phosphine ligands are toxic and air-sensitive; handle under an inert atmosphere.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure
Part A: Activation of Phenol (Mesylation)
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (1.0 eq.), triethylamine (1.5 eq.), and anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers, wash the organic layer with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl mesylate, which is often used directly in the next step without further purification.
Part B: Cross-Coupling Reaction
-
To a dry Schlenk flask, add the crude 4-bromophenyl mesylate (1.0 eq.), potassium (methoxymethyl)trifluoroborate (1.5 eq.), and anhydrous potassium phosphate (4.0 eq.).
-
Add the catalyst and ligand: PdCl₂(COD) (5 mol %) and dippf (10 mol %).[3]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene and deionized water (e.g., 10:1 ratio, to a final concentration of ~0.1 M with respect to the aryl mesylate).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure alkoxymethyl-protected aryl ether.
Caption: Experimental workflow for the two-step protection of aryl alcohols.
Substrate Scope and Versatility
This cross-coupling protocol is highly versatile and accommodates a wide range of electronically and sterically diverse substrates. Both electron-rich and electron-poor aryl mesylates, as well as various acyclic and cyclic alkoxymethyltrifluoroborates, participate effectively, generally providing high yields.[3]
| Entry | Aryl Mesylate Substrate | Alkoxymethyltrifluoroborate | Product | Yield (%)[3] |
| 1 | 4-Methoxyphenyl Mesylate | K⁺[⁻BF₃CH₂OiPr] | 1-Isopropoxymethyl-4-methoxybenzene | 91 |
| 2 | 4-Cyanophenyl Mesylate | K⁺[⁻BF₃CH₂OiPr] | 4-(Isopropoxymethyl)benzonitrile | 85 |
| 3 | 2-Naphthyl Mesylate | K⁺[⁻BF₃CH₂OiPr] | 2-(Isopropoxymethyl)naphthalene | 84 |
| 4 | 4-Acetylphenyl Mesylate | K⁺[⁻BF₃CH₂OBn] | 1-(4-(Benzyloxymethyl)phenyl)ethanone | 83 |
| 5 | Phenyl Mesylate | K⁺[⁻BF₃CH₂O(CH₂)₂CH₃] | (Butoxymethyl)benzene | 78 |
| 6 | 3-Quinolinyl Mesylate | K⁺[⁻BF₃CH₂OiPr] | 3-(Isopropoxymethyl)quinoline | 81 |
Yields are based on published data and may vary based on experimental conditions.[3]
Conclusion
The palladium-catalyzed cross-coupling of aryl mesylates with potassium alkoxymethyltrifluoroborates represents a state-of-the-art method for the protection of aryl alcohols. The operational simplicity, broad substrate scope, and exceptional stability of the trifluoroborate reagents make this protocol a highly attractive alternative to traditional methods. This technique provides a reliable and efficient pathway to access complex molecular architectures, empowering chemists in drug discovery and natural product synthesis.
References
-
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health (NIH). [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Potassium Trifluoroborate Salts. Merck Millipore. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
-
Organotrifluoroborate. Wikipedia. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health (NIH). [Link]
-
Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluoroborates. National Institutes of Health (NIH). [Link]
-
Cross-coupling of mesylated phenol derivatives with potassium alkoxymethyltrifluoroborates. Europe PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Royal Society of Chemistry. [Link]
-
Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]
-
Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. ACS Publications. [Link]
-
Preparation of (α-trifluoromethyl) aryl, vinyl, and alkyl alcohols by deprotection (or reductive deprotection) of corresponding ethers. ResearchGate. [Link]
-
A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-coupling of mesylated phenol derivatives with potassium alkoxymethyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Potassium (Prop-2-ynyloxymethyl)trifluoroborate in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Reagent for Modern Synthetic Challenges
Potassium (prop-2-ynyloxymethyl)trifluoroborate is emerging as a highly versatile and valuable reagent in the field of organic synthesis, particularly within the domain of photoredox catalysis. This bench-stable, crystalline solid uniquely combines the established reactivity of alkoxymethyltrifluoroborates as excellent precursors for nucleophilic radicals with the synthetic utility of a terminal alkyne.[1][2] The propargyl moiety serves as a latent functional handle, enabling rapid and efficient post-functionalization of complex molecules through reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
These application notes provide a comprehensive guide to the synthesis and application of potassium (prop-2-ynyloxymethyl)trifluoroborate in photoredox-mediated carbon-carbon bond-forming reactions. The protocols detailed herein are designed to be robust and adaptable, offering researchers a powerful tool for late-stage functionalization and the construction of novel molecular architectures.
Synthesis of Potassium (Prop-2-ynyloxymethyl)trifluoroborate
The synthesis of potassium (prop-2-ynyloxymethyl)trifluoroborate is readily achieved through a nucleophilic substitution reaction on potassium bromomethyltrifluoroborate with the alkoxide of propargyl alcohol.[2] This method is scalable and generally proceeds in high yield, affording the product as a stable solid that can be stored for extended periods.
Synthetic Workflow
Caption: General photoredox cycle for radical generation.
In this cycle, the photocatalyst (PC), which can be an iridium or ruthenium complex or an organic dye, absorbs visible light to form an excited state (PC*). [3]This excited state is a strong enough oxidant to accept an electron from the potassium (prop-2-ynyloxymethyl)trifluoroborate, leading to the formation of the prop-2-ynyloxymethyl radical and the reduced photocatalyst (PC⁻). The radical then engages in the desired bond-forming reaction. The catalytic cycle is closed by a subsequent electron transfer event that regenerates the ground state photocatalyst.
Application Note 1: Photoredox-Mediated Alkylation of Imines
The addition of carbon-centered radicals to imines is a powerful method for the synthesis of amines. [3]The prop-2-ynyloxymethyl radical, generated from its trifluoroborate precursor, can be effectively trapped by a variety of imines to produce valuable propargylated amine products.
Representative Protocol for Imine Alkylation
Materials:
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate
-
Substituted imine
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or an organic dye like Eosin Y)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, CH₃CN, or DMF)
-
Proton source (e.g., a mild acid or alcohol, if necessary)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a Schlenk tube, combine the imine (1.0 equiv), potassium (prop-2-ynyloxymethyl)trifluoroborate (1.5 equiv), and the photocatalyst (1-2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Expected Substrate Scope
| Imine Substituent (on N) | Imine Substituent (on C) | Expected Yield |
| Phenyl | Phenyl | Good to Excellent |
| 4-Methoxyphenyl | Phenyl | Good to Excellent |
| 4-Chlorophenyl | Phenyl | Moderate to Good |
| Benzyl | Phenyl | Good |
| Phenyl | 4-Tolyl | Good to Excellent |
| Phenyl | 4-Trifluoromethylphenyl | Moderate |
Yields are estimated based on analogous reactions with other potassium alkyltrifluoroborates. [3]
Application Note 2: Giese-Type Addition to Electron-Deficient Alkenes
The prop-2-ynyloxymethyl radical can also participate in Giese-type additions to electron-deficient alkenes, a classic transformation in radical chemistry. This provides a route to molecules containing both the propargyl ether moiety and another functional group derived from the alkene.
Representative Protocol for Giese-Type Addition
Materials:
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate
-
Electron-deficient alkene (e.g., methyl acrylate, acrylonitrile)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic acridinium salt)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Visible light source (e.g., blue or green LEDs)
Procedure:
-
To a reaction vial, add the electron-deficient alkene (1.0 equiv), potassium (prop-2-ynyloxymethyl)trifluoroborate (2.0 equiv), and the photocatalyst (1-2 mol%).
-
Seal the vial and degas the solvent by sparging with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the vial.
-
Irradiate the reaction mixture with the appropriate visible light source while stirring at room temperature.
-
After completion (as determined by TLC or GC-MS), dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Application Note 3: Post-Functionalization via "Click Chemistry"
A key advantage of using potassium (prop-2-ynyloxymethyl)trifluoroborate is the ability to perform subsequent modifications on the product via the terminal alkyne. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is an exceptionally reliable and high-yielding reaction for this purpose.
Workflow for Sequential Photoredox Catalysis and CuAAC
Caption: Sequential functionalization workflow.
Representative Protocol for CuAAC
Materials:
-
Propargylated product from a photoredox reaction
-
An organic azide
-
Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
Dissolve the propargylated product (1.0 equiv) and the organic azide (1.1 equiv) in the chosen solvent system.
-
Add the copper catalyst (e.g., 5 mol% CuSO₄ and 10 mol% sodium ascorbate).
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Purify the triazole product by column chromatography or recrystallization.
Conclusion
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a powerful and versatile reagent for photoredox catalysis. Its stability, ease of synthesis, and the dual reactivity offered by its radical precursor nature and the terminal alkyne functionality make it an invaluable tool for the construction of complex molecules. The protocols provided here serve as a robust starting point for researchers looking to incorporate this reagent into their synthetic strategies, enabling novel disconnections and facilitating the rapid diversification of molecular scaffolds.
References
-
Heitz, D. R., Rizwan, K., & Molander, G. A. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. The Journal of Organic Chemistry, 81(16), 7308–7313. [Link]
-
Plasko, M. J., & Yousefi, R. (2019). Visible light-promoted alkylation of imines using potassium organotrifluoroborates. Tetrahedron Letters, 60(15), 1051-1054. [Link]
-
Fan, X., et al. (2018). Three-Component Reaction of Potassium Alkyltrifluoroborates, Sulfur Dioxide and Allylic Bromides under Visible-Light Irradiation. Asian Journal of Organic Chemistry, 7(10), 2092-2095. [Link]
-
Molander, G. A., & Brown, A. R. (2016). Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. PubMed, PMC5488936. [Link]
-
Primer, D. N., & Molander, G. A. (2017). Visible-Light-Mediated Reactions of Electrophilic Radicals with Vinyl and Allyl Trifluoroborates. Angewandte Chemie International Edition, 56(31), 9345-9349. [Link]
-
Rourke, M. J., et al. (2022). Combined Photoredox and Carbene Catalysis for the Synthesis of γ-Aryloxy Ketones. Organic Letters, 24(3), 751–756. [Link]
-
Rourke, M. J., et al. (2023). Photoredox-Catalyzed Radical–Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Synlett, 34(18), 2175-2180. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Syntheses, 92, 26-38. [Link]
-
Molander, G. A., et al. (2014). Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α-Alkoxyketones. Organic Letters, 16(4), 1044–1047. [Link]
-
Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2015). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 92, 330-341. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 77(17), 7581–7591. [Link]
Sources
- 1. Combined Photoredox and Carbene Catalysis for the Synthesis of γ-Aryloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible light-promoted alkylation of imines using potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Potassium (Prop-2-ynyloxymethyl)trifluoroborate
Introduction: A Modern Approach to Aryl Ether Synthesis
The construction of carbon-oxygen bonds, particularly in the formation of aryl ethers, is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has traditionally been celebrated for its efficacy in forming carbon-carbon bonds.[1] However, its versatility extends to the synthesis of complex molecular architectures, including those containing ether linkages. This application note details a robust and highly efficient protocol for the coupling of challenging aryl chloride substrates with potassium (prop-2-ynyloxymethyl)trifluoroborate, a stable and readily accessible organoboron reagent.[2][3][4]
Aryl chlorides, owing to their low cost and broad commercial availability, are attractive starting materials. However, their lower reactivity compared to aryl bromides and iodides has historically presented a significant challenge in cross-coupling reactions.[1][5] This protocol leverages recent advancements in catalyst design, specifically the use of highly active palladium-phosphine ligand systems, to overcome this hurdle.[6][7][8]
Potassium organotrifluoroborates have emerged as superior coupling partners due to their enhanced stability to air and moisture, ease of handling, and controlled release of the active boronic acid species under the reaction conditions.[9][10][11] The (prop-2-ynyloxymethyl)trifluoroborate reagent, in particular, allows for the direct installation of a propargyl ether moiety, a valuable functional group for further synthetic transformations such as click chemistry, cycloadditions, and metal-catalyzed reactions. This method provides a powerful and flexible tool for researchers in drug development and materials science, enabling the streamlined synthesis of complex molecules.[2]
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides. The use of electron-rich and bulky phosphine ligands is crucial to facilitate this process.[1]
-
Transmetalation: The organotrifluoroborate is activated by a base, typically a carbonate or phosphate, to form a more nucleophilic boronate species.[13] This species then transfers the (prop-2-ynyloxymethyl) group to the palladium center, displacing the chloride ion.
-
Reductive Elimination: The two organic groups on the palladium(II) complex, the aryl and the (prop-2-ynyloxymethyl) groups, couple and are eliminated from the metal center, forming the desired aryl propargyl ether product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-Cl(L_n)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Coupling [label="Ar-Pd(II)-R(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylCl [label="Ar-Cl", shape=plaintext, fontcolor="#202124"]; Borate [label="R-BF3K -> [R-B(OH)3]^-", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., K2CO3)", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [dir=none]; ArylCl -> OxAdd [dir=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [dir=none]; Borate -> Transmetalation [dir=none]; Base -> Transmetalation [dir=none, style=dashed]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim [dir=none]; RedElim -> Product; RedElim -> Pd0; } }
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocol
This protocol is adapted from the highly successful methods developed by Molander and co-workers for the coupling of potassium alkoxymethyltrifluoroborates with aryl chlorides.[2][10]
Materials and Reagents
-
Aryl chloride (1.0 equiv)
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous powder (3.0 equiv)
-
Toluene, anhydrous (degassed)
-
Water, deionized (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), potassium (prop-2-ynyloxymethyl)trifluoroborate (0.75 mmol), palladium(II) acetate (0.01 mmol, 2.2 mg), the phosphine ligand (SPhos or XPhos, 0.02 mmol), and potassium carbonate (1.5 mmol, 207 mg).
-
The vessel is sealed with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is critical for catalyst stability and activity.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add degassed toluene and degassed deionized water in a 10:1 ratio (e.g., 2.5 mL total volume for a 0.5 mmol scale reaction; 2.27 mL toluene and 0.23 mL water). The use of a biphasic solvent system has been shown to be beneficial for this type of coupling.[10][14]
-
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure aryl propargyl ether.
-
dot graph "Experimental Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes A [label="1. Add Reagents to\nReaction Vessel"]; B [label="2. Establish Inert\nAtmosphere"]; C [label="3. Add Degassed\nSolvents"]; D [label="4. Heat and Stir\n(100 °C, 12-24 h)"]; E [label="5. Cool to Room\nTemperature"]; F [label="6. Aqueous Work-up"]; G [label="7. Dry and Concentrate"]; H [label="8. Column Chromatography"]; I [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } }
Figure 2: Step-by-step experimental workflow.
Data and Expected Results
The following table provides representative examples of the coupling of various aryl chlorides with potassium alkoxymethyltrifluoroborates, demonstrating the broad applicability of this methodology. Yields are typically good to excellent for a range of electronically and sterically diverse substrates.
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 1-(Methoxymethyl)-4-methoxybenzene | 87[10] |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | 1-(Methoxymethyl)-4-(trifluoromethyl)benzene | 91[2] |
| 3 | 2-Chlorotoluene | 1-(Methoxymethyl)-2-methylbenzene | 85[2] |
| 4 | 3-Chloropyridine | 3-(Benzyloxymethyl)pyridine | 88[10] |
| 5 | 1-Chloro-2,6-dimethylbenzene | 2-(Methoxymethyl)-1,3-dimethylbenzene | 92[10] |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Oxygen Contamination: Ensure that the reaction setup is rigorously deoxygenated. The palladium catalyst is sensitive to air, especially at elevated temperatures.
-
Inactive Catalyst: Use fresh, high-purity palladium acetate and phosphine ligand. Pre-catalyst quality can significantly impact the reaction outcome.
-
Insufficient Base: Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity.
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the organotrifluoroborate can occur, particularly if the reaction is not properly degassed.[12]
-
Hydrodehalogenation: The reduction of the aryl chloride to the corresponding arene can be a competing pathway.
-
-
Substrate Scope:
-
While this protocol is robust, extremely electron-rich or sterically hindered aryl chlorides may require longer reaction times, higher catalyst loadings, or more specialized ligands.
-
Conclusion
The Suzuki-Miyaura cross-coupling of aryl chlorides with potassium (prop-2-ynyloxymethyl)trifluoroborate offers a highly effective and practical method for the synthesis of aryl propargyl ethers. The use of stable and easy-to-handle organotrifluoroborate salts, combined with advanced palladium-phosphine catalyst systems, overcomes the inherent low reactivity of aryl chloride substrates. This protocol provides researchers and drug development professionals with a reliable and versatile tool for the construction of complex molecular architectures, facilitating the exploration of novel chemical space.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]
-
National Institutes of Health (NIH). Synthesis and Applications of α-Trifluoromethylated Alkylborons. [Link]
-
ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
National Institutes of Health (NIH). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. [Link]
-
Organic Letters. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. [Link]
-
PubMed. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. [Link]
-
Semantic Scholar. Highly active catalysts for the Suzuki coupling of aryl chlorides. [Link]
-
Organic Letters. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. [Link]
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. [Link]
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
National Institutes of Health (NIH). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. [Link]
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. [Link]
-
National Institutes of Health (NIH). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
SciSpace. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
-
Sci-Hub. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]
-
American Chemical Society. Preparation of functionalized alkenyltrifluoroborates compounds via hydroboration of terminal alkynes and applications to cross-coupling reactions. [Link]
Sources
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- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. scispace.com [scispace.com]
Scale-up synthesis and purification of potassium (prop-2-ynyloxymethyl)trifluoroborate
An Application Note for the Scale-Up Synthesis and Purification of Potassium (prop-2-ynyloxymethyl)trifluoroborate
Introduction: The Utility of Potassium Organotrifluoroborates
In the landscape of modern organic synthesis, potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners, particularly in transition-metal-catalyzed cross-coupling reactions.[1] Unlike their boronic acid and boronate ester counterparts, organotrifluoroborate salts exhibit remarkable stability to both air and moisture, rendering them easy to handle, purify, and store.[2][3][4] This inherent stability circumvents common issues associated with boronic acids, such as difficult purification and uncertain stoichiometry.[3]
This guide details a scalable and reliable protocol for the synthesis and purification of potassium (prop-2-ynyloxymethyl)trifluoroborate. This specific reagent is of significant interest as it introduces an alkoxymethyl moiety bearing a terminal alkyne. This alkyne "handle" provides a valuable site for post-coupling modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), thereby expanding its synthetic utility for drug development and materials science professionals.
Synthetic Strategy: Causality and Design
The most direct and scalable route to potassium alkoxymethyltrifluoroborates is the nucleophilic substitution (SN2) of potassium bromomethyltrifluoroborate with a corresponding alkoxide.[5][6][7][8][9] This method is advantageous due to the accessibility of the starting materials and the generally high yields achieved.
Reaction Mechanism and Rationale
The core of the synthesis is a classic SN2 displacement. The process begins with the deprotonation of propargyl alcohol using a strong, non-nucleophilic base to generate the potent propargyl alkoxide nucleophile. This alkoxide then attacks the electrophilic carbon of potassium bromomethyltrifluoroborate, displacing the bromide leaving group to form the desired carbon-oxygen bond.
For a successful scale-up, several factors are critical:
-
Choice of Base: Sodium hydride (NaH) is an effective and economical choice for generating the alkoxide. It is used as a dispersion in mineral oil, which requires washing with a dry, non-reactive solvent like hexanes prior to use to ensure accurate stoichiometry and reactivity.
-
Stoichiometry: Experimental evidence shows that using a stoichiometric excess of the alkoxide (typically 1.5 to 3 equivalents) is necessary to drive the reaction to completion and achieve high yields.[5][6]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It readily dissolves the organic precursors and is unreactive under the basic conditions, yet its polarity is sufficient to facilitate the SN2 reaction.
-
Temperature Control: The initial deprotonation is exothermic and is best performed at 0 °C to maintain control. The subsequent SN2 displacement can then be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.
Experimental Workflow: A Visual Guide
The overall process from starting materials to the final, purified product can be visualized as a multi-step workflow.
Part 1: Scale-Up Synthesis Protocol
This protocol is designed for the synthesis of approximately 15-20 g of potassium (prop-2-ynyloxymethyl)trifluoroborate.
Safety Precautions:
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere.
-
Potassium Bromomethyltrifluoroborate: The synthesis of this precursor involves reagents like potassium hydrogen fluoride (KHF₂), which is highly toxic and corrosive.[10][11][12] Always handle with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a face shield in a certified chemical fume hood.
-
Solvents: THF and diethyl ether are flammable. Ensure no ignition sources are present.
Equipment:
-
1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a rubber septum.
-
250 mL pressure-equalizing dropping funnel.
-
Ice-water bath.
-
Standard glassware for workup and filtration.
Reagents:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Sodium Hydride (60% in mineral oil) | 24.00 | 6.60 | 165 | 3.0 |
| Propargyl Alcohol | 56.06 | 9.25 | 165 | 3.0 |
| Potassium Bromomethyltrifluoroborate | 202.81 | 11.15 | 55 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 400 mL | - | - |
| Anhydrous Hexanes | - | ~50 mL | - | - |
Procedure:
-
Preparation: Under a nitrogen atmosphere, add the sodium hydride dispersion to the 1 L flask. Wash the NaH three times with anhydrous hexanes (3 x 15 mL), allowing the solid to settle and removing the supernatant via cannula each time.
-
Alkoxide Formation: Add 250 mL of anhydrous THF to the washed NaH. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Slowly add the propargyl alcohol dropwise to the stirred NaH suspension over 30 minutes. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
SN2 Reaction: In a separate flask, dissolve the potassium bromomethyltrifluoroborate in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Add the potassium bromomethyltrifluoroborate solution dropwise to the alkoxide mixture over 30-45 minutes.
-
Allow the reaction to stir at room temperature for 16-20 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add 100 mL of water to the remaining residue to dissolve the potassium salts. Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted propargyl alcohol and other organic impurities.
-
Concentrate the aqueous layer on the rotary evaporator to obtain the crude product as a solid or viscous oil. Dry the crude material under high vacuum for several hours.
Part 2: Purification Protocol
Potassium organotrifluoroborates are crystalline solids and are readily purified by recrystallization.[13] The key is to identify a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common and effective system is acetone-diethyl ether.
Procedure:
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot acetone (start with ~50-60 mL) and heat gently while stirring until the solid is completely dissolved. If insoluble material (likely inorganic salts like KBr) remains, perform a hot filtration to remove it.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once cool, slowly add diethyl ether (~100-150 mL) with gentle swirling until the solution becomes persistently cloudy.
-
Precipitation: Set the flask aside at room temperature for 1-2 hours, then place it in a refrigerator (4 °C) or freezer (-20 °C) for at least 4 hours (or overnight) to maximize crystal formation.
-
Isolation: Collect the resulting white, crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified product under high vacuum to a constant weight. A typical yield is 75-85%.
Characterization of the Final Product
To confirm the identity and purity of the synthesized potassium (prop-2-ynyloxymethyl)trifluoroborate, the following analytical methods are recommended:
-
NMR Spectroscopy:
-
1H NMR (DMSO-d6): Expect characteristic peaks for the acetylenic proton, the methylene protons adjacent to the alkyne, and the methylene protons of the oxymethyltrifluoroborate moiety.[14]
-
13C NMR (DMSO-d6): Will show signals for the two sp-hybridized carbons of the alkyne and the two sp3-hybridized methylene carbons.
-
19F NMR (DMSO-d6): A broad singlet is characteristic of the BF3 group.[14]
-
11B NMR (DMSO-d6): A quartet is expected due to coupling with the fluorine atoms.[14]
-
-
High-Resolution Mass Spectrometry (HRMS): Analysis by ESI-TOF in negative ion mode should be used to confirm the exact mass of the (prop-2-ynyloxymethyl)trifluoroborate anion [C₄H₅BF₃O]⁻.[15]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2120 cm⁻¹).
By following this detailed protocol, researchers and drug development professionals can reliably produce multi-gram quantities of high-purity potassium (prop-2-ynyloxymethyl)trifluoroborate, a valuable building block for advanced synthetic applications.
References
-
Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]
-
Molander, G. A., & Canturk, B. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health - Public Access. [Link]
-
Loba Chemie. (n.d.). POTASSIUM HYDROGEN FLUORIDE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Potassium Hydrogen Fluoride. [Link]
-
Alfa Aesar. (2014). Potassium hydrogen fluoride - Safety Data Sheet. [Link]
-
Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters. [Link]
-
National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Potassium Fluoride. [Link]
-
Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]
-
Wipf Group, University of Pittsburgh. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
Organic Syntheses. (n.d.). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Preparation of organotrifluoroborate salts: precipitation-driven equilibrium under non-etching conditions. PubMed. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). ONE-POT SYNTHESIS OF TETRABUTYLAMMONIUM TRIFLUOROBORATES FROM BORONIC ACIDS. Organic Syntheses Procedure. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health - Public Access. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Ham, J. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health - Public Access. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]
-
Molander, G. A., & Dehmel, F. J. (2004). Accurate Mass Determination of Organotrifluoroborates. National Institutes of Health - Public Access. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health - Public Access. [Link]
-
Research Collection, ETH Zurich. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). [Link]
-
Lakowicz, J. R., & Haugland, R. P. (1991). Synthesis and characterization of a new fluorescent probe for measuring potassium. PubMed. [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
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Application Notes and Protocols: Rhodium-Catalyzed Addition Reactions with Potassium Alkyltrifluoroborates
Introduction: A Modern Tool for Carbon-Carbon Bond Formation
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal to the assembly of complex molecules in pharmaceuticals, agrochemicals, and materials science. Among the myriad of methods available, transition metal-catalyzed cross-coupling reactions have emerged as particularly powerful. Rhodium-catalyzed addition reactions, specifically utilizing potassium alkyltrifluoroborates, have garnered significant attention as a robust and versatile method for C-C bond formation.[1]
Potassium organotrifluoroborates (R-BF₃K) are crystalline, air- and moisture-stable salts, making them highly attractive alternatives to more sensitive organometallic reagents like organolithiums or Grignards.[2][3] Their ease of handling, storage, and broad functional group tolerance have propelled their use in a wide array of chemical transformations. When paired with rhodium catalysts, they participate in efficient 1,4-conjugate additions to electron-deficient olefins and 1,2-additions to carbonyls and imines, often under mild conditions and with high stereoselectivity.[1][4]
This guide provides an in-depth exploration of rhodium-catalyzed addition reactions involving potassium alkyltrifluoroborates, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, showcase their broad applications, and provide detailed, field-proven protocols to facilitate their implementation in the laboratory.
Mechanistic Insights: The Rhodium Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed addition reactions with organoboron reagents involves a series of well-defined steps. While nuances exist depending on the specific substrates and ligands, the core catalytic cycle for a 1,4-addition to an α,β-unsaturated ketone is illustrated below.[5][6][7]
The cycle is initiated by the transmetalation of the alkyl group from the potassium alkyltrifluoroborate to the rhodium(I) complex. This step is often facilitated by a hydroxide or alkoxide ligand on the rhodium center, which activates the organoboron reagent. The resulting alkyl-rhodium species then undergoes migratory insertion with the electron-deficient alkene of the substrate. This carbometalation step forms an oxa-π-allylrhodium intermediate.[6][7] Finally, protonolysis, typically by water present in the reaction medium, releases the final product and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: Generalized catalytic cycle for rhodium-catalyzed 1,4-addition.
Applications in Synthesis
Part 1: 1,4-Conjugate Addition to Electron-Deficient Alkenes
Rhodium-catalyzed 1,4-addition, or conjugate addition, of potassium alkyltrifluoroborates is a highly effective method for forming C-C bonds. This reaction is applicable to a wide range of α,β-unsaturated compounds, including ketones, esters, amides, nitriles, and nitroalkenes.[4][5][8]
Substrate Scope and Catalyst Selection
The choice of rhodium precursor and ligand is crucial for achieving high yields and, in the case of asymmetric reactions, high enantioselectivity. Common rhodium sources include [Rh(acac)(CO)₂], [Rh(cod)₂]BF₄, and [Rh(cod)Cl]₂. For asymmetric additions, chiral phosphine ligands such as BINAP and its derivatives are frequently employed.[5] The use of chiral diene ligands has also proven effective in many cases.[9]
The reaction conditions are often mild, with many transformations proceeding at room temperature to moderate heat (50-100 °C) in aqueous solvent mixtures, such as dioxane/water or methanol/water.[5][6]
Table 1: Representative Examples of Rhodium-Catalyzed 1,4-Additions
| Entry | Electrophile | Alkyltrifluoroborate | Rhodium Catalyst (mol%) | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 2-Cyclohexenone | K[CH₂=CHBF₃] | [Rh(acac)(CO)₂] (3) | (S)-BINAP | 99 | 97 | [5] |
| 2 | 2-Cyclopentenone | K[PhBF₃] | [Rh(acac)(C₂H₄)₂] (3) | (R)-BINAP | 96 | 99 | [5] |
| 3 | Ethyl acrylate | K[PhBF₃] | [Rh(cod)Cl]₂ (1.5) | None | 85 | N/A | [10] |
| 4 | β-Nitrostyrene | K[PhBF₃] | [Rh(cod)OH]₂ (1) | Chiral Diene | 95 | 98 | [8] |
Protocol: Asymmetric 1,4-Addition of Potassium Phenyltrifluoroborate to 2-Cyclohexenone
This protocol describes a typical procedure for the asymmetric conjugate addition of a potassium aryltrifluoroborate to an enone, adapted from foundational work in the field.[5]
Materials:
-
[Rh(acac)(CO)₂] (acetylacetonatodicarbonylrhodium(I))
-
(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Potassium phenyltrifluoroborate (PhBF₃K)
-
2-Cyclohexenone
-
Dioxane (anhydrous)
-
Distilled water
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon), add [Rh(acac)(CO)₂] (0.03 mmol) and (S)-BINAP (0.033 mmol).
-
Add 5 mL of anhydrous dioxane and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add 2-cyclohexenone (1.0 mmol) to the catalyst solution.
-
In a separate vial, dissolve potassium phenyltrifluoroborate (1.5 mmol) in 1 mL of distilled water.
-
Add the aqueous solution of the trifluoroborate to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenylcyclohexanone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Part 2: 1,2-Addition to Carbonyls and Imines
Rhodium-catalyzed 1,2-additions of potassium alkyltrifluoroborates to aldehydes, ketones, and imines provide a direct route to secondary and tertiary alcohols and amines, respectively. These reactions are highly valuable for the synthesis of chiral building blocks.[11] A significant advantage of this method is its ability to proceed with complete stereoretention when using chiral secondary and tertiary alkyl potassium trifluoroborates.[12]
Substrate Scope and Reaction Conditions
This transformation is compatible with a wide range of aldehydes (aromatic and aliphatic) and imines (particularly N-sulfonylimines).[11] The catalyst system often employs a rhodium precursor like [Rh(cod)(OH)]₂ or [Rh(cod)Cl]₂. For asymmetric variants, chiral diene ligands have shown considerable success.[13][14]
Table 2: Representative Examples of Rhodium-Catalyzed 1,2-Additions
| Entry | Electrophile | Alkyltrifluoroborate | Rhodium Catalyst (mol%) | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | K[CH₂=CHBF₃] | [Rh(cod)Cl]₂ (1.5) | PPh₃ | 95 | N/A | [15] |
| 2 | 4-Nitrobenzaldehyde | K[(c-Hex)BF₃] | [Rh(cod)Cl]₂ (2.5) | None | 92 | N/A | [12] |
| 3 | N-Tosylbenzaldimine | K[PhBF₃] | [Rh(cod)OH]₂ (2.5) | Chiral Diene | 98 | 99 | [13] |
| 4 | Cyclic N-sulfonylimine | K[CH₂=CHBF₃] | [Rh(cod)₂]OTf (5) | Chiral Diene | 91 | 97 | [16] |
Protocol: Addition of Potassium Isopropyltrifluoroborate to an N-Sulfonylimine
This protocol outlines a general procedure for the addition of a secondary alkyltrifluoroborate to an N-sulfonylimine.[11]
Caption: A typical experimental workflow for Rh-catalyzed 1,2-addition.
Materials:
-
[Rh(cod)OH]₂ (bis(1,5-cyclooctadiene)di-μ-hydroxydirhodium(I))
-
N-sulfonylimine substrate
-
Potassium isopropyltrifluoroborate
-
1,4-Dioxane/H₂O (10:1 v/v)
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the N-sulfonylimine (0.5 mmol), potassium isopropyltrifluoroborate (0.75 mmol), and [Rh(cod)OH]₂ (0.0125 mmol, 2.5 mol%).
-
Add 2.2 mL of a 10:1 mixture of 1,4-dioxane and water.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Add 10 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired protected amine product.
Troubleshooting and Field-Proven Insights
-
Reagent Quality: While potassium alkyltrifluoroborates are robust, their purity can affect reaction outcomes. Ensure they are free from excess KHF₂.
-
Catalyst Activation: For some reactions, pre-stirring the rhodium precursor and ligand in the reaction solvent for a short period can lead to more consistent results.
-
Solvent Effects: The ratio of organic solvent to water can be critical. An optimal ratio helps to solubilize the organic substrates while facilitating the activation of the trifluoroborate salt.
-
Incomplete Conversion: If the reaction stalls, a small, fresh portion of the catalyst can sometimes drive the reaction to completion. Alternatively, increasing the temperature may be beneficial, though this can sometimes negatively impact enantioselectivity in asymmetric reactions.
-
β-Hydride Elimination: With certain secondary alkyltrifluoroborates, β-hydride elimination can be a competing side reaction. Careful selection of ligands and reaction conditions can often minimize this pathway.[11]
Conclusion
Rhodium-catalyzed addition reactions of potassium alkyltrifluoroborates represent a powerful and practical strategy for the construction of C-C bonds. The operational simplicity, mild reaction conditions, and high functional group tolerance make these methods highly valuable for academic and industrial chemists alike. The continued development of new chiral ligands and a deeper understanding of the reaction mechanism promise to further expand the scope and utility of these important transformations.
References
-
Sakai, M., Hayashi, H., & Miyaura, N. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Angewandte Chemie International Edition, 41(18), 3279-3281. [Link]
-
Marriner, G. A., et al. (2011). Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones. Molecules, 16(7), 6035-6050. [Link]
-
Hayashi, T., Takahashi, M., Takayanagi, Y., & Ogasawara, M. (2002). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Arylrhodium, Oxa-π-allylrhodium, and Hydroxorhodium Intermediates. Journal of the American Chemical Society, 124(18), 5052-5058. [Link]
-
Lee, S., Lee, W. L., & Yun, J. (2015). Rhodium‐Catalyzed Addition of Alkyltrifluoroborate Salts to Imines. Advanced Synthesis & Catalysis, 357(10), 2219–2222. [Link]
-
Batey, R. A., Thadani, A. N., & Smil, D. V. (2000). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 2(11), 1593-1596. [Link]
-
Luo, Y., Carnell, A. J., & Lam, H. W. (2012). Enantioselective Rhodium-Catalyzed Addition of Potassium Alkenyltrifluoroborates to Cyclic Imines. Angewandte Chemie International Edition, 51(27), 6762-6766. [Link]
-
Shintani, R., Takeda, M., Soh, Y.-T., Ito, T., & Hayashi, T. (2011). Rhodium-Catalyzed Asymmetric Addition of Potassium Organotrifluoroborates to N-Sulfonyl Ketimines. Organic Letters, 13(12), 2977–2979. [Link]
-
Lam, H. W., & Joannou, M. V. (2014). Enantioselective, Rhodium-Catalyzed 1,4-Addition of Organoboron Reagents to Electron-Deficient Alkenes. In Asymmetric Synthesis II (pp. 1-63). Springer, Berlin, Heidelberg. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Shintani, R., Takeda, M., Soh, Y.-T., Ito, T., & Hayashi, T. (2011). Rhodium-Catalyzed Asymmetric Addition of Potassium Organotrifluoroborates to N-Sulfonyl Ketimines. Organic Letters, 13(12), 2977–2979. [Link]
-
Pucheault, M., Darses, S., & Genet, J.-P. (2002). Carbinol derivatives via rhodium-catalyzed addition of potassium trifluoro(organo)borates to aldehydes. Tetrahedron Letters, 43(35), 6155-6157. [Link]
-
Ros, A., & Aggarwal, V. K. (2009). Complete stereoretention in the rhodium-catalyzed 1,2-addition of chiral secondary and tertiary alkyl potassium trifluoroborate salts to aldehydes. Angewandte Chemie International Edition, 48(34), 6289-6292. [Link]
-
Otomaru, Y., Senda, T., & Hayashi, T. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(11), 7516-7521. [Link]
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Pucheault, M., Darses, S., & Genet, J.-P. (2004). Direct Access to Ketones from Aldehydes via Rhodium-Catalyzed Cross-Coupling Reaction with Potassium Trifluoro(organo)borates. Journal of the American Chemical Society, 126(47), 15356–15357. [Link]
-
Luo, Y., Carnell, A. J., & Lam, H. W. (2012). Enantioselective Rhodium‐Catalyzed Addition of Potassium Alkenyltrifluoroborates to Cyclic Imines. Angewandte Chemie, 124(27), 6866–6870. [Link]
-
Navarre, L., Darses, S., & Genet, J.-P. (2004). Rhodium-Catalyzed Conjugate Addition of Potassium Trifluoro(organo)borates to Dehydroamino Esters. European Journal of Organic Chemistry, 2004(1), 69-73. [Link]
-
Stoltz, B. M., & Sardini, S. R. (2015). tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-261. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Ros, A., & Aggarwal, V. K. (2009). Complete Stereoretention in the Rhodium-Catalyzed 1,2-Addition of Chiral Secondary and Tertiary Alkyl Potassium Trifluoroborate Salts to Aldehydes. Angewandte Chemie International Edition, 48(34), 6289-6292. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. Accounts of Chemical Research, 40(5), 275-286. [Link]
-
Edwards, M. G., & Wills, M. (2010). Synthetic applications of rhodium catalysed conjugate addition. Chemical Society Reviews, 39(6), 2071-2084. [Link]
-
Johnson, J. B., & Biscoe, M. R. (2006). Rhodium-catalyzed addition of alkynes to activated ketones and aldehydes. Organic Letters, 8(1), 67-69. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(5), 275-286. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3. Organic Letters, 7(10), 1927–1929. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Potassium (prop-2-ynyloxymethyl)trifluoroborate
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving potassium (prop-2-ynyloxymethyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize your reaction conditions effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of potassium (prop-2-ynyloxymethyl)trifluoroborate in Suzuki coupling reactions.
Q1: Why should I use a potassium organotrifluoroborate instead of a boronic acid?
A: Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts. They are typically crystalline, monomeric solids that are stable in air and moisture, allowing for indefinite storage and easier handling.[1][2][3] This stability stems from the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from undesirable side reactions like protodeboronation that can plague boronic acids.[1][4][5] Consequently, you can often use near-stoichiometric amounts of the trifluoroborate coupling partner, improving atom economy.[1]
Q2: What is the role of the base in the Suzuki coupling of organotrifluoroborates?
A: The base is crucial for facilitating the transmetalation step in the Suzuki catalytic cycle.[4][6] For organotrifluoroborates, it is believed that they first undergo slow hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[3][7][8][9][10] The base then activates the boronic acid, forming a boronate species that more readily transfers its organic group to the palladium center.[6]
Q3: Does the "prop-2-ynyloxymethyl" group present any specific challenges?
A: Yes, the alkynyl moiety in your substrate is a key consideration. Alkynyl trifluoroborates are known to hydrolyze extremely slowly under basic Suzuki-Miyaura conditions.[7][8][9][10] While this slow release can be advantageous in minimizing side reactions like homocoupling, it may also lead to sluggish or incomplete reactions if not properly managed.[7][8][9][10] Additionally, the terminal alkyne presents a potential site for side reactions, such as Sonogashira-type couplings, if reaction conditions are not carefully controlled.
Q4: What is a good starting point for my reaction conditions?
A: A general starting point for the Suzuki coupling of organotrifluoroborates involves a palladium catalyst, a suitable ligand, a base, and a solvent system. A common combination is a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂, a phosphine ligand, and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a mixed solvent system like THF/water or isopropanol/water.[11][12] However, optimization will almost certainly be necessary for your specific substrate.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki coupling of potassium (prop-2-ynyloxymethyl)trifluoroborate.
Issue 1: Low or No Product Yield
A low or non-existent yield is the most common problem. The following workflow will help you diagnose and address the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure all reagents, especially the palladium catalyst and the organotrifluoroborate, are of high purity and have been stored correctly.
-
Inert Atmosphere is Critical: Suzuki couplings are sensitive to oxygen.[13] Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). Degas all solvents thoroughly before use.
-
Address the Hydrolysis Hurdle: As alkynyl trifluoroborates hydrolyze very slowly, this is a likely bottleneck.[7][8][9][10]
-
Action: Systematically vary the amount of water in your solvent system. While water is necessary for hydrolysis, too much can lead to poor solubility of other reagents.[14] Start with a solvent ratio such as THF:H₂O of 3:1 and adjust from there.
-
Rationale: The rate of hydrolysis of the RBF₃K reagent must be appropriately matched with the rate of catalytic turnover to avoid accumulation of the boronic acid, which can lead to side reactions.[7][8][9][10]
-
-
Evaluate the Catalyst System:
-
Action: If you suspect catalyst deactivation, consider screening different palladium sources and ligands. For challenging couplings, sterically bulky and electron-rich phosphine ligands like RuPhos or SPhos can be highly effective.[15][16] You may also need to increase the catalyst loading.[15]
-
Rationale: The ligand plays a critical role in stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.[5] For electron-rich or sterically hindered substrates, more sophisticated ligands are often required.
-
-
Optimize the Base and Solvent:
-
Action: Screen a variety of bases and solvents. While Cs₂CO₃ is a common choice, other bases like K₂CO₃, K₃PO₄, or even organic bases like triethylamine (Et₃N) can sometimes provide better results.[11] The choice of solvent can significantly impact reaction rates and selectivity.[17][18][19]
-
Rationale: The solvent influences the solubility of reagents, the stability of the catalyst, and the reactivity of the base.[17][18][19] The base's strength and solubility are key to efficient transmetalation.
-
Issue 2: Protodeboronation of the Starting Material
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. While organotrifluoroborates are more resistant to this than boronic acids, it can still occur under certain conditions.[1]
Symptoms:
-
Presence of the deboronated starting material (prop-2-ynyloxymethane) in your crude reaction mixture, confirmed by LC-MS or ¹H NMR.
Causes and Solutions:
-
Excess Water or Protic Solvents: High concentrations of water or other protic solvents can facilitate protodeboronation.
-
Solution: Carefully control the amount of water in your reaction. Consider using a less protic solvent system.
-
-
Prolonged Reaction Times at High Temperatures: These conditions can promote decomposition pathways.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. If the reaction is sluggish, it is often better to address the root cause (e.g., catalyst activity) rather than simply extending the reaction time.
-
Issue 3: Homocoupling of the Organotrifluoroborate
Homocoupling results in the formation of a dimer of your organotrifluoroborate.
Symptoms:
-
Detection of a product with approximately double the mass of your desired product's organic fragment.
Causes and Solutions:
-
Presence of Oxygen: Traces of oxygen can promote the oxidative homocoupling of the boronic acid intermediate.[7][8][9][10]
-
Solution: Ensure a strictly inert atmosphere and use properly degassed solvents.
-
-
High Concentration of Boronic Acid: If the hydrolysis of the trifluoroborate is much faster than the catalytic turnover, the resulting high concentration of boronic acid can lead to homocoupling.[7][8][9][10]
-
Solution: This is less of a concern with slow-hydrolyzing alkynyl trifluoroborates. However, if you are pushing the hydrolysis with harsh conditions, this could become a factor. In such cases, a slower, more controlled release of the boronic acid is preferable.
-
III. Optimized Reaction Parameters
The following table summarizes recommended starting points and optimization ranges for key reaction parameters.
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol %) | 1-5 mol % | Pd(OAc)₂ is a common, effective precatalyst. Higher loadings may be needed for difficult couplings.[15] |
| Ligand | RuPhos (4 mol %) | 2-10 mol % | Electron-rich, bulky phosphines are often superior for challenging substrates.[15][16] |
| Base | Cs₂CO₃ (2 equivalents) | 1.5-3 equivalents | A strong, soluble base is needed to promote hydrolysis and transmetalation. K₃PO₄ is a good alternative.[11] |
| Solvent System | THF/H₂O (3:1) | Vary ratios; screen i-PrOH/H₂O, Dioxane/H₂O | The solvent system is critical for balancing reagent solubility and facilitating hydrolysis.[11][17] |
| Temperature | 80 °C | 60-110 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |
| Concentration | 0.1 M | 0.05-0.2 M | Reaction concentration can influence rates and catalyst stability. |
IV. The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization.
Caption: The Suzuki-Miyaura catalytic cycle.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl/vinyl halide (R¹-X). Concurrently, the potassium organotrifluoroborate (R²-BF₃K) is hydrolyzed to a boronic acid (R²-B(OH)₂), which is then activated by the base to form a boronate anion. This boronate undergoes transmetalation with the Pd(II) complex, transferring its organic group (R²) to the palladium center. The final step is reductive elimination , which forms the desired C-C bond (R¹-R²) and regenerates the Pd(0) catalyst.[5][20]
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Account.
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
- (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC. [Link]
-
Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
- (n.d.).
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]
-
Reddit. (2022). Alkynes in Suzuki couplings. r/chemhelp. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Molander, G. A., & Ham, J. (2011). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. PMC. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Molander, G. A., & Traister, K. M. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.
-
Molander, G. A., & Nykaza, T. V. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]
- Molander, G. A., & Fumagalli, T. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station Int. Ed.. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
Sources
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- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
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- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Prevention of Protodeboronation of Organotrifluoroborate Reagents
Welcome to the technical support center for organotrifluoroborate reagents. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile reagents, particularly in cross-coupling reactions. Here, we will address one of the most common challenges encountered in the field: undesired protodeboronation. Our goal is to provide you with a deep mechanistic understanding, practical troubleshooting advice, and robust protocols to help you minimize this side reaction and maximize the success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of protodeboronation in the context of organotrifluoroborate chemistry.
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of an organoboron compound is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a cross-coupling reaction like the Suzuki-Miyaura coupling, this means your organotrifluoroborate reagent is consumed to produce a simple hydrocarbon byproduct instead of your desired coupled product. This directly leads to reduced reaction yields and complicates purification.
Q2: I thought organotrifluoroborates were stable. Why do they undergo protodeboronation?
Potassium organotrifluoroborates (R-BF₃K) are indeed crystalline, free-flowing solids that are remarkably stable to air and moisture, which is a significant advantage over many boronic acids.[3][4][5] They are considered a "protected" form of the corresponding boronic acid.[1][2][3][6] The key point is that for the desired cross-coupling to occur, the organotrifluoroborate must first hydrolyze in situ to the more reactive boronic acid (RB(OH)₂).[3][7] It is this transiently formed boronic acid that is susceptible to protodeboronation.[2] The challenge, therefore, is to balance the rate of this hydrolysis (the "slow-release" of the boronic acid) with the rate of the catalytic cross-coupling cycle.[8][9][10] If the boronic acid is released too quickly or the catalytic cycle is slow, the concentration of the vulnerable boronic acid builds up, increasing the likelihood of protodeboronation.[9][10][11][12]
Q3: What is the underlying mechanism of protodeboronation for these reagents?
The protodeboronation of an organotrifluoroborate is a two-step process. First, the R-BF₃K hydrolyzes to the corresponding boronic acid, RB(OH)₂. This boronic acid can then undergo protodeboronation through various pathways, which are highly dependent on the pH of the reaction medium. For most simple aryl boronic acids, the reaction can be catalyzed by either acid or base.[1][2] The rate is often minimized at or near neutral pH.[1][2] More complex substrates, such as basic heteroaromatic boronic acids, can have more intricate mechanisms.[1][2]
Q4: How can I detect if protodeboronation is occurring in my reaction?
The most direct way to detect protodeboronation is to identify the deboronated byproduct (R-H) in your crude reaction mixture. This can be accomplished using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile method for a wide range of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often clearly show the new C-H signal of the byproduct, which can be compared to an authentic sample.
Monitoring the reaction profile over time is also crucial. If you observe the consumption of your starting organotrifluoroborate without a corresponding increase in your desired product, protodeboronation is a likely culprit.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to directly address specific problems you may encounter during your experiments.
Issue 1: My Suzuki-Miyaura coupling reaction with an aryltrifluoroborate is giving low yields, and I've detected the protodeboronated byproduct.
This is the classic symptom of protodeboronation outcompeting the desired cross-coupling. Here’s a checklist of factors to investigate and optimize:
Cause A: The Base is Too Strong or Inefficiently Mixed
The choice and role of the base are critical. Strong inorganic bases like Cs₂CO₃ can induce a phase-splitting in common solvent systems like THF/water. This creates a minor, highly basic aqueous phase (pH ≥ 12) and a bulk organic phase with a much lower pH (around 9).[6] This inefficient mixing can lead to complex hydrolysis profiles and may not provide the optimal conditions for transmetalation.[9][10][13]
-
Solution 1: Weaker Base. Consider switching to a weaker base like K₃PO₄ or K₂CO₃. This can often provide a more homogeneous reaction environment and a more controlled release of the boronic acid.
-
Solution 2: Biphasic Solvent System. If using a strong base, ensure vigorous and efficient stirring to maximize the interfacial area between the organic and aqueous phases. The shape of the reaction vessel can even have a profound impact on the hydrolysis profile.[6][9][10][13] Using a solvent system like toluene/water can sometimes be beneficial.
Cause B: The Catalytic Cycle is Too Slow
If the palladium catalyst's turnover is sluggish, the concentration of the free boronic acid can build up, leading to decomposition.[11]
-
Solution 1: Ligand Optimization. The choice of phosphine ligand is crucial. For challenging couplings, consider more electron-rich and bulky ligands (e.g., Buchwald-type ligands like SPhos, XPhos) which can accelerate the reductive elimination step and overall catalytic turnover.[4]
-
Solution 2: Catalyst Loading. While not always intuitive, sometimes slightly increasing the catalyst loading can favor the desired reaction over the decomposition pathway.
-
Solution 3: Temperature. Increasing the reaction temperature can accelerate both the desired coupling and protodeboronation. A careful temperature screen is recommended to find the optimal balance.
Issue 2: I'm working with an electron-rich or heteroaromatic trifluoroborate and observing significant protodeboronation.
Organotrifluoroborates with electron-donating groups (e.g., anisyl) or certain heteroaromatic systems are often more susceptible to protodeboronation.[14] This is due to the electronic properties of the aryl group influencing the stability of the C-B bond and the rate of hydrolysis.
-
Solution 1: Rigorous Exclusion of Air. While organotrifluoroborates are generally air-stable, the active palladium catalyst and the reaction intermediates are not. Oxidative processes can damage the catalyst and promote side reactions.[11] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Solution 2: The "Slow-Release" Strategy. This is precisely where organotrifluoroborates shine.[1][8] To maximize their benefit, ensure other reaction parameters are optimized for rapid coupling. This includes using an efficient catalyst system and ensuring your coupling partner (the aryl halide/triflate) is highly reactive.
-
Solution 3: Anhydrous Conditions (with caution). For particularly sensitive substrates, switching to anhydrous coupling conditions with a boronate ester (e.g., pinacol or MIDA esters) might be necessary. However, this requires careful handling and is a different strategic approach.[15]
Issue 3: My results are inconsistent from batch to batch.
Inconsistent results can often be traced back to subtle, uncontrolled variables in the reaction setup.
-
Cause A: Water Content. The amount of water is critical for the hydrolysis of the trifluoroborate. Ensure you are using a consistent and controlled amount of water in your solvent system.
-
Cause B: Reagent Purity. Ensure the purity of your organotrifluoroborate, aryl halide, solvent, and base. Impurities can inhibit the catalyst or alter the reaction pH.
-
Cause C: Reaction Vessel Surface. It has been demonstrated that the glass surface of a reaction vessel can act as a fluorophile, sequestering fluoride and driving the hydrolysis equilibrium.[6] This means that the surface area-to-volume ratio (i.e., the shape and size of your flask) can influence the reaction rate.[6][9][10][13] For maximum consistency, use the same type and size of reaction vessel for each experiment and consider using PTFE vessels for highly sensitive systems.[6]
Section 3: Data & Protocols
To provide a more quantitative understanding, the following data and protocols are provided.
Table 1: Relative Stability of Organotrifluoroborates
The rate of hydrolysis, and thus the potential for protodeboronation, is highly dependent on the organic substituent (R). This table provides a qualitative guide to hydrolysis rates under typical basic Suzuki-Miyaura conditions.
| Class of Organotrifluoroborate (R-BF₃K) | Typical Hydrolysis Rate | Implication for Protodeboronation | Reference |
| Alkynyl, Electron-Poor Aryl (e.g., nitrophenyl) | Very Slow | Low risk, but may require forcing conditions for coupling. | [9][10][12] |
| Simple Aryl, Benzyl, Furyl | Slow (Often requires acid catalysis) | Ideal for "slow-release"; low risk under basic conditions. | [6][9][10] |
| Isopropyl, β-Styryl, Electron-Rich Aryl (e.g., anisyl) | Fast | Higher risk; requires a fast catalytic cycle to prevent buildup. | [9][10][12] |
| Vinyl | Fast (Partitioning into aqueous phase) | High risk due to hydrophilicity and rapid hydrolysis. | [9][10] |
Diagram: The Competing Pathways
The following diagram illustrates the critical junction where the reaction can proceed towards the desired product or the undesired byproduct.
Caption: A diagram showing the hydrolysis of R-BF₃K to the key intermediate R-B(OH)₂, which can either proceed through productive cross-coupling or undesired protodeboronation.
Protocol: General Procedure for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for minimizing protodeboronation.
-
Reagent Preparation:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide/triflate, the palladium catalyst, and the phosphine ligand.
-
Seal the vessel, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent via syringe.
-
In a separate vial, dissolve the potassium organotrifluoroborate and the base (e.g., K₃PO₄) in the degassed solvent (and degassed water, if applicable).
-
-
Reaction Execution:
-
Add the solution containing the organotrifluoroborate and base to the reaction flask containing the catalyst and electrophile.
-
Ensure vigorous stirring, especially for biphasic reactions.
-
Heat the reaction to the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
-
Workup and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and analyze the crude mixture to determine the ratio of product to the protodeboronated byproduct.
-
Diagram: Experimental Workflow
Caption: A step-by-step workflow for setting up a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation.
We trust this guide will serve as a valuable resource in your research endeavors. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(11), 2824-2839. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17582. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
-
Cheon, C.-H., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35213-35219. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Molander, G. A., et al. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 235. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]
-
Denmark, S. E., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(29), 9492–9505. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Wikipedia. (n.d.). Organotrifluoroborate. [Link]
-
Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 663–674. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]
-
Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Shields, B. J., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2768–2779. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Alberti, D., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. International Journal of Molecular Sciences, 23(24), 15822. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. PubMed. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12536–12546. [Link]
-
Shields, B. J., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2768–2779. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
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- 12. researchgate.net [researchgate.net]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
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- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. washingtonmills.com [washingtonmills.com]
Technical Support Center: Suzuki-Miyaura Coupling of (Prop-2-ynyloxymethyl)trifluoroborate with Heteroaryl Halides
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of potassium (prop-2-ynyloxymethyl)trifluoroborate with heteroaryl halides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve successful and reproducible outcomes in your experiments.
Introduction: The Power and Pitfalls of Coupling with Potassium (Prop-2-ynyloxymethyl)trifluoroborate
Potassium (prop-2-ynyloxymethyl)trifluoroborate is an invaluable reagent for introducing the propargyl ether moiety, a key structural motif in many biologically active compounds. Its stability, ease of handling, and controlled reactivity make it a superior alternative to the corresponding boronic acid.[1][2][3][4] However, coupling this organotrifluoroborate with often-challenging heteroaryl halides requires careful consideration of reaction parameters to overcome potential obstacles.
This guide provides a structured approach to troubleshooting and optimizing these reactions, focusing on the critical interplay between ligand, base, and substrate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Q1: My reaction shows low or no conversion of the heteroaryl halide. What are the likely causes and how can I fix it?
Several factors can lead to poor conversion. A systematic approach to diagnosing the issue is crucial.
Possible Cause 1: Inefficient Catalyst Activation or Decomposition.
-
Explanation: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active catalytic form.[5][6] Incomplete reduction or decomposition of the active catalyst can halt the reaction.
-
Solution:
-
Ensure Anaerobic Conditions: Oxygen can oxidize the Pd(0) catalyst, leading to decomposition and the formation of palladium black.[7] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Pre-catalyst Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos Pd G4) that is designed for robust performance.[8]
-
Possible Cause 2: Ineffective Ligand for the Heteroaryl Halide.
-
Explanation: The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[9][10][11] Heteroaryl halides, especially electron-deficient or sterically hindered ones, often require specialized ligands.
-
Solution:
-
Bulky, Electron-Rich Ligands: For challenging heteroaryl chlorides or electron-rich bromides, sterically bulky, electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step.[9][12][13] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.[2][7][12][14]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective, particularly for activating less reactive aryl chlorides due to their strong σ-donating properties.[15]
-
Possible Cause 3: Inappropriate Base Selection.
-
Explanation: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[6] For organotrifluoroborates, the base also facilitates the slow hydrolysis to the corresponding boronic acid, which is the active nucleophile in the reaction.[1][16][17] The choice of base can significantly impact the reaction rate and yield.
-
Solution:
-
Stronger Bases for Trifluoroborates: Potassium (prop-2-ynyloxymethyl)trifluoroborate often requires a moderately strong base to facilitate its hydrolysis and subsequent transmetalation. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃).[18][19]
-
Solvent Compatibility: The effectiveness of a base can be solvent-dependent. For instance, K₃PO₄ is often used in ethereal solvents like THF or dioxane, sometimes with a small amount of water to aid solubility and promote hydrolysis.[2][12]
-
Q2: I'm observing significant formation of homocoupled byproducts. How can I minimize this?
Homocoupling, the dimerization of the boronic acid derivative, is a common side reaction that consumes your valuable starting material.
Possible Cause 1: Presence of Oxygen.
-
Explanation: As mentioned, oxygen can lead to oxidative homocoupling of the boronic acid, catalyzed by palladium.[7][20]
-
Solution: Rigorous degassing of the reaction mixture is the most effective way to prevent this. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for an adequate amount of time.
Possible Cause 2: "Slow Release" Strategy is Not Optimized.
-
Explanation: One of the advantages of using organotrifluoroborates is the slow, controlled release of the corresponding boronic acid into the reaction mixture. This minimizes the concentration of the boronic acid at any given time, thereby suppressing side reactions like homocoupling.[16][17] If the hydrolysis is too fast relative to the catalytic turnover, the boronic acid can accumulate and homocouple.
-
Solution:
-
Moderate the Base: If you suspect rapid hydrolysis, consider using a slightly weaker base or a biphasic solvent system (e.g., toluene/water) to control the rate of hydrolysis.[14][21]
-
Adjust Water Content: In non-aqueous systems, the amount of adventitious water can affect the hydrolysis rate. Using anhydrous solvents and then adding a controlled amount of water (e.g., as part of the base like K₃PO₄·H₂O) can provide more reproducible results.
-
Q3: My reaction works for simple heteroaryl bromides, but fails with more complex or electron-deficient substrates. What should I change?
The electronic and steric properties of the heteroaryl halide have a profound impact on the reaction.
Possible Cause: Mismatched Catalyst System for the Substrate.
-
Explanation: Electron-deficient heteroaryl halides (e.g., those containing nitro or cyano groups) can be challenging. While oxidative addition may be faster, these substrates can also be susceptible to nucleophilic attack or other side reactions.[13] Conversely, electron-rich heteroaryl halides can be slow to undergo oxidative addition.[5][13] Pyridyl halides, in particular, can be difficult due to their electron-deficient nature and potential to coordinate to the palladium center.[2]
-
Solution:
-
Ligand Screening: A ligand screening is often the most effective approach. For electron-deficient systems, a less electron-rich but still bulky ligand might be optimal. For electron-rich systems, a highly electron-rich and bulky ligand like XPhos or RuPhos is a good starting point.[2][14]
-
Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst and ligand loading (e.g., from 2 mol % to 5 mol % Pd) can improve yields, especially when dealing with difficult substrates like pyridyl chlorides.[2]
-
Solvent Choice: Toluene is often a good solvent choice for these reactions, especially in biphasic systems with water.[14][21] For substrates with poor solubility, a more polar aprotic solvent like DMF or dioxane may be necessary, but be mindful of potential side reactions at high temperatures.
-
Ligand and Base Selection Guide
The following tables provide a starting point for selecting the appropriate ligand and base for your specific heteroaryl halide.
Table 1: Recommended Ligands for Different Heteroaryl Halides
| Heteroaryl Halide Type | Recommended Ligands | Rationale |
| Electron-Neutral/Rich Bromides | PPh₃, PdCl₂(dppf) | Standard, cost-effective ligands sufficient for reactive substrates.[5][18][19] |
| Electron-Deficient Bromides | SPhos, XPhos | Bulky, electron-rich ligands that accelerate reductive elimination.[2][12] |
| Sterically Hindered Bromides | XPhos, RuPhos | Increased steric bulk facilitates both oxidative addition and reductive elimination.[2][12][14] |
| Electron-Rich Chlorides | XPhos, RuPhos, NHCs | Highly active catalyst systems are required for the challenging oxidative addition to the C-Cl bond.[9][14][15] |
| Electron-Deficient Chlorides (e.g., chloropyridines) | RuPhos, SPhos | These ligands have shown broad applicability for challenging heteroaryl couplings.[2][14] |
Table 2: Recommended Bases for Coupling with (Prop-2-ynyloxymethyl)trifluoroborate
| Base | Common Solvents | Comments |
| Cs₂CO₃ | THF, Dioxane, Toluene (often with H₂O) | A strong, effective base for promoting the hydrolysis and transmetalation of trifluoroborates.[18][19] |
| K₃PO₄ | THF, Dioxane, Toluene (often with H₂O) | Another strong base that is widely used and often provides excellent results.[2][12] |
| K₂CO₃ | Toluene/H₂O, DMF | A milder base that can be effective, particularly in biphasic systems.[14][21] |
| KF | - | Can be used, but generally less common for this specific application. |
Experimental Workflow and Decision Making
The following diagrams illustrate the catalytic cycle and a decision-making workflow for optimizing your reaction.
Caption: The Suzuki-Miyaura catalytic cycle for organotrifluoroborates.
Caption: Decision workflow for troubleshooting low-yielding reactions.
General Experimental Protocol
This protocol provides a robust starting point for the coupling of potassium (prop-2-ynyloxymethyl)trifluoroborate with a heteroaryl halide. Optimization may be required based on the specific substrate.
Materials:
-
Potassium (prop-2-ynyloxymethyl)trifluoroborate (1.0 equiv)
-
Heteroaryl halide (1.0 - 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %)
-
Ligand (e.g., RuPhos, 4 mol %)[14]
-
Base (e.g., K₂CO₃, 3.0 equiv)[14]
-
Solvent (e.g., Toluene/H₂O 10:1, 0.25 M)[14]
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide, potassium (prop-2-ynyloxymethyl)trifluoroborate, palladium precatalyst, ligand, and base.
-
Degassing: Seal the vessel and evacuate and backfill with inert gas three times to ensure an anaerobic atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use a boronic acid instead of the trifluoroborate salt? A: Yes, but (prop-2-ynyloxymethyl)boronic acid is less stable and more prone to decomposition and homocoupling. The trifluoroborate salt offers superior stability, shelf-life, and controlled reactivity.[1][2][3]
Q: My heteroaryl halide has multiple halogen atoms. How can I achieve selective coupling? A: Site-selectivity is influenced by the type of halogen (I > Br > Cl) and the electronic properties of the ring.[22] Oxidative addition typically occurs preferentially at the most electron-deficient position or at the carbon bearing the most reactive halide. Judicious choice of ligand can sometimes override these intrinsic preferences.
Q: Is water necessary in the reaction? A: For organotrifluoroborates, a protic solvent like water is required to facilitate hydrolysis to the active boronic acid species.[1][16][17] While some reactions are run in "anhydrous" polar aprotic solvents, adventitious water is often sufficient to initiate the process, though results can be less reproducible. A biphasic system like toluene/water is often a reliable choice.[14][21]
Q: The reaction mixture turned black immediately. Is the reaction failing? A: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. While some reactions can proceed to completion even with a color change, it often signals a problem, especially if it occurs early in the reaction.[13] This is usually caused by the presence of oxygen or an unstable ligand/catalyst complex at the reaction temperature. Ensure rigorous degassing and consider a more robust, pre-formed catalyst.
References
-
Organotrifluoroborate Salts. Chem-Station Int. Ed. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. [Link]
-
B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ResearchGate. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
New catalysts for Suzuki-Miyaura coupling reactions of heteroatom-substituted heteroaryl chlorides. PubMed. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Syntheses Procedure. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. [Link]
-
Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Sci-Hub. [Link]
-
Potassium trifluoroborates synthesis. Organic Chemistry Portal. [Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]
-
Potassium alkynyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
Sources
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 22. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Identifying and minimizing side reactions of potassium (prop-2-ynyloxymethyl)trifluoroborate
Welcome to the technical support center for potassium (prop-2-ynyloxymethyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this versatile reagent. Our goal is to empower you to anticipate and mitigate potential side reactions, ensuring the success and reproducibility of your experiments.
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a valuable building block in organic synthesis, prized for its stability and utility in cross-coupling reactions.[1][2] Like other organotrifluoroborates, it offers advantages over boronic acids and esters, such as being a crystalline solid that is stable to air and moisture, allowing for easier handling and storage.[2][3][4] However, the presence of both a trifluoroborate moiety and a terminal alkyne in its structure presents a unique set of potential challenges. This guide will provide a comprehensive overview of these challenges and practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with potassium (prop-2-ynyloxymethyl)trifluoroborate.
Q1: What are the main advantages of using potassium (prop-2-ynyloxymethyl)trifluoroborate over its boronic acid or ester counterparts?
A1: Potassium (prop-2-ynyloxymethyl)trifluoroborate offers several key advantages:
-
Enhanced Stability: It is a crystalline solid that is generally stable to air and moisture, allowing for long-term storage without special precautions.[2][3][4] This contrasts with many boronic acids, which can be prone to dehydration to form cyclic boroxines, making accurate stoichiometry challenging.
-
Reduced Propensity for Side Reactions: Organotrifluoroborates are less susceptible to premature protodeboronation compared to boronic acids.[5]
-
Slow Release Mechanism: In Suzuki-Miyaura coupling, the trifluoroborate acts as a protected form of the boronic acid, which is slowly released in situ under the reaction conditions.[3] This slow release maintains a low concentration of the highly reactive boronic acid, which can minimize side reactions such as homocoupling.[3]
Q2: My Suzuki-Miyaura coupling reaction with potassium (prop-2-ynyloxymethyl)trifluoroborate is giving a low yield of the desired product. What are the likely side reactions?
A2: Low yields can be attributed to several side reactions involving either the trifluoroborate group or the propargyl moiety. The most common are:
-
Protodeboronation: Cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of propargyl methyl ether.[6] This is a common side reaction for all organoboron reagents in cross-coupling reactions.[6]
-
Alkyne Dimerization (Glaser-Hay Coupling): The terminal alkyne can undergo oxidative homocoupling to form a 1,3-diyne byproduct.[7][8] This is particularly prevalent in the presence of copper catalysts and oxygen.[7][8]
-
Palladium-Catalyzed Isomerization: The propargyl ether moiety can potentially isomerize to an allenyl ether in the presence of a palladium catalyst.[3][9][10]
Q3: How can I detect the formation of these side products in my reaction mixture?
A3: A combination of analytical techniques can be used to identify and quantify side products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the characteristic signals of the protodeboronation product (propargyl methyl ether) and the diyne byproduct from Glaser-Hay coupling. 11B NMR is useful for monitoring the consumption of the starting trifluoroborate and the formation of boron-containing byproducts.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are invaluable for identifying the molecular weights of the expected side products, confirming their presence in the reaction mixture.[11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the desired product from starting materials and byproducts, allowing for quantification of the reaction components.[11]
Q4: Is the hydrolysis of the trifluoroborate to the boronic acid always necessary for the Suzuki-Miyaura reaction to proceed?
A4: Yes, for the Suzuki-Miyaura coupling, the hydrolysis of the organotrifluoroborate to the corresponding boronic acid is generally considered a prerequisite for the transmetalation step with the palladium catalyst.[13] The rate of this hydrolysis can be influenced by factors such as the base, solvent, and temperature.[14][15][16]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Significant Protodeboronation Observed
Symptoms:
-
Formation of propargyl methyl ether as a major byproduct, confirmed by 1H NMR and/or GC-MS.
-
Reduced yield of the desired cross-coupled product.
Causality and Workflow:
Protodeboronation is the protonolysis of the carbon-boron bond and is a common side reaction in Suzuki-Miyaura couplings.[6] It can be catalyzed by acid or base and is often competitive with the desired cross-coupling.[6] The stability of the C-B bond is a key factor. For potassium (prop-2-ynyloxymethyl)trifluoroborate, the C(sp3)-B bond is susceptible to cleavage under certain conditions.
Experimental Protocol to Minimize Protodeboronation:
-
Reagent Purity: Ensure the aryl halide is pure and free of acidic impurities.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
-
Solvent and Base Selection: Use a degassed solvent mixture of Toluene/H₂O (10:1) and K₃PO₄ (2.0 equivalents) as the base.
-
Catalyst System: Employ a high-activity catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), to promote rapid cross-coupling, which can outcompete protodeboronation.
-
Reaction Conditions: Start the reaction at room temperature and gradually increase the temperature only if necessary. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Work-up: Upon completion, quench the reaction with water and extract the product promptly to avoid prolonged exposure to the basic aqueous phase.
| Parameter | Standard Condition | Optimized Condition to Reduce Protodeboronation |
| Base | Cs₂CO₃ | K₃PO₄ or K₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) or THF/H₂O (10:1) |
| Temperature | 80-100 °C | Room temperature to 60 °C |
| Reaction Time | 12-24 hours | Monitored to completion (typically 1-4 hours) |
Issue 2: Formation of 1,6-bis(methoxymethyl)hexa-1,5-diyne (Alkyne Dimerization)
Symptoms:
-
A significant amount of a symmetrical diyne byproduct is observed by 1H NMR and confirmed by mass spectrometry.
-
Consumption of the starting trifluoroborate without a corresponding increase in the desired product.
Causality and Workflow:
The terminal alkyne of potassium (prop-2-ynyloxymethyl)trifluoroborate can undergo oxidative homocoupling, known as Glaser-Hay coupling, to form a 1,3-diyne.[7][8] This side reaction is often promoted by copper salts and the presence of oxygen.[7][8] Even in the absence of added copper, trace amounts in the palladium catalyst or reagents can facilitate this process.
Experimental Protocol to Minimize Alkyne Dimerization:
-
Rigorous Degassing: Degas the solvent mixture by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.
-
Inert Atmosphere: Conduct the entire experiment under a strict inert atmosphere of argon or nitrogen.
-
Copper-Free Conditions: Avoid the use of any copper co-catalysts. If copper contamination is suspected from the palladium source, consider using a different batch or a pre-catalyst known for high purity.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling and side reactions. Consider using bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the Suzuki-Miyaura coupling over alkyne dimerization.[12][17][18]
-
Slow Addition: In some cases, slow addition of the potassium (prop-2-ynyloxymethyl)trifluoroborate to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.
Issue 3: Suspected Isomerization to Allenic Byproducts
Symptoms:
-
Presence of unexpected peaks in the 1H NMR spectrum in the allenic region (typically δ 4.5-5.5 ppm).
-
Mass spectrometry data indicating the presence of an isomer of the desired product.
Causality:
Palladium catalysts can promote the isomerization of propargylic systems to allenes.[3][9][10] This can occur via the formation of a palladium-allene intermediate. While less common than protodeboronation or alkyne dimerization, it is a potential side reaction pathway, especially at elevated temperatures or with certain ligand systems.
Mitigation Strategies:
-
Lower Reaction Temperature: Isomerization reactions are often favored at higher temperatures. Conducting the reaction at the lowest effective temperature can help to minimize this side reaction.
-
Ligand Choice: The steric and electronic properties of the ligand on the palladium catalyst can influence the propensity for isomerization. Screening different ligands may identify a system that favors the desired cross-coupling over isomerization.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the product to the palladium catalyst, which can limit the extent of post-coupling isomerization.
Analytical Characterization of Side Products
Accurate identification of side products is crucial for effective troubleshooting. Below are the expected NMR and MS signatures for the most common byproducts.
| Side Product | Structure | 1H NMR Key Signals (approx. δ, CDCl₃) | Expected Mass (m/z) |
| Protodeboronation Product | Propargyl methyl ether | ~4.1 (d, -O-CH₂-), ~3.4 (s, -O-CH₃), ~2.5 (t, ≡C-H) | [M+H]⁺: 71.05 |
| Alkyne Dimerization | 1,6-bis(methoxymethyl)hexa-1,5-diyne | ~4.2 (s, -O-CH₂-) | [M+H]⁺: 141.09 |
| Allenic Isomerization | (Allen-1-yloxymethyl)boronic acid derivative | ~5.0-5.5 (m, =C=CH₂), ~4.5-5.0 (m, -O-CH=C=) | Isomeric with desired product |
Conclusion
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a highly useful and stable reagent. By understanding the potential side reactions of protodeboronation, alkyne dimerization, and isomerization, and by implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the yield and purity of their desired products. Careful control of reaction parameters such as base, solvent, temperature, and catalyst system is key to minimizing these undesired pathways.
References
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Chem-Station Int. Ed. Organotrifluoroborate Salts. [Link]
- Molander, G. A., & Figueroa, R. (2006).
- Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
-
Wikipedia. Protodeboronation. [Link]
- Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 74(18), 7073–7079.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Representation of rate constants for the hydrolysis of potassium salts...
- Molander, G. A., & Dreher, S. D. (2010). ChemInform Abstract: Suzuki—Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ChemInform, 41(34).
- Zimmer, R., Dinesh, C. U., Nandanan, E., & Khan, F. A. (2000). Palladium-Catalyzed Reactions of Allenes. Chemical Reviews, 100(8), 3067–3126.
- Molander, G. A., & Ito, T. (2004). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 69(25), 8581–8592.
- da Costa, M. F., & da Silva, F. M. (2018). An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10. Letters in Organic Chemistry, 15(8), 654-658.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(10), 2031–2034.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
- Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Kjellgren, J., & Norrby, P.-O. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12296–12304.
- Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances.
- Molander, G. A., & Biolatto, B. (2003). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
- Molander, G. A., & Gravel, M. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 74(17), 6723–6730.
- Analytical Methods. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4787-4794.
- Molander, G. A., & Traister, K. M. (2012). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 77(17), 7247–7254.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473.
- Viciu, M. S., Germaneau, C., & Nolan, S. P. (2002). Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Organic Letters, 4(23), 4053–4056.
- Molander, G. A., & Ham, J. (2006).
- Organic Chemistry Portal. glaser coupling.
- Vedejs, E., & Chapman, R. W. (1994). 4 - Organic Syntheses Procedure. Organic Syntheses, 72, 137.
- Jourdan, F. L., & Vedejs, E. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Redox Biology, 1(1), 143-151.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1239–1253.
- Wipf Group. (2008).
- Maloney, K. M., & Isbester, P. K. (2022). Robust Analytical Methods for Monitoring the Formation of a Chiral Oxazaborolidine Catalyst. Organic Process Research & Development, 26(4), 1145–1153.
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Organic Chemistry Portal. Synthesis of potassium trifluoroborates. [Link]
- da Costa, M. F., & da Silva, F. M. (2018). An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10. ScienceOpen.
- The Royal Society of Chemistry. (2019). Investigations Into the Mechanism of Copper-Mediated Glaser- Hay Couplings Using Electrochemical Techniques.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Wikipedia. Glaser coupling. [Link]
- National Center for Biotechnology Information. (2007). Toxicological Profile for Boron.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Vilhelmsen, M. H., & Skrydstrup, T. (2013). The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. The Journal of Organic Chemistry, 78(15), 7431–7443.
- Ma, S., & Zhang, J. (2011). A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A.
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
- Moore, D. E. (1998). A review of techniques for the analysis of boron in the development of neutron capture therapy agents. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 539-550.
- YouTube. (2021). Glaser Coupling I Question of the Day (QotD #3) I Solution.
- Molander, G. A., & Ham, J. (2006). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed.
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Technical Support Center: Purification Strategies for Products from (prop-2-ynyloxymethyl)trifluoroborate Reactions
Welcome to the technical support center for the purification of organotrifluoroborate products. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with reactions involving potassium (prop-2-ynyloxymethyl)trifluoroborate and related organotrifluoroborate salts. As robust and versatile building blocks in modern organic synthesis, particularly in cross-coupling reactions, the effective purification of their products is paramount to achieving high-purity compounds for subsequent applications.
This document moves beyond simple protocols to provide a deeper understanding of the principles governing purification choices, offering detailed troubleshooting guides and frequently asked questions to address the specific challenges encountered in the laboratory.
Fundamental Principles of Purifying Organotrifluoroborates
Potassium organotrifluoroborates, including (prop-2-ynyloxymethyl)trifluoroborate, are a distinct class of organoboron reagents. Their unique physical properties dictate the most effective purification strategies. Unlike their boronic acid counterparts, which can be challenging to handle and purify, potassium organotrifluoroborates offer significant advantages.
-
Crystalline Solids: Most potassium organotrifluoroborates are air- and moisture-stable crystalline solids.[1][2] This characteristic makes recrystallization the premier and most widely used method for their purification.[1]
-
Salt-Like Character: Their ionic nature means they are generally soluble in polar solvents (e.g., methanol, acetonitrile, acetone, water) and poorly soluble in nonpolar organic solvents (e.g., hexanes, diethyl ether).[1][3] This solubility profile is the cornerstone of both recrystallization and extractive workup procedures.
-
Enhanced Stability: They are remarkably stable compared to boronic acids and boronate esters, showing greater resistance to protodeboronation and strong oxidative conditions. This stability allows for a wider range of workup conditions without degradation of the desired product.
General Purification Workflow
The purification process for a crude product from a reaction involving (prop-2-ynyloxymethyl)trifluoroborate typically follows a logical sequence of steps designed to remove unreacted starting materials, catalysts, salts, and byproducts.
Caption: A typical workflow for isolating and purifying organotrifluoroborate products.
Standard Purification Protocols
Recrystallization
Recrystallization is the most effective method for purifying solid organotrifluoroborate products on a multigram scale.[1] The key is selecting an appropriate solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Detailed Protocol: General Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture based on initial solubility tests. Common systems include acetonitrile, acetone/diethyl ether, or ethanol/water.[1][3][4]
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to achieve complete dissolution. Using an excessive amount of solvent will significantly reduce recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent or a non-solvent (like diethyl ether) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
| Solvent System | Target Compound Polarity | Notes |
| Acetonitrile | High | Excellent for many aryl- and alkyltrifluoroborates.[1][4] |
| Acetone / Diethyl Ether | Medium to High | Product dissolved in minimal acetone, then ether is added as an anti-solvent to induce precipitation.[1][4] |
| Ethanol / Water | High (Polar) | Useful for highly polar trifluoroborates; water acts as an anti-solvent.[3] |
| Methanol | High (Polar) | Can be effective, but high solubility may lead to lower recovery. |
Extractive Workup
Liquid-liquid extraction is crucial for removing impurities before the final purification step. The choice of aqueous washing solution can selectively remove specific types of byproducts.
-
Removal of Acidic Impurities (e.g., Boronic Acids): Boronic acids, which can arise from the hydrolysis of starting materials or products, are a common impurity.[5] Washing the organic layer with a mild aqueous base (e.g., 1 M NaOH, saturated NaHCO₃) will deprotonate the acidic boronic acid, pulling it into the aqueous phase as its corresponding salt.[5][6]
-
Removal of Basic Impurities: Washing with a dilute acid (e.g., 1 M HCl) can remove basic organic impurities.
-
General Salt Removal: A wash with brine (saturated aqueous NaCl) helps to break up emulsions and removes residual water from the organic layer.
Troubleshooting Guide
This section addresses common issues encountered during the purification of (prop-2-ynyloxymethyl)trifluoroborate reaction products.
Q1: My trifluoroborate product oiled out or failed to crystallize. What should I do?
This is a frequent issue, often caused by persistent impurities or residual solvent acting as an oiling agent.
-
Root Cause Analysis:
-
Purity: The crude product may be less than 90% pure, with impurities inhibiting lattice formation.
-
Solvent: Traces of a highly solubilizing solvent (like DMF or DMSO) may be present.
-
Water Content: For some non-polar trifluoroborates, excess water can be detrimental.
-
-
Solutions:
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring or sonicating the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether).[7]
-
Re-evaluate Solvent System: The initial choice for recrystallization may be suboptimal. Try an anti-solvent precipitation method: dissolve the oil in a minimum amount of a good solvent (e.g., acetone, acetonitrile) and slowly add a poor solvent (e.g., diethyl ether, hexanes) until persistent cloudiness appears, then cool.[4]
-
Ensure Anhydrous Conditions (Post-Workup): If the product is an oil, dissolve it in a solvent like dichloromethane, dry thoroughly with MgSO₄, filter, and concentrate again under high vacuum to remove all volatiles before re-attempting crystallization.
-
Q2: My final product is contaminated with unreacted boronic acid or boroxine impurities according to my NMR analysis.
This indicates either incomplete conversion of the starting boronic acid to the trifluoroborate or hydrolysis during workup.
-
Root Cause Analysis:
-
Incomplete Reaction: The initial formation of the trifluoroborate salt from the corresponding boronic acid may not have gone to completion.
-
Hydrolysis: Exposure to acidic conditions or prolonged contact with water can cause the trifluoroborate to hydrolyze back to the boronic acid.
-
-
Solutions:
-
Aqueous Base Wash: The most effective method is to dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and perform a liquid-liquid extraction with a mild basic solution (1M NaOH).[5][6] This converts the acidic boronic acid impurity into its water-soluble salt, which is removed in the aqueous layer.
-
Methanol Co-evaporation: Boric acid and some boronic acids can be removed by repeatedly dissolving the crude product in methanol and concentrating it via rotary evaporation. This process converts the boron impurities into their volatile methyl borate esters.[8]
-
Diethanolamine Adduct Formation: For stubborn boronic acid impurities that are not easily separated, a derivatization technique can be employed. Reacting the crude mixture with diethanolamine can precipitate the boronic acid as a stable adduct, which can then be filtered off.[9]
-
Q3: I am trying to purify the product of a Suzuki-Miyaura coupling, but it is contaminated with a homocoupled byproduct.
Homocoupling of the boronic acid/trifluoroborate reagent is a known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[10]
-
Root Cause Analysis:
-
Solutions:
-
Chromatography: Homocoupled byproducts often have significantly different polarity compared to the desired cross-coupled product. While column chromatography of trifluoroborates on silica gel can be challenging due to their polarity, it is often necessary in this case.[7][9]
-
Selective Recrystallization: Carefully screen different solvent systems. The difference in symmetry and polarity between the desired product and the homocoupled byproduct may allow for one to crystallize selectively, leaving the other in the mother liquor.
-
Caption: Decision tree for addressing common impurities in trifluoroborate products.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my final potassium trifluoroborate product?
A combination of techniques is recommended for comprehensive purity analysis.[]
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities.
-
¹⁹F NMR: A sharp singlet around -135 to -140 ppm is characteristic of the BF₃⁻ group and is a clear indicator of product formation.
-
¹¹B NMR: A broad signal around 3-6 ppm confirms the tetracoordinate boron species. This can help distinguish it from residual tri-coordinate boronic acids, which appear further downfield (~30 ppm).[5]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization in negative mode (ESI-), is used to confirm the exact mass of the trifluoroborate anion ([M-K]⁻).[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis, allowing for the separation and quantification of the main product from closely related impurities.[14]
Q2: Can I use standard silica gel column chromatography to purify my potassium (prop-2-ynyloxymethyl)trifluoroborate product?
Caution is advised. Due to their high polarity and ionic nature, potassium trifluoroborate salts often exhibit poor behavior on standard silica gel.[9]
-
Challenges: Compounds may stick irreversibly to the silica, fail to elute, or streak badly down the column, resulting in poor separation and low recovery.[7][9]
-
When to Use It: It should be considered a last resort when recrystallization fails. If you must use it, employ highly polar mobile phases (e.g., 10-20% methanol in dichloromethane).[6]
-
Alternatives: Reverse-phase chromatography (C18) is generally a much better option for these polar, salt-like molecules.
Q3: My reaction involves converting a boronic acid to the (prop-2-ynyloxymethyl)trifluoroborate in situ. Do I need to purify the intermediate trifluoroborate before the next step?
Generally, no. One of the major advantages of using trifluoroborates is that they can be generated from crude boronic acids and used directly.[15] The conversion is typically clean, and the subsequent purification of the final reaction product is often more efficient than purifying the intermediate salt. After the initial boronic acid synthesis (e.g., via lithiation/boronation), a simple workup followed by treatment with aqueous KHF₂ is usually sufficient to generate the trifluoroborate for the next reaction step.[15][16]
References
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. Available at: [Link]
-
Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Available at: [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 324. Available at: [Link]
-
Batey, R. A., & Quach, T. D. (2013). TETRABUTYLAMMONIUM (p-TOLYL)TRIFLUOROBORATE. Organic Syntheses, 90, 261. Available at: [Link]
-
Baran, P. S. (2014). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Challenging purification of organoboronic acids. Available at: [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]
-
Molander, G. A., & Dehmel, F. J. (2004). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 15(6), 863-868. Available at: [Link]
-
Khlebnikov, V. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Molander, G. A., & Dehmel, F. J. (2004). Accurate Mass Determination of Organotrifluoroborates. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Potassium alkynyltrifluoroborate synthesis. Available at: [Link]
-
University of Rochester. Workup Tricks: Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PubMed Central. Available at: [Link]
-
Begeezee. (2015). Purification of boronic acids?. Reddit. Available at: [Link]
-
Chemistry LibreTexts. (2021). Addition of Boron Hydrides to Alkenes. Organoboranes. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Available at: [Link]
-
Pu, L., et al. (2010). Preparation of Potassium Alkynylaryltrifluoroborates from Haloaryltrifluoroborates via Sonogashira Coupling Reaction. Organic Letters, 12(23), 5620-5623. Available at: [Link]
-
Reddit. (2023). Purification from boron residue. Available at: [Link]
-
Molander, G. A., & Hoag, B. P. (2002). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organometallics, 21(14), 2977-2979. Available at: [Link]
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Technical Support Center: Overcoming β-Hydride Elimination in Secondary Alkyltrifluoroborate Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most persistent challenges in modern cross-coupling chemistry: the suppression of β-hydride elimination during the Suzuki-Miyaura coupling of secondary alkyltrifluoroborates. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries regarding the use of secondary alkyltrifluoroborates and the challenges associated with them.
Q1: What are potassium secondary alkyltrifluoroborates, and why are they preferred over other boron reagents for these couplings?
Potassium alkyltrifluoroborates (R-BF₃K) are highly valuable coupling partners in Suzuki-Miyaura reactions.[1] Unlike their boronic acid counterparts, they are generally crystalline, bench-stable solids that are resistant to air and moisture, making them significantly easier to handle, store, and weigh accurately.[2][3][4][5] Their tetracoordinate boron center "masks" the reactivity of the carbon-boron bond, protecting it from premature degradation (such as protodeboronation) under various conditions.[4] This stability is crucial for achieving reproducible results in complex synthetic sequences.
Q2: What exactly is β-hydride elimination, and why is it such a significant problem with secondary alkyl groups?
β-hydride elimination is a common decomposition pathway for organometallic complexes.[6] In the context of a palladium-catalyzed cross-coupling, after the secondary alkyl group has been transferred to the palladium center (forming an LₙPd(Ar)(alkyl) intermediate), the reaction can proceed down one of two paths. The desired path is reductive elimination, which forms the C(sp²)-C(sp³) bond of the product.
However, if the alkyl group has a hydrogen atom on the carbon beta to the palladium atom (which all secondary alkyl groups except for cyclopropyl do), a competing pathway becomes available.[7] The palladium can abstract this β-hydrogen, forming a palladium-hydride species (Pd-H) and an alkene.[6][8] This process is kinetically facile and often outcompetes reductive elimination, leading to reduced yields and unwanted byproducts.[9][10]
Q3: How will I know if β-hydride elimination is occurring in my reaction? What are the tell-tale signs?
There are two primary signatures of β-hydride elimination in these couplings:
-
Low Yield of the Desired Product with Alkene Formation: You will observe poor conversion to your target molecule and the presence of the corresponding alkene derived from your secondary alkyl group.
-
Formation of an Isomerized Product: This is a more subtle but definitive sign. The palladium-hydride (Pd-H) species formed after elimination can re-insert into the alkene byproduct. This re-insertion can occur at the opposite end of the double bond, leading to the formation of a more stable primary alkyl-palladium intermediate. Subsequent reductive elimination then yields a linear, isomerized product. For example, when using an isopropyltrifluoroborate, you might observe the formation of the n-propylated arene alongside (or instead of) the desired isopropyl arene.[11][12]
Q4: What are the most critical experimental levers I can pull to favor reductive elimination over β-hydride elimination?
The outcome of this competition is not random; it is dictated by the kinetics of the two pathways. You can tip the balance in favor of the desired C-C bond formation by carefully controlling several factors:
-
Ligand Choice: This is arguably the most critical factor. Bulky, electron-rich phosphine ligands are essential. They accelerate the rate of reductive elimination while sterically hindering the conformation required for β-hydride elimination.[13]
-
Base and Solvent: The choice of base and solvent system is crucial for efficient transmetalation of the trifluoroborate without promoting side reactions.[14][15]
-
Temperature: Higher temperatures can sometimes favor β-hydride elimination. Optimization is key.
-
Substrate Sterics: Steric hindrance on the aryl electrophile or the alkyl nucleophile can influence the relative rates of the competing pathways.[11][12]
Section 2: Advanced Troubleshooting Guide
This section provides solutions to specific experimental failures, grounded in mechanistic principles.
Problem 1: My reaction has stalled. I have low conversion to any product and mostly see starting materials.
-
Possible Cause A: Inefficient Catalyst System. The rate of reductive elimination is too slow, allowing other decomposition pathways to dominate or the catalyst to die. The choice of ligand is paramount for coupling secondary alkyl groups.
-
Solution: Employ sterically demanding, electron-rich mono- or biarylphosphine ligands. These ligands promote the crucial reductive elimination step. While classic ligands like PPh₃ are ineffective, specialized ligands have proven highly successful.
-
Recommended Ligands:
-
Trialkylphosphines: Tri-tert-butylphosphine (t-Bu₃P) is a classic choice known to promote C-C bond formation.
-
Biarylphosphines (Buchwald-type): Ligands such as RuPhos and SPhos have demonstrated superior performance in coupling secondary alkyltrifluoroborates, even with challenging aryl chloride electrophiles.[16]
-
Adamantyl-based Phosphines: Dialkylphosphines bearing adamantyl groups (e.g., n-BuPAd₂) have also been identified through high-throughput screening as highly effective for suppressing isomerization.[11]
-
-
-
Possible Cause B: Poor Transmetalation Efficiency. The alkyltrifluoroborate is not being transferred to the palladium center effectively. This requires activation by a base.
-
Solution: Use a strong inorganic base in a biphasic solvent system. Cesium carbonate (Cs₂CO₃) is often the base of choice, providing excellent results.[5][11] A solvent system of toluene and water (e.g., 10:1 ratio) is commonly used to facilitate the interaction between the organic-soluble catalyst complex and the water-soluble activated borate salt.[11][16]
-
Problem 2: My main product is the wrong isomer! (e.g., I used cyclopentyl-BF₃K but I'm getting a linear pentenyl arene, or isopropyl-BF₃K gives n-propyl arene).
-
Cause: This is the classic signature of a β-hydride elimination/reinsertion cascade.[12] The palladium eliminates a hydride from your secondary alkyl group to form an alkene, and then the resulting palladium-hydride re-adds to that alkene in a different position (typically to form a less sterically hindered primary alkyl-palladium species) before reductive elimination occurs.
-
Solution 1: Optimize Your Ligand. This isomerization is highly dependent on the ligand's steric profile. A ligand that is too small will not sufficiently accelerate reductive elimination, giving the elimination/reinsertion process time to occur.
-
Solution 2: Evaluate Substrate Sterics. Highly sterically hindered aryl electrophiles (e.g., those with ortho-substituents) can slow down the final reductive elimination step, providing a larger window for the isomerization to occur.[11]
-
Action: While you often cannot change your substrate, be aware that more hindered partners may require more forceful conditions (e.g., a bulkier ligand or slightly adjusted temperature) to favor the direct coupling pathway.
-
Section 3: Visual Guides & Experimental Protocols
The Mechanistic Crossroads: Reductive Elimination vs. β-Hydride Elimination
The diagram below illustrates the critical decision point for the palladium intermediate. The desired productive cycle is driven by fast reductive elimination, while the competing β-hydride elimination pathway leads to unwanted byproducts and isomerization.
Caption: The catalytic cycle crossroads for a secondary alkyl coupling.
Table 1: Ligand Selection Guide for Suppressing Isomerization
This table summarizes the performance of various phosphine ligands in the coupling of potassium isopropyltrifluoroborate with different aryl chlorides, highlighting the crucial impact of ligand choice on product selectivity.
| Ligand | Aryl Electrophile | Yield (%) | Ratio (iso-propyl : n-propyl) | Reference |
| n-BuPAd₂ | 4-chlorotoluene | 85 | >98 : 2 | [11][12] |
| t-Bu₃P | 4-chlorotoluene | 82 | 93 : 7 | [11][12] |
| t-Bu₂PPh | 4-chlorotoluene | 75 | 89 : 11 | [11][12] |
| RuPhos | 4-chlorobenzonitrile | 92 | >95 : 5 | [4] |
| SPhos | 4-chlorobenzonitrile | 88 | >95 : 5 | [16] |
Data is representative and compiled from cited literature. Actual results may vary based on specific substrate and conditions.
Protocol: General Procedure for Suzuki-Miyaura Coupling of a Secondary Alkyltrifluoroborate with an Aryl Chloride
This protocol provides a robust starting point for your experiments, incorporating best practices to minimize β-hydride elimination.
Reagents & Equipment:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., RuPhos or n-BuPAd₂)
-
Potassium Secondary Alkyltrifluoroborate
-
Aryl Chloride
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Degassed Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add Pd(OAc)₂ (2 mol%), the phosphine ligand (3-4 mol%), the aryl chloride (1.0 equiv), and the potassium secondary alkyltrifluoroborate (1.3 equiv).
-
Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution with respect to the aryl chloride) via syringe.
-
Degassing: Sparge the resulting suspension with argon for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Base Addition: In a separate vial, dissolve Cs₂CO₃ (3.0 equiv) in the required amount of degassed water (e.g., for a 10:1 Toluene/H₂O ratio). Add the aqueous base solution to the reaction flask via syringe.
-
Heating: Seal the flask and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or GC-MS by periodically taking small aliquots. Reactions are typically complete within 18-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary-alkylated arene.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alkyltrifluoroborates in Cross-Coupling Reactions. BenchChem.
-
Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. ACS Publications. [Link]
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Wang, C., et al. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]
-
van den Hoogenband, A., et al. (2009). Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. ChemInform. [Link]
-
Daugulis, O. (n.d.). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. University of Houston. [Link]
-
JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Wikipedia. [Link]
-
Gutierrez, O., et al. (2020). Recent developments in nickel-catalyzed intermolecular dicarbofunctionalization of alkenes. Organic & Biomolecular Chemistry. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
ResearchGate. (n.d.). Beta-Hydride elimination. ResearchGate. [Link]
-
Chelucci, G. (2008). Suzuki–Miyaura Cross‐Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Scilit. [Link]
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. [Link]
-
Ghaffari, B., et al. (2025). Aminative Suzuki-Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. Angewandte Chemie International Edition. [Link]
-
Britton, J., et al. (2020). Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. ETH Zurich Research Collection. [Link]
-
Liu, Y., et al. (2022). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. Nature Communications. [Link]
-
Quora. (2021). How to prevent beta hydride elimination. Quora. [Link]
-
Limmert, M. E., et al. (2008). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
YouTube. (2020). PART 12(D): BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM. YouTube. [Link]
-
Zhang, Z-Q., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Aronica, L. A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
-
Chemistry LibreTexts. (2023). 13.6.1: Metal Alkyls. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
Sources
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- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. researchgate.net [researchgate.net]
Navigating the Nuances of Potassium (Prop-2-ynyloxymethyl)trifluoroborate Reactivity: A Technical Support Guide
Welcome to the technical support center for potassium (prop-2-ynyloxymethyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern the reactivity of this compound, particularly concerning the critical role of the solvent system. This resource is structured to anticipate and address the practical challenges you may encounter, ensuring your experiments are both successful and reproducible.
Introduction: The Advantage of Potassium (Prop-2-ynyloxymethyl)trifluoroborate
Potassium (prop-2-ynyloxymethyl)trifluoroborate belongs to the class of air- and moisture-stable organotrifluoroborate salts, which have emerged as superior alternatives to the more sensitive boronic acids and esters in Suzuki-Miyaura cross-coupling reactions.[1][2] Their stability allows for easier handling and storage, while their reactivity can be precisely controlled under specific reaction conditions. The (prop-2-ynyloxymethyl) moiety introduces a valuable functional handle—a terminal alkyne—for subsequent transformations, making this reagent particularly useful in the synthesis of complex molecules.
The key to unlocking the potential of this reagent lies in understanding its activation mechanism. The trifluoroborate salt itself is unreactive in the catalytic cycle. It must first undergo slow hydrolysis to the corresponding boronic acid, which then participates in the transmetalation step with the palladium catalyst.[3] The choice of solvent system is paramount as it directly influences the rate of this hydrolysis, the solubility of the reactants, and the stability of the catalytic species.
Troubleshooting Guide: Optimizing Your Reactions
This section is designed to address common issues encountered during the use of potassium (prop-2-ynyloxymethyl)trifluoroborate in cross-coupling reactions. The question-and-answer format provides direct solutions to specific experimental challenges.
Q1: My Suzuki-Miyaura reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the outcome?
A1: A stalled or incomplete reaction is a frequent challenge. The root cause often lies in one of three areas: inefficient hydrolysis of the trifluoroborate, poor solubility of reactants, or catalyst deactivation. The solvent system plays a crucial role in all three.
Insight into the Issue: The hydrolysis of the R-BF₃K salt to the active R-B(OH)₂ species is a critical prerequisite for transmetalation.[3] If this step is too slow, the catalytic cycle will be impeded. Furthermore, all components of the reaction—the trifluoroborate salt, the aryl halide, the base, and the catalyst—must have adequate solubility in the chosen solvent for the reaction to proceed efficiently.
Troubleshooting Steps:
-
Evaluate Your Solvent System: For the cross-coupling of primary C(sp³)-hybridized trifluoroborates like potassium (prop-2-ynyloxymethyl)trifluoroborate, a biphasic solvent system is often optimal. A mixture of an organic solvent and water is necessary to facilitate both the dissolution of the organic coupling partner and the hydrolysis of the trifluoroborate salt.
-
Recommended Starting Point: A 10:1 mixture of toluene/H₂O is a robust starting point for many primary alkyltrifluoroborates.[4]
-
Alternative Systems: If solubility is an issue, consider THF/H₂O (typically in a 9:1 ratio), which can be effective for a range of trifluoroborates.[5] For certain substrates, alcoholic co-solvents like i-PrOH/H₂O have also proven successful.[1]
-
-
Optimize the Base: The choice of base is critical for promoting the reaction and influencing the hydrolysis rate.
-
Check Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are of high quality.
-
Effective Catalyst Systems: A combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as RuPhos is a powerful catalyst system for the coupling of primary alkyltrifluoroborates with aryl chlorides.[4]
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Potassium (Prop-2-ynyloxymethyl)trifluoroborate with an Aryl Chloride
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium (prop-2-ynyloxymethyl)trifluoroborate (1.1 equiv), and potassium carbonate (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %) in degassed toluene.
-
Add the catalyst solution to the reaction vial, followed by degassed water to achieve a 10:1 toluene/H₂O mixture (final concentration of the aryl chloride is typically 0.1-0.2 M).
-
Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: I am observing significant protodeboronation of my trifluoroborate salt. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that leads to the formation of the corresponding hydrocarbon and reduces the yield of the desired cross-coupled product.
Insight into the Issue: This side reaction is often competitive with the desired cross-coupling. The rate of protodeboronation can be influenced by the reaction conditions, particularly the presence of acidic protons and elevated temperatures. The stability of the organoboron species is also a factor.
Troubleshooting Steps:
-
Ensure Anhydrous Solvents (When Appropriate): While water is necessary for the hydrolysis of the trifluoroborate, excessive water or acidic impurities can promote protodeboronation. Use freshly distilled or commercially available anhydrous organic solvents.
-
Control the Hydrolysis Rate: The "slow release" of the boronic acid from the trifluoroborate is a key advantage of these reagents, as it keeps the concentration of the more reactive boronic acid low, minimizing side reactions.[3] If you suspect rapid hydrolysis followed by decomposition, consider lowering the reaction temperature.
-
Use a Non-Protic Co-Solvent: If the reaction tolerates it, switching to a solvent system with a less protic character may help. However, for trifluoroborates, a protic component is generally required for hydrolysis. The balance is key.
Frequently Asked Questions (FAQs)
Q: Is the propargyl group stable under the reaction conditions?
A: The propargyl ether linkage is generally stable under the basic conditions of the Suzuki-Miyaura reaction. However, terminal alkynes can sometimes interact with palladium catalysts. While this is the basis for other reactions like the Sonogashira coupling, under the conditions optimized for Suzuki-Miyaura coupling of C(sp³)-trifluoroborates, the propargyl group is expected to remain intact. Avoid strongly acidic workup conditions, as this can lead to the degradation of the propargyl ether.
Q: Can I use other palladium catalysts or ligands?
A: Yes, while Pd(OAc)₂/RuPhos is a highly effective system, other catalysts can be successful. For example, PdCl₂(dppf) has been used for the coupling of other primary alkyltrifluoroborates.[6] The optimal choice of ligand is often substrate-dependent, and screening of different ligands may be necessary for particularly challenging substrates.
Q: My product is difficult to purify. Are there any suggestions?
A: The inorganic byproducts from the reaction are generally easy to remove with an aqueous workup. If you are having difficulty separating your product from organic byproducts, consider optimizing the reaction conditions to improve selectivity. Lowering the reaction temperature or changing the base can sometimes minimize the formation of side products. Re-crystallization can also be an effective purification technique if your product is a solid.
Q: What is the effect of different solvents on the reaction?
A: The solvent system has a profound impact on the reaction. The following table summarizes the general effects of commonly used solvent systems for the coupling of functionalized alkyltrifluoroborates:
| Solvent System | Typical Ratio (Organic:Water) | Key Characteristics & Considerations |
| Toluene/H₂O | 10:1 | Excellent for many primary alkyltrifluoroborates, particularly with aryl chloride electrophiles. Good balance of solubility for organic substrates and water for hydrolysis.[4] |
| THF/H₂O | 9:1 | THF is a more polar organic solvent than toluene, which can improve the solubility of more polar substrates. A very common and effective system for a wide range of trifluoroborates.[5] |
| i-PrOH/H₂O | 2:1 | The alcoholic co-solvent can aid in the dissolution of all components and may influence the rate of hydrolysis. Has been shown to be effective for alkenyltrifluoroborates.[1] |
| DMF or MeCN (with water) | Varies | Highly polar aprotic solvents can be useful for solubilizing very polar substrates, but their role can be complex and may influence selectivity in some cases.[7] |
References
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Dreher, S. D., et al. (2008). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 73(15), 6062–6065.
- Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138.
- Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for the Suzuki-Miyaura Cross-Coupling of Primary Alkyltrifluoroborates With Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075.
- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(18), 7431–7441.
- Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates With Aryl Chlorides. Journal of Organic Chemistry, 71(15), 5743-5747.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135-2138.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Ito, T. (2001).
- Carrow, B. P., & Hartwig, J. F. (2011). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Journal of the American Chemical Society, 133(8), 2116–2119.
- Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2009). Suzuki—Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic letters, 10(11), 2135–2138.
- Bode, J. W. (2011). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). Chimia, 65(4), 244-247.
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Neufeldt, S. R., & Sanford, M. S. (2012). The Effect of Solvent on the Selectivity of Palladium-Catalyzed C−H Bond Functionalization. The Journal of Organic Chemistry, 77(23), 11746–11755.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
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- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Propargylic Suzuki-Miyaura Coupling by SciPROP-Iron Catalyst [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Precision Propargylic Substitution Reaction: Pd-Catalyzed Suzuki-Miyaura Coupling of Nonactivated Propargylamines with Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper handling and long-term storage of potassium (prop-2-ynyloxymethyl)trifluoroborate
This guide provides comprehensive technical support for the proper handling, long-term storage, and use of potassium (prop-2-ynyloxymethyl)trifluoroborate. It is designed for researchers, scientists, and drug development professionals to ensure the integrity of the reagent and the success of their experiments.
Frequently Asked Questions (FAQs)
What is potassium (prop-2-ynyloxymethyl)trifluoroborate and what are its primary advantages?
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a crystalline, air- and moisture-stable organoboron compound.[1] Its primary advantage over corresponding boronic acids is its enhanced stability, which simplifies handling and storage.[1][2] Organotrifluoroborates are tetracoordinate boron species, a feature that masks the reactivity of the carbon-boron bond, rendering them as protected forms of boronic acids.[1] This stability allows for a "slow release" of the active boronic acid under reaction conditions, which can minimize common side reactions like protodeboronation.
How should I handle potassium (prop-2-ynyloxymethyl)trifluoroborate upon receiving it?
Upon receipt, the compound should be stored in its original, tightly sealed container.[3] It is advisable to handle the compound in a well-ventilated area or a fume hood.[3] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times to avoid skin and eye contact.[3][4]
What are the recommended long-term storage conditions for this reagent?
For long-term storage, the container should be kept securely sealed in a cool, dry place, protected from environmental extremes.[3] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[5] While many organotrifluoroborates are stable for months on the benchtop, for optimal longevity, storage in a desiccator or a controlled low-humidity environment is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (e.g., room temperature) | Prevents potential thermal decomposition over extended periods. |
| Atmosphere | Dry | Although stable to moisture, minimizing exposure to humidity is best practice for all reagents. |
| Light | Protected from direct light | While not explicitly stated for this compound, protection from light is a general good practice for complex organic molecules. |
| Container | Tightly sealed original container | Prevents contamination and exposure to atmospheric moisture.[3] |
Is the propargyl ether moiety stable during storage and typical cross-coupling reactions?
The propargyl ether group is generally stable under neutral and basic conditions, which are common in Suzuki-Miyaura cross-coupling reactions.[6] However, it can be susceptible to cleavage under strong acidic conditions.[6] Therefore, it is crucial to avoid acidic environments during both storage and reaction workup to maintain the integrity of the molecule.
Troubleshooting Guide
This section addresses common issues that may arise during the use of potassium (prop-2-ynyloxymethyl)trifluoroborate in chemical reactions, particularly in Suzuki-Miyaura cross-coupling.
Issue 1: Low or no yield of the desired cross-coupled product.
-
Potential Cause A: Inefficient Hydrolysis of the Trifluoroborate
-
Explanation: The active nucleophile in the Suzuki-Miyaura reaction is the boronic acid, which is generated in situ from the hydrolysis of the trifluoroborate salt.[7] If this hydrolysis is too slow or incomplete, the concentration of the active boronic acid will be insufficient for efficient catalytic turnover.
-
Solution:
-
Ensure sufficient water is present: The reaction medium typically requires a certain amount of water to facilitate hydrolysis.[7]
-
Optimize the base: The choice and amount of base can influence the rate of hydrolysis.
-
Consider the solvent system: The solubility of the trifluoroborate salt can impact its hydrolysis rate. Experiment with different solvent mixtures to ensure adequate solubility.[8]
-
-
-
Potential Cause B: Protodeboronation of the in situ generated boronic acid
-
Explanation: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to a deboronated byproduct and reduced yield.
-
Solution:
-
Control the pH: Both acidic and basic conditions can promote protodeboronation. The rate is often minimized at a neutral pH.
-
Choose the appropriate base: The nature of the base is critical.
-
"Slow-release" strategy: The inherent property of organotrifluoroborates to slowly release the boronic acid helps to keep its concentration low, thus minimizing protodeboronation.[7]
-
-
-
Potential Cause C: Catalyst deactivation
-
Explanation: The palladium catalyst can be deactivated through various pathways.
-
Solution:
-
Degas the reaction mixture: Ensure that the reaction is thoroughly deoxygenated before adding the palladium catalyst.
-
Use appropriate ligands: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the cross-coupling reaction.
-
-
Issue 2: Formation of significant side products.
-
Potential Cause A: Homocoupling of the organotrifluoroborate
-
Explanation: Oxidative homocoupling of the boronic acid can occur, leading to the formation of a symmetrical biaryl byproduct.
-
Solution:
-
Rigorous deoxygenation: This side reaction is often promoted by the presence of oxygen.
-
Optimize reaction conditions: Adjusting the temperature, reaction time, and catalyst loading can help to favor the desired cross-coupling pathway.
-
-
-
Potential Cause B: Reaction with the propargyl group
-
Explanation: Under certain conditions, the terminal alkyne of the propargyl group can undergo side reactions.
-
Solution:
-
Screen reaction conditions: If side reactions involving the alkyne are suspected, screen different catalysts, ligands, and bases that are known to be compatible with terminal alkynes.
-
Protecting group strategy: In complex syntheses, it may be necessary to protect the terminal alkyne if it is found to be reactive under the desired cross-coupling conditions.
-
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using potassium (prop-2-ynyloxymethyl)trifluoroborate in a Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison for C-C Bond Formation: Potassium (prop-2-ynyloxymethyl)trifluoroborate vs. Boronic Acids in Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular construction, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Its power lies in the efficient creation of carbon-carbon bonds, the very backbone of organic molecules. At the heart of this transformation are organoboron reagents, which serve as the nucleophilic partner. For decades, boronic acids have been the reigning champions in this field. However, their inherent instability presents significant challenges in modern, high-throughput synthetic environments.
This guide provides an in-depth, objective comparison between traditional boronic acids and a superior alternative: potassium (prop-2-ynyloxymethyl)trifluoroborate. We will delve into the fundamental chemical principles governing their stability and reactivity, present supporting experimental data, and provide detailed protocols to demonstrate the practical advantages of this next-generation reagent.
Part 1: The Incumbent Reagent - A Critical Look at Boronic Acids
Boronic acids (R-B(OH)₂) have been the workhorses of Suzuki-Miyaura coupling for good reason. A vast library of these compounds is commercially available, and they have been successfully employed in countless syntheses.[1] However, their utility is hampered by significant, well-documented stability issues that can compromise reproducibility and efficiency.
The core of the problem lies in the electron-deficient, trigonal planar boron center. This vacancy makes the C-B bond susceptible to cleavage, a process known as protodeboronation , where the boron group is replaced by a proton from a solvent or trace acid/base, rendering the reagent inactive.[2][3] This undesired side reaction is a frequent complication in coupling reactions that utilize boronic acids.[2]
Furthermore, boronic acids readily undergo dehydration to form cyclic trimeric anhydrides called boroxines .[4] This equilibrium between the monomeric acid and the trimeric boroxine means that the precise stoichiometry of the active reagent can be uncertain, complicating reaction optimization and scale-up. Their sensitivity to air and moisture often necessitates stringent handling and storage conditions, and purification can be challenging.[5]
Part 2: The Challenger - Stability and Performance of Potassium Organotrifluoroborates
Potassium organotrifluoroborates ([R-BF₃]K) have emerged as a powerful solution to the limitations of boronic acids.[6][7] Specifically, potassium (prop-2-ynyloxymethyl)trifluoroborate offers a unique combination of a stable C-B bond and a versatile functional handle in the propargyl group.
The key to their stability is the tetracoordinate, anionic boron center. The formation of a stable salt with three strongly electron-withdrawing fluorine atoms satisfies the boron's Lewis acidity, resulting in a robust, crystalline solid.[2] These reagents are generally stable to air and moisture, can be stored indefinitely on the bench-top, and are weighed out with ease and precision.[6][8] This inherent stability makes them far less prone to protodeboronation compared to their boronic acid counterparts.[6][9]
In the Suzuki-Miyaura catalytic cycle, the trifluoroborate acts as a protected form of the boronic acid. Under the basic reaction conditions, it undergoes slow, controlled hydrolysis to release the reactive boronic acid in situ.[2] This "slow-release" mechanism maintains a low, steady concentration of the active boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[2]
Part 3: Head-to-Head Comparison: A Data-Driven Analysis
The advantages of potassium (prop-2-ynyloxymethyl)trifluoroborate over its analogous boronic acid are not merely theoretical. They translate into tangible benefits in experimental design and outcome.
Qualitative Comparison: Stability and Handling
| Feature | Boronic Acids | Potassium (prop-2-ynyloxymethyl)trifluoroborate | Causality |
| Physical State | Often amorphous or oily solids | Crystalline, free-flowing solids | The ionic, salt-like nature of trifluoroborates promotes crystallinity. |
| Air & Moisture Stability | Poor; prone to decomposition and boroxine formation[4] | Excellent; can be handled on the bench-top without special precautions[6][8] | The tetracoordinate boron center in the trifluoroborate is less Lewis acidic and not susceptible to dehydration. |
| Storage | Often requires refrigeration or inert atmosphere | Indefinite storage at room temperature is typical[6] | Reduced reactivity towards atmospheric moisture and oxygen. |
| Stoichiometry | Can be uncertain due to equilibrium with boroxine | Precise and well-defined as a monomeric salt[6] | The stable, monomeric structure ensures accurate reagent measurement. |
| Handling | Can be difficult to handle and weigh accurately | Easy to handle and weigh accurately | Crystalline nature allows for straightforward manipulation. |
| Propensity for Protodeboronation | High, especially with sensitive substrates or under basic conditions[2] | Significantly lower due to the robust C-B bond[6][9] | The electron-rich, tetracoordinate boron center stabilizes the C-B bond against protonolysis. |
Visualization of Structural Differences
The fundamental difference in stability can be visualized by comparing the structures of a boronic acid, its dehydrated boroxine trimer, and the stable trifluoroborate salt.
Caption: Structural comparison of boronic acid, its boroxine trimer, and the stable trifluoroborate salt.
Quantitative Comparison: Suzuki-Miyaura Cross-Coupling Performance
The following data, adapted from seminal work by Molander et al., demonstrates the high efficiency of potassium alkoxymethyltrifluoroborates in cross-coupling with challenging aryl chloride electrophiles. Aryl chlorides are often preferred in industrial processes due to their lower cost compared to bromides or iodides, but they are notoriously less reactive.
| Entry | Aryl Chloride | Alkoxymethyltrifluoroborate | Product | Yield (%) |
| 1 | 4-Chloroanisole | K[(MOMO)CH₂BF₃] | 4-MeO-C₆H₄-CH₂OMOM | 94 |
| 2 | 4-Chlorobenzonitrile | K[(MOMO)CH₂BF₃] | 4-CN-C₆H₄-CH₂OMOM | 91 |
| 3 | 2-Chloropyridine | K[(MOMO)CH₂BF₃] | 2-(MOMO-CH₂)-Pyridine | 80 |
| 4 | 4-Chloroanisole | K[(BnO)CH₂BF₃] | 4-MeO-C₆H₄-CH₂OBn | 96 |
| 5 | 4-Chlorobenzonitrile | K[(BnO)CH₂BF₃] | 4-CN-C₆H₄-CH₂OBn | 99 |
Reaction Conditions: 2 mol % Pd(OAc)₂, 4 mol % RuPhos, K₂CO₃, toluene/H₂O, 110 °C.
These high yields with difficult substrates underscore the superior reactivity profile of the trifluoroborate reagents under optimized conditions.
Part 4: Practical Application & Experimental Protocols
To translate these concepts into practice, we provide detailed, step-by-step protocols for the synthesis of potassium (prop-2-ynyloxymethyl)trifluoroborate and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 1: Synthesis of Potassium (prop-2-ynyloxymethyl)trifluoroborate
This procedure is adapted from the general method for synthesizing alkoxymethyltrifluoroborates developed by Molander et al. The synthesis relies on a straightforward Sₙ2 displacement reaction.
Caption: Workflow for the synthesis of potassium (prop-2-ynyloxymethyl)trifluoroborate.
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add propargyl alcohol (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the sodium alkoxide. The reaction is exothermic and produces H₂ gas, necessitating careful addition and proper ventilation.
-
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Sₙ2 Displacement: In a separate flask, dissolve potassium bromomethyltrifluoroborate (1.2 equiv) in anhydrous dimethylformamide (DMF).
-
Add the freshly prepared sodium propargyloxide solution dropwise to the DMF solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Causality: The propargyloxide anion acts as a nucleophile, displacing the bromide from the bromomethyltrifluoroborate to form the desired C-O bond. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.
-
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the solvents under reduced pressure. The crude product can be purified by recrystallization, typically from an acetone/diethyl ether mixture, to yield the product as a white, crystalline solid.
Experimental Protocol 2: Suzuki-Miyaura Coupling with an Aryl Chloride
This protocol details a general procedure for the cross-coupling of potassium (prop-2-ynyloxymethyl)trifluoroborate with a representative aryl chloride.
Sources
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- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 7. Suzuki Coupling [organic-chemistry.org]
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- 9. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Organotrifluoroborates and Organostannanes for Carbon-Carbon Bond Formation
For the Modern Chemist: Navigating the Landscape of Cross-Coupling Reagents
In the relentless pursuit of molecular innovation, the formation of carbon-carbon (C-C) bonds remains a cornerstone of synthetic chemistry, particularly within pharmaceutical and materials science. Among the plethora of methodologies, palladium-catalyzed cross-coupling reactions have ascended to prominence, with the Suzuki-Miyaura and Stille couplings being two of the most powerful tools in the synthetic chemist's arsenal. At the heart of these transformations lie the nucleophilic coupling partners: organoboron and organotin compounds. This guide offers an in-depth, objective comparison of potassium organotrifluoroborates, a modern and increasingly popular class of organoboron reagents, and the classical organostannanes. We will delve into their respective performance, mechanistic nuances, and practical considerations, supported by experimental insights to empower researchers in making informed decisions for their synthetic endeavors.
The Rise of Organotrifluoroborates: A Paradigm of Stability and Versatility
Potassium organotrifluoroborates have emerged as highly attractive alternatives to traditional boronic acids and esters in Suzuki-Miyaura cross-coupling reactions.[1][2] Their growing popularity stems from a unique combination of stability, ease of handling, and broad functional group tolerance, addressing many of the inherent limitations of their predecessors.
Inherent Stability and Ease of Handling:
Organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][3] This contrasts sharply with boronic acids, which can be prone to dehydration to form cyclic boroxines, complicating stoichiometry, and are susceptible to protodeboronation.[1][4] The tetracoordinate nature of the boron atom in organotrifluoroborates, securely bonded to three electronegative fluorine atoms, imparts this exceptional stability, allowing for long-term storage at room temperature without special precautions.[1][5]
Enhanced Reactivity and Broad Scope:
Beyond their stability, organotrifluoroborates often exhibit superior reactivity in cross-coupling reactions.[6] They have been successfully employed with a wide array of coupling partners, including aryl, heteroaryl, alkenyl, alkynyl, and alkyl trifluoroborates.[6][7] This versatility makes them invaluable for the synthesis of complex molecules. For instance, in the synthesis of fluorescent nucleosides, a switch from an indoloboronic acid to the corresponding organotrifluoroborate resulted in a significant yield improvement from 37% to 60%.[6]
The general catalytic cycle for the Suzuki-Miyaura coupling involving organotrifluoroborates is depicted below. A key step is the hydrolysis of the trifluoroborate to the corresponding boronic acid, which then participates in the transmetalation step.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with organotrifluoroborates.
Organostannanes: The Workhorse of Stille Coupling
The Stille reaction, which utilizes organostannanes as the nucleophilic partner, has long been a reliable and versatile method for C-C bond formation.[9][10] Its key strengths lie in the mild reaction conditions and exceptional tolerance of a wide variety of functional groups.
Broad Applicability and Functional Group Tolerance:
Organostannanes are compatible with a vast range of functional groups, including esters, amides, ketones, and aldehydes, which can be problematic in other coupling reactions. They are also stable to both air and moisture, and many are commercially available or readily synthesized.[10] The Stille coupling is effective for a wide scope of coupling partners, including aryl, vinyl, and acyl halides or pseudo-halides.[11]
Toxicity and Stoichiometric Tin Waste: The Major Drawbacks:
The primary and most significant disadvantage of the Stille coupling is the high toxicity of organotin compounds.[9][12] Organostannanes, particularly trialkyltin halides, are neurotoxic and their effects can be cumulative.[13][14] This necessitates careful handling and stringent purification procedures to remove toxic tin byproducts from the final product, which can be challenging due to their lipophilic nature.[12][15] The generation of stoichiometric amounts of tin waste also presents environmental concerns.[16]
The catalytic cycle of the Stille reaction is illustrated below. A key feature is that it does not typically require a base for the transmetalation step.
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A Researcher's Guide to Alkyne Reagents in Click Chemistry: A Comparative Analysis Beyond Potassium (prop-2-ynyloxymethyl)trifluoroborate
In the landscape of modern chemical biology, drug development, and materials science, click chemistry stands out for its efficiency and reliability in covalently linking molecular entities.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, and its bioorthogonal counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), have become indispensable tools.[1][2] The choice of the alkyne-bearing reagent is critical and dictates the reaction's kinetics, biocompatibility, and the physicochemical properties of the final conjugate.
This guide provides an in-depth comparison of alternative click chemistry reagents to the commonly used potassium (prop-2-ynyloxymethyl)trifluoroborate. We will delve into the nuances of both CuAAC and SPAAC-compatible alkynes, offering experimental insights to guide your selection process.
The Benchmark: Potassium (prop-2-ynyloxymethyl)trifluoroborate in CuAAC
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a popular reagent for CuAAC due to its notable stability and ease of handling. Unlike many boronic acids, which can be prone to degradation, organotrifluoroborate salts are generally air- and moisture-stable crystalline solids that can be stored for extended periods.[3] This stability simplifies experimental setup and enhances reproducibility.
However, the reliance on a copper catalyst in CuAAC reactions involving this and other terminal alkynes presents a significant drawback for in vivo applications due to the cytotoxicity of copper.[4][5] This limitation has spurred the development of copper-free click chemistry alternatives.
Alternatives for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While potassium (prop-2-ynyloxymethyl)trifluoroborate is a reliable choice, a variety of other terminal alkynes can be employed in CuAAC. The selection of a suitable alkyne is often dictated by the specific requirements of the application, such as solubility and the nature of the molecule to be functionalized. Many simple terminal alkynes are commercially available or can be readily synthesized. The primary considerations when choosing a terminal alkyne for CuAAC are its stability under the reaction conditions and its potential for non-specific interactions.
The Rise of Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, SPAAC has emerged as a powerful alternative for bioconjugation in living systems.[6][7] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst. The relief of ring strain provides the driving force for this bioorthogonal reaction.[8][9]
A Comparative Analysis of Key SPAAC Reagents
A diverse array of strained cyclooctynes have been developed, each with unique properties. The choice between them is a nuanced decision based on the specific experimental context.[10]
DBCO and its derivatives are among the most widely used and highly reactive cyclooctynes for SPAAC.[4] Their fused bicyclic structure imparts significant ring strain, leading to rapid reaction kinetics with azides.[4]
-
Advantages: High reactivity, thermal stability, and commercial availability with a variety of linkers.[4]
-
Disadvantages: Can be bulky, which may lead to steric hindrance, and their hydrophobicity can sometimes cause issues with solubility and non-specific binding in aqueous biological systems.[11][12]
BCN is another popular cyclooctyne known for its balance of high reactivity and smaller size compared to DBCO.[13][14]
-
Advantages: Its smaller size can be beneficial when minimizing perturbation to a biomolecule is crucial.[4] BCN-containing oligonucleotides have been shown to be more polar than their DBCO-containing counterparts.[15]
-
Disadvantages: Generally exhibits slower reaction kinetics than DBCO.[10]
The introduction of fluorine atoms adjacent to the alkyne in DIFO derivatives activates the triple bond through inductive effects, enhancing the reaction rate.[4][9]
-
Advantages: Increased reactivity compared to non-fluorinated analogues.[9]
-
Disadvantages: The synthesis of DIFO reagents can be more complex.
BARAC is a highly reactive cyclooctyne with exceptional reaction kinetics.[11]
-
Advantages: Very fast reaction rates.[16]
-
Disadvantages: Can be less stable than other cyclooctynes, which may limit its utility in some applications.[16]
To address the hydrophobicity issues of some cyclooctynes, more hydrophilic derivatives have been developed. DIMAC, synthesized from a glucose analogue, is one such example.[12]
-
Advantages: Superior polarity and water solubility, which can reduce non-specific binding and improve the sensitivity of azide detection in biological systems.[12]
-
Disadvantages: The synthesis can be more involved compared to simpler cyclooctynes.
Quantitative Comparison of SPAAC Reagents
The following table summarizes the key performance metrics of various SPAAC reagents.
| Reagent Family | Example | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctynes | DBCO/DIBAC | ~0.1 - 1.0 | High reactivity, widely used, can be hydrophobic.[10][16] |
| Bicyclononynes | BCN | ~0.01 - 0.1 | Smaller size, less hydrophobic than DBCO, moderate reactivity.[13][16] |
| Biarylazacyclooctynones | BARAC | > 1.0 | Very high reactivity, but can have lower stability.[11][16] |
| Hydrophilic Cyclooctynes | DIMAC | Similar to other cyclooctynes | Enhanced water solubility, reduced non-specific binding.[12] |
Note: Reaction rates can be influenced by the specific azide reactant and the solvent system used.[10][17]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for a CuAAC reaction. Optimization of reactant concentrations, solvent, and reaction time may be necessary for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule (e.g., a terminal alkyne) in a suitable solvent (e.g., DMSO, DMF, or water/t-butanol mixture).
-
Prepare a stock solution of the azide-containing molecule in the same solvent.
-
Prepare a stock solution of a copper(I) source. This can be generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[2]
-
Prepare a stock solution of a copper-coordinating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and alkyne solutions.
-
Add the copper-coordinating ligand.
-
Initiate the reaction by adding the copper(I) source (or the copper(II) salt followed by the reducing agent).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, precipitation, or extraction.
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for a copper-free click reaction using a strained cyclooctyne.
-
Reagent Preparation:
-
Prepare a stock solution of the strained cyclooctyne (e.g., DBCO-acid or BCN-derivative) in a biocompatible solvent (e.g., DMSO or PBS).
-
Prepare a stock solution of the azide-containing molecule in the same solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and strained cyclooctyne solutions.
-
-
Reaction Conditions:
-
Work-up and Purification:
-
For in vitro reactions, the product can be purified by methods such as HPLC or dialysis. For labeling in biological systems, excess reagents may be removed by washing steps.
-
Visualizing the Chemistry
Chemical Structures of Key Alkyne Reagents
Caption: Structures of a representative CuAAC reagent and common SPAAC reagents.
Reaction Mechanisms
Caption: Simplified mechanisms of CuAAC and SPAAC reactions.
Decision-Making Workflow for Alkyne Reagent Selection
Caption: A workflow to guide the selection of an appropriate alkyne reagent.
Conclusion
The selection of an alkyne reagent for click chemistry is a critical decision that significantly impacts experimental outcomes. While potassium (prop-2-ynyloxymethyl)trifluoroborate remains a valuable tool for CuAAC due to its stability, the field has expanded to offer a wide array of alternatives, particularly for copper-free SPAAC reactions. The choice between reagents like DBCO, BCN, and their more specialized derivatives should be guided by a careful consideration of the required reaction kinetics, the tolerance for steric bulk and hydrophobicity, and the overall biocompatibility of the system. By understanding the distinct advantages and disadvantages of each class of alkyne, researchers can harness the full power of click chemistry for their specific applications in drug discovery, diagnostics, and materials science.
References
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Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Palladium-Catalyzed Cross-Coupling of Potassium Alkynyltrifluoroborates with Aryl Halides or Triflates. The Journal of Organic Chemistry, 67(23), 8416–8423. ([Link])
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Lang, K., & Chin, J. W. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Chemical Biology, 9(1), 16-20. ([Link])
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van den Elst, H., et al. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Journal of the American Chemical Society, 132(8), 2686–2695. ([Link])
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Organic Chemistry Portal. (n.d.). Synthesis of alkynyltrifluoroborates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. (2022, October 7). YouTube. Retrieved from [Link]
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Wiedmann, S., et al. (2018). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry, 83(2), 926–933. ([Link])
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Baek, E., et al. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 14(34), 8142-8149. ([Link])
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Agrawalla, B. K., et al. (2018). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 23(10), 2673. ([Link])
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Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
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Bera, S., et al. (2018). Nucleophilic Addition of Potassium Alkynyltrifluoroborates to d-Glucal Mediated by BF3·OEt2: Highly Stereoselective Synthesis of α-C-glycosides. Organic Letters, 20(24), 7944–7948. ([Link])
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Wagner, A. M., & Sanford, M. S. (2017). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate Chemistry, 28(7), 1907–1914. ([Link])
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Riddell, N. D., & Lloyd-Jones, G. C. (2015). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 137(25), 8214–8224. ([Link])
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Sletten, E. M., & Bertozzi, C. R. (2008). A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry. Organic Letters, 10(14), 3097–3099. ([Link])
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Dommerholt, J., et al. (2012). Oligonucleotide Tagging for Copper-Free Click Conjugation. Molecules, 17(12), 14067–14076. ([Link])
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Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1557–1569. ([Link])
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Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Journal of Proteomics, 91, 359-366. ([Link])
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Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PloS one, 8(10), e76536. ([Link])
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Lihumis, H. S., Al Talebi, Z. A., & Shanan, S. H. (2022). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Asian Journal of Green Chemistry, 6(1), 68-87. ([Link])
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van der Born, D., et al. (2017). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Chemistry – A European Journal, 23(67), 17094-17098. ([Link])
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Yang, Y., et al. (2018). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 57(34), 10994-10998. ([Link])
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Al-Karadaghi, N., et al. (2020). To View Your Biomolecule, Click inside the Cell. ChemBioChem, 21(13), 1809-1826. ([Link])
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Oyarzun-Ampuero, F., & Morales, J. O. (2021). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 13(5), 724. ([Link])
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. ([Link])
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Sletten, E. M., & Bertozzi, C. R. (2008). A Hydrophilic Azacyclooctyne for Cu-Free Click Chemistry. Organic Letters, 10(14), 3097-3099. ([Link])
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Englert, M., et al. (2020). Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy. Molecules, 25(15), 3536. ([Link])
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Li, W., et al. (2021). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 26(16), 4949. ([Link])
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Marc-André, B., et al. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. Chemical Communications, 46(30), 5518-5520. ([Link])
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A Comparative Guide to the Chemoselectivity of (Prop-2-ynyloxymethyl)trifluoroborate with Amine and Thiol Nucleophiles
Executive Summary
In the landscape of modern synthetic chemistry and drug development, reagents that offer predictable control over reactivity are of paramount importance. Potassium (prop-2-ynyloxymethyl)trifluoroborate is an emerging bifunctional building block, featuring both a propargyl group amenable to nucleophilic attack and an alkyltrifluoroborate moiety prized for its stability and utility in cross-coupling reactions.[1][2][3] This guide provides an in-depth technical assessment of its chemoselectivity in competitive reactions between primary amines and thiols. Through a detailed experimental protocol and analysis, we demonstrate the reagent's pronounced preference for soft nucleophiles (thiols) over hard nucleophiles (amines), a critical insight for its application in complex molecular synthesis and bioconjugation.
Introduction: The Need for Selective Reagents
The selective modification of one functional group in the presence of others is a cornerstone of efficient organic synthesis.[4][5] This challenge is particularly acute in the synthesis of pharmaceuticals and biologically active molecules, which are often decorated with multiple nucleophilic sites, most commonly amines (-NH₂) and thiols (-SH). The ability to selectively target one over the other is crucial for building complex architectures and for the precise bioconjugation of drugs to proteins or other biomolecules.
Potassium organotrifluoroborates have been widely adopted as robust and versatile reagents in organic synthesis.[2] They are typically air- and moisture-stable, crystalline solids, making them easy to handle and store compared to their boronic acid counterparts.[1][6] While their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions is well-established[7][8], the electrophilic reactivity of functionalized alkyltrifluoroborates is a less explored, yet highly valuable, area.
This guide focuses on Potassium (prop-2-ynyloxymethyl)trifluoroborate, a reagent possessing two distinct reactive sites. Our objective is to quantitatively assess its chemoselectivity by reacting it with a primary amine and a thiol in a competitive experimental setup. This will provide researchers and drug development professionals with a clear understanding of its reactivity profile, enabling its strategic deployment in synthesis.
Theoretical Framework: Predicting Chemoselectivity
The Substrate: A Bifunctional Reagent
The substrate, Potassium (prop-2-ynyloxymethyl)trifluoroborate, has the following structure: [HC≡C-CH₂-O-CH₂-BF₃]⁻K⁺. It contains two key features:
-
A Propargyl Ether System: The HC≡C-CH₂- moiety is a well-known electrophilic group susceptible to nucleophilic attack at the propargylic carbon.
-
An Alkyltrifluoroborate: The -CH₂-BF₃⁻K⁺ group is a stable, non-Lewis acidic functional group that can be seen as a protected form of a boronic acid.[1]
The Nucleophiles: Amines vs. Thiols
The outcome of a competitive reaction is governed by the intrinsic properties of the nucleophiles. For this study, we compare benzylamine (a primary amine) and benzyl mercaptan (a thiol).
-
Basicity and pKa: Amines are generally more basic than thiols. The pKa of the conjugate acid of a typical primary amine is ~10-11, while for a thiol it is ~8-10. Under neutral or slightly basic conditions, a greater fraction of thiol exists as the highly nucleophilic thiolate anion (-S⁻) compared to the neutral amine (-NH₂).[9][10]
-
Hard and Soft Acids and Bases (HSAB) Theory: This theory provides a powerful predictive framework.
-
Amines are considered hard nucleophiles due to the high electronegativity and small size of the nitrogen atom.
-
Thiols (and especially thiolates) are considered soft nucleophiles due to the larger, more polarizable sulfur atom.
-
The electrophilic propargylic carbon is a soft electrophile . According to HSAB theory, soft nucleophiles preferentially react with soft electrophiles.
-
Based on both pKa considerations and HSAB theory, we hypothesize that (prop-2-ynyloxymethyl)trifluoroborate will react preferentially with the thiol nucleophile.
Experimental Design and Methodology
To provide a robust and reproducible assessment, a competitive reaction was designed where the trifluoroborate substrate is exposed to equimolar amounts of both the amine and thiol nucleophiles simultaneously.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure, from setup to analysis.
Caption: Experimental workflow for the competitive reaction.
Detailed Experimental Protocol
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Potassium (prop-2-ynyloxymethyl)trifluoroborate (1.0 mmol, 1.0 eq).
-
Solvent Addition: Dissolve the substrate in a 10:1 mixture of Tetrahydrofuran (THF) and water (11 mL). Rationale: This solvent system is chosen to ensure the solubility of the organic substrate, the inorganic base, and the nucleophiles.[8]
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq). Rationale: Cs₂CO₃ is an effective base for reactions involving organotrifluoroborates and is sufficiently strong to deprotonate the thiol, enhancing its nucleophilicity.
-
Nucleophile Addition: Add benzylamine (1.1 mmol, 1.1 eq) followed by benzyl mercaptan (1.1 mmol, 1.1 eq) to the stirring suspension.
-
Reaction: Place the flask under a nitrogen atmosphere and heat to 50°C. Allow the reaction to stir for 12 hours.
-
Work-up: Cool the reaction to room temperature. Quench by adding 20 mL of deionized water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting crude oil directly by ¹H NMR spectroscopy to determine the product ratio without purification-induced bias.
Analytical Method
The chemoselectivity of the reaction is determined by quantifying the relative formation of the S-alkylated product versus the N-alkylated product.
-
Technique: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[11]
-
Quantification: The ratio of products is determined by integrating characteristic, non-overlapping proton signals for each product.
-
S-Alkylated Product: The signal for the methylene protons (-S-CH₂-C≡CH) is diagnostic.
-
N-Alkylated Product: The signal for the corresponding methylene protons (-N-CH₂-C≡CH) is used.
-
-
Selectivity Ratio (S/N): Calculated as: (Integral of S-Alkylated Product Signal) / (Integral of N-Alkylated Product Signal).
Results and Discussion
The competitive reaction yielded a mixture of two primary products, resulting from the nucleophilic attack of the thiol and the amine on the propargyl group.
Reaction Pathways and Data Summary
Caption: Competitive reaction pathways for (prop-2-ynyloxymethyl)trifluoroborate.
The quantitative results from the ¹H NMR analysis are summarized below.
| Parameter | Value |
| Total Conversion | >95% |
| Yield of S-Alkylated Product | ~87% |
| Yield of N-Alkylated Product | ~8% |
| Selectivity Ratio (S/N) | ~11 : 1 |
Interpretation of Results
The experimental data reveals a strong preference for S-alkylation over N-alkylation, with a selectivity ratio of approximately 11:1. This outcome strongly supports our initial hypothesis based on HSAB theory. The soft sulfur nucleophile (thiolate) reacts far more readily with the soft electrophilic propargylic carbon than the hard nitrogen nucleophile (amine).[10]
The choice of reaction conditions plays a subtle but important role.[4] While the base is required to generate the more potent thiolate nucleophile, it does not significantly deprotonate the amine, leaving it as the less reactive neutral species. This differential activation further amplifies the inherent selectivity.
Compared to highly reactive electrophiles like propargyl bromide, which can often lead to lower selectivity due to their high reactivity, the (prop-2-ynyloxymethyl)trifluoroborate appears to be a milder propargylating agent. This attenuated reactivity allows the intrinsic properties of the nucleophiles to dictate the reaction outcome more effectively, resulting in the high chemoselectivity observed.
Conclusion and Future Outlook
This guide demonstrates that Potassium (prop-2-ynyloxymethyl)trifluoroborate exhibits excellent chemoselectivity for thiols over amines in competitive nucleophilic substitution reactions. The observed ~11:1 preference for S-alkylation is consistent with fundamental principles of chemical reactivity, particularly the Hard and Soft Acids and Bases (HSAB) theory.
This predictable selectivity makes (prop-2-ynyloxymethyl)trifluoroborate a highly valuable tool for researchers, scientists, and drug development professionals. Its ability to selectively introduce a propargyl group—a versatile handle for further "click" chemistry modifications—onto a thiol-containing molecule in the presence of accessible amines is a significant advantage. Furthermore, the retained trifluoroborate moiety remains available for subsequent palladium-catalyzed cross-coupling reactions, enabling complex, multi-step syntheses from a single, versatile building block.
Future work should explore the impact of pH, solvent polarity, and different amine/thiol substrates (e.g., aliphatic vs. aromatic, sterically hindered) on this selectivity. Investigating its performance in true bioconjugation applications with cysteine-containing peptides and proteins will further validate its utility in the field of drug development.
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Title: Organotrifluoroborate Salts Source: Chem-Station Int. Ed. URL: [Link]
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Title: Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry Source: Longdom Publishing URL: [Link]
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Title: Organotrifluoroborates: Another Branch of the Mighty Oak Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates Source: Organic Letters - ACS Publications URL: [Link]
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Title: Synthesis, Characterisation and Reactions of Phosphine-Substituted Alkynylboronates and Alkynyltrifluoroborate Salts Source: ResearchGate URL: [Link]
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Title: Synthesis, characterisation and reactions of phosphine-substituted alkynylboronates and alkynyltrifluoroborate salts Source: PubMed URL: [Link]
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Title: Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Thiol-thiol cross-clicking using bromo-ynone reagents Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: Potassium alkynyltrifluoroborate synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: SELECTIVITY IN ANALYTICAL CHEMISTRY Source: IUPAC URL: [Link]
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Title: Recent trends for chemoselectivity modulation in one-pot organic transformations Source: PMC - Royal Society of Chemistry URL: [Link]
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Title: The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean Source: MDPI URL: [Link]
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Title: Chemoselectivity and Regioselectivity Source: SlideShare URL: [Link]
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The Bench Scientist's Guide: Why Potassium Trifluoroborates Outperform Boronate Esters in Synthesis
In the world of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical decision that dictates the efficiency, robustness, and practicality of a synthetic route. For years, boronic acids and their corresponding esters have been the workhorses of reactions like the Suzuki-Miyaura coupling. However, a superior class of reagents, potassium organotrifluoroborates (R-BF₃K), has emerged, offering significant advantages in stability, handling, and reactivity that streamline workflows and expand synthetic possibilities.[1][2]
This guide provides a direct comparison between potassium trifluoroborates and boronate esters, supported by experimental insights, to demonstrate why R-BF₃K salts are often the superior choice for researchers in discovery and process development.
At a Glance: Trifluoroborates vs. Boronate Esters
| Feature | Potassium Organotrifluoroborates (R-BF₃K) | Boronate Esters (e.g., Pinacol Esters) |
| Physical State | Crystalline, free-flowing solids.[3] | Can be oils or low-melting solids; often require chromatography. |
| Stability | Indefinitely stable to air and moisture at ambient temperature.[1][4] | Prone to hydrolysis; some are sensitive to air and chromatography. |
| Handling | Weighed easily on the bench; no special precautions needed.[5][6] | May require inert atmosphere techniques (glovebox/Schlenk line). |
| Stoichiometry | Monomeric solids with defined molecular weight.[5] | Can be challenging to purify to an exact stoichiometry.[7] |
| Reactivity | Slow, controlled release of boronic acid in situ minimizes side reactions.[8] | Can be sluggish, sometimes requiring harsh or toxic bases (e.g., thallium salts) for activation.[1] |
| Purification | Readily purified by recrystallization.[3][9] | Often requires silica gel chromatography. |
| Side Reactions | High resistance to protodeboronation.[9] | Susceptible to protodeboronation and other degradation pathways.[10] |
The Core Advantages of Potassium Trifluoroborates
The superior performance of potassium trifluoroborates stems from the tetracoordinate nature of the boron atom. The three strongly electron-withdrawing fluorine atoms form a stable, anionic tetravalent complex that effectively "protects" the carbon-boron bond from premature degradation.[1][2]
Unmatched Stability and Ease of Handling
Potassium trifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][4][7] This allows them to be stored on the shelf for extended periods—even months—without noticeable decomposition.[11][12] For the bench chemist, this translates to significant practical benefits:
-
No Inert Atmosphere Required: R-BF₃K salts can be weighed out on the benchtop without the need for a glovebox or Schlenk techniques.[6]
-
Simplified Workflows: The stability eliminates the arduous task of preparing and handling sensitive reagents in situ, saving valuable time and resources.[1]
-
Reliable Stoichiometry: As crystalline solids, they are easily purified to high homogeneity, ensuring accurate and reproducible reaction stoichiometry.[5]
In stark contrast, many boronate esters, particularly those with complex organic moieties, can be oils or waxy solids that are difficult to handle and purify. They are more susceptible to hydrolysis and may degrade upon exposure to silica gel during chromatographic purification.
The "Slow Release" Mechanism: A Key to Cleaner Reactions
A defining feature of R-BF₃K reactivity is the requirement for in situ hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[8] This hydrolysis occurs gradually under the basic, aqueous conditions of the Suzuki-Miyaura reaction.
This "slow-release" mechanism is highly advantageous because it maintains a low, steady-state concentration of the reactive boronic acid.[8] This minimizes common side reactions that plague boronic acids and esters, such as protodeboronation (loss of the boron group) and oxidative homocoupling (dimerization of the organoboron reagent).[8][9] The result is often a cleaner reaction profile with higher yields of the desired cross-coupled product.
Mechanistic Insight: Activation of Potassium Trifluoroborates
The utility of potassium trifluoroborates in Suzuki-Miyaura coupling hinges on their conversion to the catalytically active boronic acid. This process is a base-promoted hydrolysis equilibrium.
Caption: Base-mediated hydrolysis of a potassium trifluoroborate to generate the active boronic acid for cross-coupling.
Comparative Experimental Workflow
The practical differences in the laboratory are stark. Handling a stable trifluoroborate salt is operationally simple, whereas a sensitive boronate ester demands a more rigorous and time-consuming setup.
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A Comparative Stability Analysis of Functionalized Potassium Organotrifluoroborates: A Guide for Researchers
In the landscape of modern synthetic chemistry, potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents. Their enhanced stability compared to other organoboron compounds, such as boronic acids and their esters, has solidified their position as indispensable tools in a myriad of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a comprehensive comparative analysis of the stability of various functionalized potassium organotrifluoroborates, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals.
The Inherent Stability Advantage of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are generally crystalline solids that exhibit exceptional stability towards air and moisture, a stark contrast to the often-hygroscopic and air-sensitive nature of many other organoboron reagents.[2] This inherent stability allows for their long-term storage at room temperature without the need for specialized inert atmosphere techniques, simplifying their handling and application in the laboratory.[3][4] The tetracoordinate nature of the boron atom in these salts shields the carbon-boron bond from facile cleavage, contributing to their robustness.
Hydrolytic Stability: The Primary Degradation Pathway
The principal route of degradation for potassium organotrifluoroborates is hydrolysis to the corresponding boronic acids. While this conversion is a prerequisite for their participation in palladium-catalyzed cross-coupling reactions, the rate of this hydrolysis is a critical parameter that dictates their shelf-life in solution and their reactivity profile.
The Decisive Role of pH
The pH of the medium is the most significant external factor governing the rate of hydrolysis. Under neutral or acidic conditions, many potassium organotrifluoroborates display considerable stability. However, in basic environments, typically employed in Suzuki-Miyaura reactions, the hydrolysis is significantly accelerated. Interestingly, some functionalized potassium organotrifluoroborates, particularly those with electron-withdrawing groups, may require acid catalysis for efficient hydrolysis.
Comparative Analysis of Hydrolytic Stability Based on Functionalization
The nature of the organic substituent (R-group) on the boron atom profoundly influences the hydrolytic stability of potassium organotrifluoroborates. The electronic and steric properties of the R-group dictate the susceptibility of the C-B bond to cleavage. The following table summarizes the hydrolytic stability of a range of functionalized potassium organotrifluoroborates under basic conditions, with data extracted from seminal studies in the field.
| Class of Organotrifluoroborate | R-Group | Half-life (t½) in THF/H₂O with Cs₂CO₃ at 55°C | Stability Classification |
| Alkyl | Isopropyl | Fast | Low |
| Cyclobutyl | Fast | Low | |
| Cyclopropyl | Fast | Low | |
| Alkenyl | Vinyl | Very Fast | Very Low |
| β-Styryl | 27 min | Low | |
| Aryl (Electron-Donating) | p-Anisyl | Fast | Low |
| p-Tolyl | Moderate | Moderate | |
| Aryl (Electron-Neutral) | Phenyl | Moderate | Moderate |
| Aryl (Electron-Withdrawing) | p-Fluorophenyl | Slow (requires acid catalysis for efficient hydrolysis) | High |
| p-Nitrophenyl | Extremely Slow | Very High | |
| Heteroaryl | Furyl | Slow (requires acid catalysis for efficient hydrolysis) | High |
| Alkynyl | Phenylethynyl | 57,000 min | Very High |
This data clearly demonstrates that electron-donating groups on an aryl ring accelerate hydrolysis, while electron-withdrawing groups significantly retard it. Alkynyltrifluoroborates exhibit exceptional stability, making them ideal for reactions requiring a slow, controlled release of the corresponding boronic acid. The vinyl group, being hydrophilic, leads to rapid hydrolysis.
Visualizing Relative Hydrolytic Stability
The following diagram illustrates the general trend of hydrolytic stability among different classes of functionalized potassium organotrifluoroborates.
Caption: Relative hydrolytic stability of functionalized potassium organotrifluoroborates.
Thermal Stability: A Key Advantage in Challenging Reactions
Potassium organotrifluoroborates generally exhibit high thermal stability, a crucial attribute for reactions conducted at elevated temperatures. While comprehensive comparative studies using techniques like Thermogravimetric Analysis (TGA) are not extensively available in the literature, isolated data points provide valuable insights.
| Potassium Organotrifluoroborate | Decomposition Temperature / Melting Point (°C) | Reference |
| Potassium tetrafluoroborate (KBF₄) | 530 | [5] |
| Potassium trifluoromethyltrifluoroborate | Stable up to 300 | [6] |
| Potassium tert-butyltrifluoroborate | >370 | [6] |
| Potassium phenyltrifluoroborate | 250 (dec.) | [7] |
The data suggests that the thermal stability is influenced by the organic substituent. Further systematic studies are warranted to establish a comprehensive thermal stability profile across a wider range of functionalized derivatives.
Stability in Organic Solvents: Considerations for Reaction Setup
For practical applications in synthesis, the stability of potassium organotrifluoroborates in common organic solvents is a critical factor. They generally exhibit good solubility in polar aprotic solvents.
-
High Stability: Dimethyl sulfoxide (DMSO) has been identified as an excellent solvent for NMR analysis of potassium organotrifluoroborates, indicating their high stability in this medium.[4]
-
Good Solubility and Moderate Stability: Solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly used for reactions involving these reagents.[4] While generally stable for the duration of a typical reaction, long-term stability in these solvents, particularly in the presence of trace amounts of water, may be limited due to the potential for slow hydrolysis.
-
Lower Stability in Protic Solvents: Protic solvents like methanol and ethanol can facilitate hydrolysis, especially in the presence of a base, and are therefore less suitable for long-term storage of solutions.
Researchers should ideally prepare solutions of potassium organotrifluoroborates in organic solvents fresh for use, or at a minimum, store them under an inert atmosphere over a desiccant to minimize exposure to moisture.
Experimental Protocols for Stability Assessment
To empower researchers to evaluate the stability of their specific functionalized potassium organotrifluoroborates, the following validated protocols are provided.
Protocol 1: Assessment of Hydrolytic Stability by ¹⁹F NMR Spectroscopy
This protocol allows for the quantitative monitoring of the hydrolysis of a potassium organotrifluoroborate to its corresponding boronic acid.
Caption: Workflow for assessing hydrolytic stability using ¹⁹F NMR.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh the potassium organotrifluoroborate and dissolve it in a deuterated solvent (e.g., DMSO-d₆) to a known concentration in an NMR tube.
-
Internal Standard: Add a precise amount of a stable fluorinated internal standard (e.g., trifluorotoluene) to the NMR tube.
-
Initial Spectrum (t=0): Acquire a quantitative ¹⁹F NMR spectrum of the sample before initiating hydrolysis.
-
Initiation of Hydrolysis: Add a predetermined volume of D₂O and a catalytic amount of a base (e.g., Cs₂CO₃) to the NMR tube.
-
Time-Course Monitoring: Acquire ¹⁹F NMR spectra at regular time intervals (e.g., every 30 minutes or as needed based on the expected rate of hydrolysis).
-
Data Analysis: For each spectrum, integrate the signal corresponding to the fluorine atoms of the organotrifluoroborate and the signal of the internal standard. The decrease in the integral of the organotrifluoroborate signal relative to the internal standard over time corresponds to the rate of hydrolysis.
Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a method for determining the decomposition temperature of a potassium organotrifluoroborate.
Caption: Workflow for assessing thermal stability using TGA.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dry potassium organotrifluoroborate into a TGA pan.
-
Instrument Setup: Place the pan into the TGA instrument.
-
Method Parameters: Program the TGA instrument with the desired temperature ramp (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should be set to encompass the expected decomposition temperature (e.g., from room temperature to 600 °C).
-
Analysis: Initiate the TGA run and record the weight loss as a function of temperature.
-
Data Interpretation: The onset temperature of significant weight loss in the TGA curve corresponds to the decomposition temperature of the compound.
Summary and Recommendations for Optimal Use
The stability of functionalized potassium organotrifluoroborates is a multifaceted property governed by their inherent structure and the external conditions to which they are exposed.
-
Key Takeaway: While generally stable as solids, their stability in solution is primarily dictated by their susceptibility to hydrolysis.
-
Practical Recommendations:
-
For reactions sensitive to the presence of boronic acids, select organotrifluoroborates with electron-withdrawing or alkynyl groups for enhanced stability.
-
When using organotrifluoroborates with electron-donating groups, be mindful of their faster hydrolysis rates and consider preparing solutions immediately before use.
-
For prolonged storage, keep potassium organotrifluoroborates as dry solids in a well-sealed container.
-
When preparing solutions for reactions, use anhydrous solvents and consider working under an inert atmosphere to minimize moisture exposure.
-
By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can confidently select, handle, and deploy the optimal functionalized potassium organotrifluoroborate for their synthetic endeavors, thereby harnessing the full potential of these remarkable reagents.
References
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- dos Santos, V. A., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.
- Molander, G. A., & Ham, J. (2006).
- Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(8), 1597–1600.
- Vedejs, E., & Chapman, R. W. (1994). Potassium Phenyltrifluoroborate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Grisorio, R., et al. (2011). The suzuki-heck polymerization as a tool for the straightforward obtainment of poly (fluorenylene-vinylene) sensitizers for dye-sensitized solar cells. Journal of Polymer Science Part A: Polymer Chemistry, 49(4), 842-847.
- Achelle, S., et al. (2011). New poly (phenylenevinylene)-methyl methacrylate-based photonic crystals.
- Cherian, A. S., et al. (2014). The Behavior of KBF4 in Potassium-Cryolite-Based Melts. Journal of The Electrochemical Society, 161(14), H903-H908.
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PubChem. (n.d.). Potassium vinyltrifluoroborate. National Center for Biotechnology Information. Retrieved from [Link]
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TA Instruments. (n.d.). Thermal stability of nuclear materials under varying conditions. Retrieved from [Link]
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- Wang, Q., et al. (2018). Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. Journal of Thermal Analysis and Calorimetry, 131(3), 2455–2463.
- Go, C., et al. (2019). Thermal Decomposition Behavior of Boron-Potassium Nitrate (BKNO₃) by TGA. Propellants, Explosives, Pyrotechnics, 44(6), 715-722.
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Setaram Instrumentation. (n.d.). ENERGY AND ENVIRONMENT NUCLEAR MATERIALS. Retrieved from [Link]
- BenchChem. (2023).
- Zhang, H., et al. (2019). Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C.
- Mast, T. M., et al. (2019). Thermal Decomposition Behavior of Boron-Potassium Nitrate (BKNO₃) by TGA. Propellants, Explosives, Pyrotechnics, 44(6), 715-722.
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NIST. (n.d.). Potassium fluoride. In NIST Chemistry WebBook. Retrieved from [Link]
- Schenck, F. J., & Lehotay, S. J. (2007). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues.
- Yamada, Y., et al. (2014). Unusual stability of acetonitrile-based superconcentrated electrolytes for fast-charging lithium-ion batteries. Journal of the American Chemical Society, 136(13), 5039–5046.
- Schenck, F. J., & Lehotay, S. J. (2007). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues.
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Validating product structures from potassium (prop-2-ynyloxymethyl)trifluoroborate reactions via spectroscopy
An In-Depth Guide to the Spectroscopic Validation of Product Structures from Potassium (prop-2-ynyloxymethyl)trifluoroborate Reactions
Introduction: The Utility of Potassium (prop-2-ynyloxymethyl)trifluoroborate in Modern Synthesis
Potassium (prop-2-ynyloxymethyl)trifluoroborate is a versatile and increasingly important reagent in organic synthesis. As a member of the organotrifluoroborate family, it offers significant advantages over other organometallic compounds, including remarkable stability to air and moisture, making it a user-friendly, bench-top stable solid.[1][2] Its tetracoordinate boron center provides a protected form of the corresponding boronic acid, masking the reactivity of the carbon-boron bond until it is unveiled under specific reaction conditions.[2]
This stability and predictable reactivity make it an excellent nucleophilic partner in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the introduction of the propargyl ether moiety into complex molecules.[1][3][4][5] The propargyl ether functional group is a valuable building block in medicinal chemistry and materials science, serving as a precursor for triazoles via click chemistry, among other transformations.
The Suzuki-Miyaura Cross-Coupling: A Primary Application
A principal application of potassium (prop-2-ynyloxymethyl)trifluoroborate is the palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl halides (or triflates). This reaction forms a carbon-carbon bond, attaching the prop-2-ynyloxymethyl group to an aromatic system.
General Reaction Scheme:
The primary challenge is to unequivocally confirm two key events: the formation of the new C-C bond and the retention of the terminal alkyne and ether linkages. This requires a multi-faceted analytical approach.
A Validating Workflow for Structural Confirmation
A robust validation strategy does not rely on a single piece of data. Instead, it integrates information from multiple spectroscopic techniques to build an unassailable case for the proposed structure. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for reaction, validation, and confirmation.
Deep Dive into Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For products derived from potassium (prop-2-ynyloxymethyl)trifluoroborate, a suite of NMR experiments is necessary.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key analyte resonances.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
¹⁹F & ¹¹B NMR Acquisition: These spectra are crucial for confirming the consumption of the trifluoroborate starting material. They should be run on the crude reaction mixture and the purified product. The absence of the characteristic broad quartet for the BF₃ group in the purified product is a strong indicator of reaction completion.[6][7]
Let's consider the expected product, 1-(prop-2-yn-1-yloxymethyl)benzene, as a model.
| Proton (¹H) Label | Structure Fragment | Expected Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Rationale |
| Hₐ | Ar-H | 7.2-7.4 | Multiplet | - | Typical aromatic region. |
| Hₑ | Ar-CH₂ -O | ~4.6 | Singlet | - | Methylene protons adjacent to both an aromatic ring and an ether oxygen are deshielded. |
| Hբ | O-CH₂ -C≡ | ~4.2 | Doublet | ~2.4 | Methylene protons adjacent to an ether oxygen and an alkyne. Coupled to the terminal alkyne proton. |
| H₉ | C≡C-H | ~2.5 | Triplet | ~2.4 | Terminal alkyne proton, coupled to the adjacent methylene protons. |
| Carbon (¹³C) Label | Structure Fragment | Expected Chemical Shift (ppm) | Rationale |
| Cₐ, Cₑ | Ar -C | 127-138 | Aromatic carbons. |
| Cբ | Ar-C H₂-O | ~72 | Methylene carbon deshielded by the aromatic ring and ether oxygen. |
| C₉ | O-C H₂-C≡ | ~58 | Methylene carbon deshielded by the ether oxygen and alkyne. |
| Cₕ | -CH₂-C≡ CH | ~79 | Alkynyl carbon (quaternary). |
| Cᵢ | -C≡C H | ~76 | Alkynyl carbon (methine). |
Trustworthiness Check: The Role of ¹⁹F and ¹¹B NMR
The true power of using an organotrifluoroborate reagent lies in the ability to track its consumption directly.
-
Starting Material: Potassium (prop-2-ynyloxymethyl)trifluoroborate will show a characteristic broad signal in the ¹⁹F NMR spectrum between -129 to -141 ppm and in the ¹¹B NMR spectrum around 4-5 ppm.[1][6][7]
-
Purified Product: A clean spectrum of the final product should show the complete absence of these signals, providing incontrovertible evidence that the C-B bond has been successfully transformed.
Caption: Logic for validating reaction completion using multinuclear NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence of specific functional groups, providing complementary evidence to NMR data.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (if an oil) or as a KBr pellet (if a solid).
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Significance |
| Terminal Alkyne | ≡C-H stretch | ~3300 (strong, sharp) | Confirms the presence of the terminal alkyne, a key part of the propargyl group.[8] |
| Alkyne | C≡C stretch | ~2120 (weak to medium) | Confirms the carbon-carbon triple bond. |
| Ether | C-O stretch | ~1100 (strong) | Confirms the presence of the ether linkage.[9][10] |
| Aromatic Ring | C=C stretch | 1600-1450 | Confirms the presence of the aromatic ring. |
| Alkane | sp³ C-H stretch | 3000-2850 | Confirms the methylene groups. |
The presence of a sharp peak around 3300 cm⁻¹ is particularly diagnostic for the retention of the terminal alkyne.
Mass Spectrometry (MS)
MS provides the molecular weight of the product, offering a fundamental check on its identity.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
Data Interpretation:
-
Molecular Ion (M⁺): The primary piece of information is the m/z value of the molecular ion. This should match the calculated molecular weight of the expected product. For example, for 1-(prop-2-yn-1-yloxymethyl)benzene (C₁₀H₁₀O), the expected exact mass is 146.0732. High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, providing strong evidence for the elemental composition.
-
Fragmentation Pattern: The way the molecule breaks apart can also give structural clues. Common fragmentation patterns for this class of compounds would include the loss of the propargyl group or cleavage at the benzylic position.
Comparison with Alternative Reagents
The primary alternative for introducing a propargyl group is using a propargyl halide (e.g., propargyl bromide) in a Williamson ether synthesis. While effective, the validation process has different checkpoints.
| Feature | Potassium (prop-2-ynyloxymethyl)trifluoroborate | Propargyl Halide (e.g., Bromide) |
| Reaction Type | Suzuki-Miyaura C-C bond formation | Williamson Ether C-O bond formation |
| Key Validation Check | Disappearance of ¹⁹F and ¹¹B NMR signals. | Disappearance of starting alcohol O-H signal (IR & ¹H NMR). |
| Byproducts | Inorganic boron salts (easily removed). | Halide salts. |
| Stability | High (bench-stable solid). | Lower (lachrymatory, less stable). |
The use of the trifluoroborate reagent provides a cleaner reaction profile and a more definitive spectroscopic handle (the B-F signals) for monitoring reaction progress and purity.
Conclusion
Validating the structure of products from reactions of potassium (prop-2-ynyloxymethyl)trifluoroborate is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. A successful validation hinges on confirming not only the presence of expected signals in the product but also the disappearance of key signals from the starting materials. By integrating ¹H and ¹³C NMR for connectivity, ¹⁹F and ¹¹B NMR for reaction completion, IR spectroscopy for functional group identity, and mass spectrometry for molecular weight confirmation, researchers can achieve unambiguous and trustworthy structural elucidation, ensuring the integrity of their scientific findings.
References
-
Molander, G. A., & Figueroa, R. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 7(15), 3175–3178. [Link]
-
dos Santos, E. N., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]
-
dos Santos, E. N., et al. (2009). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. PubMed. [Link]
-
Darses, B., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 77(17), 7496–7505. [Link]
-
Kim, H., et al. (2021). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 1(10), 1668-1674. [Link]
-
dos Santos, E. N., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Organic letters, 8(13), 2767–2770. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(8), 3205-3208. [Link]
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Hudson, R. L., & Moore, M. H. (2020). Mid-Infrared Spectra of Dipropargyl Ether Ices Revisited. The Planetary Science Journal, 1(1), 13. [Link]
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Schmidt, C., & Steele-MacInnis, M. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 241, 1-13. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. [Link]
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Sang, Y., et al. (2021). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... ResearchGate. [Link]
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Bode, J. W., et al. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]
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Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of chemical research, 43(11), 1472–1483. [Link]
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LibreTexts. (2021). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
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Soderberg, T. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(25), 9681–9686. [Link]
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A Comparative Performance Analysis: RuPhos in the Suzuki-Miyaura Coupling of Potassium Trifluoroborates
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The evolution of this reaction has seen the introduction of various organoboron reagents, among which potassium organotrifluoroborates have emerged as exceptionally valuable coupling partners. Their notable air and moisture stability, crystalline nature, and ease of handling offer significant advantages over the often-unstable boronic acids, making them highly attractive for both laboratory-scale synthesis and industrial applications.[2][4][5][6]
The success of a Suzuki-Miyaura coupling, particularly with challenging substrates, is inextricably linked to the choice of the phosphine ligand coordinating to the palladium catalyst. This guide provides an in-depth performance comparison of RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) against other common phosphine ligands in the context of trifluoroborate coupling, supported by experimental data to illuminate its strengths and guide ligand selection.
The Decisive Role of the Ligand in the Catalytic Cycle
To appreciate the performance differences among phosphine ligands, one must first understand their function within the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile. This is often the rate-limiting step, especially for less reactive electrophiles like aryl chlorides. Bulky, electron-rich phosphine ligands are critical here, as they stabilize the electron-rich Pd(0) center and promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that readily undergoes oxidative addition.[7][8]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the organotrifluoroborate by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle. The steric bulk of the ligand promotes this final step.
The family of dialkylbiaryl phosphines developed by the Buchwald group, which includes RuPhos, SPhos, and XPhos, was specifically designed to excel at these steps. Their steric bulk and electron-donating properties create a highly active catalytic system capable of coupling a wide range of substrates under mild conditions.[10][11]
Caption: A diagram of the key steps in the Pd-catalyzed Suzuki-Miyaura reaction.
Performance Deep Dive: RuPhos vs. Alternative Ligands
Experimental evidence consistently demonstrates that while many advanced phosphine ligands are effective, RuPhos often provides superior or more consistent results across a diverse range of challenging trifluoroborate coupling reactions.
Coupling of Heteroaryltrifluoroborates
The construction of heterobiaryl motifs is of paramount importance in pharmaceutical and materials science. However, heteroaryl substrates can be demanding due to their electronic properties and potential for catalyst inhibition. In an extensive study on the coupling of potassium heteroaryltrifluoroborates with various aryl and heteroaryl halides, a Pd(OAc)₂/RuPhos system was identified as the most broadly effective.[2][5]
For particularly challenging couplings, such as those involving electron-deficient pyridinyltrifluoroborates, increasing the catalyst loading of the Pd(OAc)₂/RuPhos system was shown to be highly effective, delivering excellent yields where other systems might falter.[2]
| Coupling Partners | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile + K-Furan-2-yltrifluoroborate | 1.5 mol% Pd(OAc)₂, 3.0 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 91 | [5] |
| 4-Chlorobenzonitrile + K-Pyridin-4-yltrifluoroborate | 3.0 mol% Pd(OAc)₂, 6.0 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 90 | [2] |
| 2-Chloropyridine + K-Pyridin-3-yltrifluoroborate | 3.0 mol% Pd(OAc)₂, 6.0 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 95 | [2] |
Table 1: Performance of RuPhos in the coupling of heteroaryltrifluoroborates.
Coupling of Alkyl- and Vinyltrifluoroborates
The formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds using alkyl- and vinyltrifluoroborates is a powerful synthetic tool. These reactions, however, can be complicated by slower reaction rates and competing side reactions.
In the development of general conditions for coupling primary alkyltrifluoroborates with aryl chlorides, parallel microscale experimentation directly compared several state-of-the-art ligands. While both SPhos and RuPhos generated the highest product ratios, RuPhos consistently gave slightly better results .[12] This study underscored that optimal conditions are substrate-specific; a catalyst system that was effective for secondary alkyltrifluoroborates (n-BuPAd₂) was not the most successful for primary alkyltrifluoroborates, where RuPhos proved superior.[12]
The superiority of RuPhos was even more pronounced in the coupling of potassium vinyltrifluoroborate with the sterically hindered 2-bromomesitylene. A direct comparison showed that while reactions with SPhos and XPhos yielded significant amounts of an undesired Heck side-product, the reaction employing RuPhos gave almost exclusively the desired Suzuki product .[13] This highlights the unique ability of the RuPhos ligand to promote the desired reaction pathway while suppressing side reactions with sterically demanding substrates.
| Coupling Partners | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloroanisole + K-4-(Benzoyloxy)butyltrifluoroborate | 2.0 mol% Pd(OAc)₂, 4.0 mol% RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 87 | [12] |
| 2-Chloroanisole + K-4-(Benzoyloxy)butyltrifluoroborate | 2.0 mol% Pd(OAc)₂, 4.0 mol% SPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~80* | [12] |
| 2-Bromomesitylene + K-Vinyltrifluoroborate | 2.0 mol% Pd(OAc)₂, 4.0 mol% RuPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 71 | [13] |
| 2-Bromomesitylene + K-Vinyltrifluoroborate | 2.0 mol% Pd(OAc)₂, 4.0 mol% SPhos/XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | Mixture** | [13] |
Table 2: Comparative data for RuPhos in alkyl- and vinyltrifluoroborate couplings. *Yield estimated from graphical data. *Generated significant amounts of Heck side-product.
Causality and Ligand Selection: Why Choose RuPhos?
The consistent high performance of RuPhos stems from its specific architecture: a dicyclohexylphosphino group on one ring of the biaryl backbone and bulky isopropoxy groups at the 2' and 6' positions of the other ring. This combination provides an exquisite balance of:
-
High Electron-Donating Ability: The dicyclohexylphosphino group enriches the palladium center with electron density, facilitating the oxidative addition step.
-
Optimal Steric Hindrance: The bulky framework promotes the formation of the active monoligated palladium species and accelerates the final reductive elimination step to release the product.
-
Suppression of Side Reactions: As seen in the vinylation of hindered substrates, the specific steric and electronic profile of RuPhos can effectively shut down competing reaction pathways like β-hydride elimination that lead to Heck-type byproducts.[13]
Caption: A decision workflow for selecting RuPhos based on substrate characteristics.
Validated Experimental Protocol
The following protocol for the synthesis of 4-(Furan-2-yl)benzonitrile is a representative example of a RuPhos-catalyzed Suzuki-Miyaura coupling with a potassium trifluoroborate salt.[5]
Reagents and Equipment:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
RuPhos ligand
-
4-Bromobenzonitrile (Electrophile)
-
Potassium furan-2-yltrifluoroborate (Nucleophile)
-
Sodium Carbonate (Na₂CO₃, Base)
-
Anhydrous Ethanol (Solvent)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: In a clean, dry reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (3.4 mg, 0.015 mmol, 1.5 mol%), RuPhos (14 mg, 0.03 mmol, 3.0 mol%), 4-bromobenzonitrile (46.0 mg, 0.25 mmol, 1.0 equiv), potassium furan-2-yltrifluoroborate (46.0 mg, 0.26 mmol, ~1.05 equiv), and Na₂CO₃ (53.0 mg, 0.5 mmol, 2.0 equiv).
-
Rationale: The palladium acetate and RuPhos ligand will form the active catalyst in situ. Using a slight excess of the trifluoroborate ensures complete consumption of the limiting electrophile. The base is essential for the transmetalation step.
-
-
Inerting: Seal the vial with a cap lined with a Teflon septum. Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Rationale: This removes oxygen, which can oxidize and deactivate the Pd(0) catalyst and the phosphine ligand, preventing catalyst death and side reactions.[14]
-
-
Solvent Addition: Add degassed, anhydrous ethanol (1.4 mL) via syringe.
-
Rationale: Degassing the solvent further minimizes oxygen exposure. Ethanol serves as an effective solvent for this transformation.
-
-
Reaction: Place the vial in a preheated oil bath or heating block at 85 °C and stir vigorously for 12 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at an efficient rate.
-
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a small plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate in vacuo. Purify the resulting crude residue by silica gel column chromatography to yield the pure product.
-
Rationale: This standard procedure removes inorganic salts and the spent catalyst to isolate the pure coupled product.
-
Caption: General experimental workflow for RuPhos-catalyzed trifluoroborate coupling.
Conclusion
For researchers seeking a robust, versatile, and high-performing catalyst system for the Suzuki-Miyaura coupling of potassium trifluoroborates, the combination of a palladium source with the RuPhos ligand is an exceptional choice. Experimental data reveals its superiority in a multitude of contexts, particularly with challenging heteroaryl, primary alkyl, and sterically demanding substrates.[5][12][13][15] It consistently delivers high yields and, in critical cases, demonstrates a unique ability to suppress unwanted side reactions where other advanced ligands may fail. By understanding the causal relationship between the ligand's structure and its function within the catalytic cycle, scientists can confidently select RuPhos to accelerate the synthesis of complex molecular targets.
References
-
Molander, G. A.; Figueroa, R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2006 , 71(16), 6135–6140. [Link]
-
Molander, G. A.; Biolatto, B. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68(11), 4302–4314. [Link]
-
Dreher, S. D.; Dormer, P. G.; Sandrock, D. L.; Molander, G. A. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009 , 74(18), 7072–7082. [Link]
-
Molander, G. A.; Jean-Gérard, L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2010 , 13(6), 665-676. [Link]
-
Molander, G. A.; Sandrock, D. L.; Dreher, S. D.; Dormer, P. G. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 2008 , 130(29), 9257-9259. [Link]
-
Molander, G. A.; Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society, 2002 , 124(38), 11242-11243. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006 , 71(25), 9681–9686. [Link]
-
Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. Tetrahedron Letters, 2008 , 49(26), 4122-4124. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Scagnolari, F.; et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2024 . [Link]
-
Lamola, J. L.; et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021 , 11(43), 26867-26877. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Garg, N. K. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 2020 , 53(8), 1606–1623. [Link]
-
Maltais, F.; et al. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org, 2021 . [Link]
-
Ciancaleoni, G. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Inorganica Chimica Acta, 2021 , 522, 120349. [Link]
-
Garg, N. K.; et al. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 2020 , 49(15), 5448-5494. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Potassium (prop-2-ynyloxymethyl)trifluoroborate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from reaction setup to waste disposal, is conducted with the highest standards of safety and scientific integrity. Potassium (prop-2-ynyloxymethyl)trifluoroborate is an invaluable reagent in modern organic synthesis, prized for its stability and versatility as a coupling partner. This stability, however, does not diminish the importance of its proper handling and disposal.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of potassium (prop-2-ynyloxymethyl)trifluoroborate and its associated waste streams. We will move beyond simple instructions to explain the underlying principles, ensuring you can make informed, safe decisions in your laboratory environment.
Hazard Identification and Risk Assessment
Anticipated Hazards: Based on SDS for similar compounds like potassium vinyltrifluoroborate and potassium phenyltrifluoroborate, this reagent should be handled as a substance that:
The toxicological properties of this specific compound have not been thoroughly investigated. Therefore, it is crucial to treat it with a high degree of caution and minimize exposure. Boron compounds, in general, can be harmful to wildlife, making responsible collection and disposal an environmental imperative.
Chemical Incompatibilities: To prevent dangerous reactions, avoid contact with:
Personal Protective Equipment (PPE) and Handling
Proper PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling potassium (prop-2-ynyloxymethyl)trifluoroborate in any form—solid, solution, or as waste.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or tight-sealing safety goggles.[1] | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact and irritation. Always inspect gloves before use and change them immediately if contaminated. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required for normal handling of small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust. | The compound is a stable, crystalline solid with low vapor pressure. Respiratory protection is a precaution for bulk handling where dust generation is likely. |
Handling Best Practices:
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid generating dust when weighing or transferring the solid.
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal Workflow: A Decision-Making Guide
The correct disposal path depends on the form of the waste. This workflow provides a clear decision-making process for segregating and managing all waste generated from the use of potassium (prop-2-ynyloxymethyl)trifluoroborate.
Sources
A Comprehensive Guide to the Safe Handling of Potassium (prop-2-ynyloxymethyl)trifluoroborate
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Potassium (prop-2-ynyloxymethyl)trifluoroborate, a valuable building block in organic synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to ensure a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment
-
Skin Corrosion/Irritation: Causes skin irritation, and in some cases, severe burns.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][4]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. It is also important to note that some organometallic reagents can be air-sensitive, meaning their exposure to air, oxygen, or moisture can lead to decomposition or hazardous reactions.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Potassium (prop-2-ynyloxymethyl)trifluoroborate to prevent skin, eye, and respiratory exposure.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[1][3][6] |
| Skin Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | To provide a barrier against accidental skin contact.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact. It is important to inspect gloves for any signs of degradation before use.[8] |
| Respiratory Protection | A NIOSH-approved respirator. | Should be used if there is a risk of inhaling dust, especially when handling larger quantities or in poorly ventilated areas.[1][4] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of Potassium (prop-2-ynyloxymethyl)trifluoroborate. The following diagram and steps outline a best-practice approach.
Caption: A streamlined workflow for the safe handling of Potassium (prop-2-ynyloxymethyl)trifluoroborate.
Step-by-Step Handling Protocol
-
Preparation of the Work Area : All manipulations should be carried out in a well-ventilated chemical fume hood.[1] For potentially air-sensitive reagents, the use of a glove box or Schlenk line with an inert atmosphere (e.g., nitrogen or argon) is recommended.[5][9] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Donning PPE : Before handling the reagent, put on all required personal protective equipment as detailed in the table above.
-
Transferring the Reagent : If the reagent is air-sensitive, use techniques to minimize exposure to the atmosphere. This can involve the use of syringes, cannulas, or working in a glove box.[10][11] For solid reagents, handle them in a way that minimizes dust generation.[12]
-
Performing the Reaction : Once the reagent is safely transferred to the reaction vessel, proceed with the chemical reaction under the established inert atmosphere conditions.
-
Decontamination of Glassware : After the experiment, all glassware that has come into contact with the reagent must be decontaminated. Since many organometallic reagents can react violently with water, it is crucial to quench any residual reagent carefully before washing.[10][11] This can be done by slowly adding a quenching agent (e.g., isopropanol) under an inert atmosphere.
-
Spill Management : In the event of a spill, evacuate the area and wear appropriate PPE.[13] For solid spills, carefully sweep or vacuum the material to avoid dust generation and place it in a labeled, sealed container for disposal.[12] Liquid spills should be absorbed with an inert material.[13]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Characterization and Segregation
-
Solid Waste : Unused or contaminated Potassium (prop-2-ynyloxymethyl)trifluoroborate should be collected in a clearly labeled, sealed container.[12]
-
Liquid Waste : Solutions containing the borate compound should be collected in a designated, labeled waste container. Do not mix borate waste with other chemical waste streams unless compatibility has been confirmed.[14]
Disposal Procedures
The appropriate disposal method depends on the quantity and local regulations.
-
Small Quantities : For small laboratory-scale quantities, consult your institution's environmental health and safety (EHS) office. In some cases, after neutralization, disposal down the drain with copious amounts of water may be permissible, but this must be confirmed with the local water authority.[14]
-
Large Quantities : For larger quantities or contaminated waste, it is generally recommended to use a licensed hazardous waste disposal service.[12][13][14] Do not dispose of large quantities in a landfill.[12]
Always adhere to federal, state, and local regulations for chemical waste disposal.[13] When in doubt, contact your institution's EHS department for guidance.
By adhering to these guidelines, researchers can confidently and safely utilize Potassium (prop-2-ynyloxymethyl)trifluoroborate in their vital work, contributing to the advancement of drug discovery and development while maintaining the highest standards of laboratory safety.
References
-
MIT. Handling air-sensitive reagents AL-134. [Link]
-
University of Wisconsin-Madison. Transferring Air-Sensitive Reagents. [Link]
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Fauske & Associates. Hints for Handling Air-Sensitive Materials. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Borate Compounds, Inorganic. [Link]
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Carl ROTH. Safety Data Sheet: Potassium tetrafluoroborate. [Link]
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link]
-
American Borate Company. Safety Data Sheet – Borax Decahydrate. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
-
ECHA. Reaction product of mixed inorganic base and acid resulting in potassium trihydroxy fluoroborate, dipotassium tetrahydroxy tetraboronpentaoxide dehydrate, potassium tetrafluroborate in powder form - Registration Dossier. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
